6-Fluoroquinoline-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNYOWYGXFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623162 | |
| Record name | 6-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86324-51-8 | |
| Record name | 6-Fluoro-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Therapeutic Revolution: A Technical History of Quinoline Carboxylic Acid Discovery
For Researchers, Scientists, and Drug Development Professionals
The journey of quinoline carboxylic acids from a laboratory curiosity to a cornerstone of antibacterial therapy is a compelling narrative of serendipity, systematic investigation, and chemical ingenuity. This in-depth guide explores the pivotal moments in the discovery of this crucial class of compounds, providing a technical overview of the foundational synthetic methods, the elucidation of their mechanism of action, and the quantitative data that underscored their therapeutic potential.
Early Encounters with the Quinoline Scaffold
The story begins not with a quest for antibiotics, but with the isolation of quinoline itself from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] For nearly a century, the quinoline ring system remained a subject of academic interest, with chemists developing various methods for its synthesis. Two classical reactions, the Pfitzinger and Gould-Jacobs reactions, emerged as fundamental pillars for constructing the quinoline core, particularly the functionally vital quinoline-4-carboxylic acids.[2]
The Serendipitous Discovery of a New Antibacterial Class
The watershed moment in the history of quinoline carboxylic acids arrived unexpectedly in the early 1960s at the Sterling-Winthrop Research Institute.[3] Scientist George Lesher and his colleagues were working on the synthesis of the antimalarial drug chloroquine.[3][4] During this process, they isolated an impurity from a distillate that exhibited modest antibacterial activity.[5] This byproduct was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a regioisomer of an intermediate in the chloroquine synthesis.[5] This fortuitous discovery served as the lead compound for a new research direction, ultimately leading to the synthesis of a related, but structurally distinct, naphthyridine derivative: nalidixic acid.[4][6]
Introduced in 1962 for the treatment of urinary tract infections, nalidixic acid is considered the first clinically useful quinolone antibiotic, although it is technically a naphthyridone.[4][6] This discovery opened the floodgates for the synthesis and evaluation of thousands of analogues, laying the groundwork for the development of the more potent fluoroquinolones in the following decades.[4][7]
Key Synthetic Methodologies
The ability to synthesize a diverse range of quinoline carboxylic acid derivatives was crucial for exploring their structure-activity relationships. The Pfitzinger and Gould-Jacobs reactions were instrumental in this endeavor.
The Pfitzinger Reaction
The Pfitzinger reaction, a robust method for synthesizing substituted quinoline-4-carboxylic acids, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2]
Experimental Protocol: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Water
-
Diethyl ether
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. To this basic solution, add isatin and stir at room temperature. The initial orange color of the isatin will fade to a pale yellow as the ring opens to form the potassium salt of isatinic acid.
-
Condensation: To the stirred solution of the isatin salt, add the carbonyl compound (in this case, acetophenone).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-13 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.
-
Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "first generation" of fluoroquinolones [facm.ucl.ac.be]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Synthesis of 6-Fluoroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational synthetic routes to 6-fluoroquinoline, a core scaffold in numerous antimicrobial agents. The introduction of a fluorine atom at the 6-position of the quinoline ring was a pivotal moment in medicinal chemistry, leading to the development of the highly successful fluoroquinolone class of antibiotics. This document details the early, seminal methods for constructing this important heterocyclic system, focusing on the Skraup synthesis, the Gould-Jacobs reaction, and the Friedländer synthesis. For each method, a detailed experimental protocol from historical literature is provided, along with quantitative data to allow for comparison and understanding of these early chemical transformations.
The Skraup Synthesis of 6-Fluoroquinoline
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. An early successful application of this method to the synthesis of 6-fluoroquinoline was reported by Sveinbjornsson et al. in 1951, utilizing 4-fluoroaniline as the starting material.
Logical Workflow for the Skraup Synthesis
Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline
The following protocol is adapted from the work of Sveinbjornsson et al. (1951).
Materials:
-
4-Fluoroaniline
-
Anhydrous Glycerol
-
Sulfuric Acid (concentrated)
-
Ferrous sulfate (as a moderator)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
Procedure:
-
A mixture of 4-fluoroaniline, anhydrous glycerol, and concentrated sulfuric acid is prepared. Ferrous sulfate is added to moderate the reaction.
-
An oxidizing agent, such as nitrobenzene, is added to the mixture.
-
The mixture is carefully heated. The reaction is highly exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, the mixture is heated for several more hours to ensure complete reaction.
-
The reaction mixture is cooled and then diluted with water.
-
The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product and unreacted starting materials.
-
The crude 6-fluoroquinoline is isolated and purified, typically by steam distillation followed by fractional distillation or recrystallization.
Quantitative Data: Skraup Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroaniline | Sveinbjornsson et al., 1951 |
| Yield | Not explicitly stated in abstract, requires full paper access. | Sveinbjornsson et al., 1951 |
| Reaction Conditions | Heating with glycerol, H₂SO₄, and an oxidizing agent. | Sveinbjornsson et al., 1951 |
The Gould-Jacobs Reaction for 6-Fluoroquinoline Derivatives
The Gould-Jacobs reaction, reported in 1939, provides a versatile route to 4-hydroxyquinolines, which are key precursors to many fluoroquinolone antibiotics.[1][2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2] For the synthesis of 6-fluoroquinoline derivatives, a substituted aniline such as 3-chloro-4-fluoroaniline is often used.[3]
Logical Workflow for the Gould-Jacobs Reaction
Experimental Protocol: Gould-Jacobs Reaction
The following is a generalized protocol based on the principles of the Gould-Jacobs reaction for the synthesis of fluoroquinolone precursors.
Materials:
-
3-Chloro-4-fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling solvent (e.g., diphenyl ether or Dowtherm A)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Condensation: An equimolar mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated at approximately 100-130°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent like diphenyl ether and heated to a high temperature (typically 250-260°C) for a short period (e.g., 30-60 minutes) to effect cyclization.
-
Isolation of the Ester: The reaction mixture is cooled, and a non-polar solvent such as hexane or cyclohexane is added to precipitate the crude ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration and washed.
-
Hydrolysis (Saponification): The isolated ester is heated with an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.
-
Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation (Optional): The carboxylic acid can be decarboxylated by heating it above its melting point to yield 7-chloro-6-fluoro-4-hydroxyquinoline.
Quantitative Data: Gould-Jacobs Reaction
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-fluoroaniline | [3] |
| Reagent | Diethyl ethoxymethylenemalonate (EMME) | [3] |
| Cyclization Temperature | ~250 °C | [4] |
| Yield (Cyclization) | Can be up to 95% with a high-boiling inert solvent.[4] | [4] |
The Friedländer Synthesis of Quinolines
The Friedländer synthesis, first described by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[5] While less commonly cited for the direct synthesis of simple 6-fluoroquinoline in early literature compared to the Skraup and Gould-Jacobs methods, the principles of the Friedländer synthesis are applicable. The primary challenge in its early application would have been the availability of the requisite 2-amino-5-fluorobenzaldehyde or a corresponding ketone.
Logical Workflow for the Friedländer Synthesis
Experimental Protocol: Friedländer Synthesis (Generalized)
The following is a generalized protocol for the Friedländer synthesis.
Materials:
-
A 2-amino-5-fluoroaryl aldehyde or ketone
-
A ketone or aldehyde with an α-methylene group (e.g., acetone, ethyl acetoacetate, acetaldehyde)
-
Acid or base catalyst (e.g., sodium hydroxide, potassium hydroxide, or p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, water)
Procedure:
-
The 2-amino-5-fluoroaryl carbonyl compound and the second carbonyl compound are dissolved in a suitable solvent.
-
A catalytic amount of acid or base is added to the mixture.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the product is isolated. This may involve neutralization, extraction, and subsequent purification by recrystallization or chromatography.
Quantitative Data: Friedländer Synthesis
Conclusion
The early syntheses of 6-fluoroquinoline and its derivatives were crucial for the subsequent explosion in the development of fluoroquinolone antibiotics. The Skraup synthesis, Gould-Jacobs reaction, and Friedländer synthesis represent the foundational pillars of quinoline chemistry. While the Skraup reaction provided a direct, albeit often harsh, route to the parent 6-fluoroquinoline, the Gould-Jacobs reaction proved to be exceptionally valuable for creating the 4-hydroxyquinoline core, a key intermediate for many potent antibacterial agents. The Friedländer synthesis, while mechanistically elegant, was likely limited in its early application by the availability of appropriately substituted starting materials. This guide provides a historical and practical overview of these important early synthetic methods for researchers in drug discovery and development.
References
In-depth Technical Guide: 6-Fluoroquinoline-2-Carboxylic Acid
CAS Number: 86324-51-8
This technical guide provides a comprehensive overview of 6-fluoroquinoline-2-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a precursor to fluoroquinolone antibiotics. The information is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Identification and Physicochemical Properties
This compound is a fluorinated derivative of the quinoline carboxylic acid scaffold. The presence of a fluorine atom at the C-6 position is a key feature that significantly influences the biological activity of its derivatives, most notably in the class of fluoroquinolone antibiotics.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 86324-51-8[1] |
| IUPAC Name | This compound[2][3] |
| Molecular Formula | C₁₀H₆FNO₂[3][4] |
| InChI Key | LNRMNYOWYGXFBK-UHFFFAOYSA-N[1][2] |
| SMILES | C1=CC2=C(C=C(C=C2)F)N=C(C=C1)C(=O)O[3][4] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 191.16 g/mol [1][3] |
| Physical Form | Solid[2] |
| Purity | ≥96% (typical commercial grade)[2] |
| Storage Conditions | Sealed in dry, 2-8°C[2][4] |
Synthesis and Purification
The synthesis of the quinoline ring is a foundational process in organic chemistry with several established named reactions.[1] Contemporary methods often focus on improving efficiency and reducing waste through one-pot procedures and the use of catalysis.[1]
Classical methods for constructing the quinoline core, which can be adapted for this compound, include:
-
Combes Synthesis: The acid-catalyzed cyclization of an aniline (e.g., 4-fluoroaniline) with a β-diketone.[1]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones with an aromatic amine in the presence of a strong acid.[1]
-
Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1]
The logical flow from starting materials to a purified final product is critical for achieving high-purity material suitable for research and development.
Caption: Generalized workflow for the synthesis and purification of this compound.
The following is a representative protocol based on the Doebner-von Miller reaction, a common method for quinoline synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluoroaniline and a suitable solvent like ethanol.
-
Reagent Addition: Slowly add a mixture of pyruvic acid and an aldehyde (e.g., formaldehyde) to the flask while stirring. An acid catalyst, such as hydrochloric acid or sulfuric acid, is then added dropwise.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.[5]
-
Primary Purification: Filter the resulting solid and wash it with cold water to remove residual acid and other water-soluble impurities.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] This process involves dissolving the compound in the hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[1]
-
Final Drying: Collect the purified crystals by filtration and dry them under a vacuum to yield the final, high-purity this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.[1]
The introduction of a fluorine atom at the C-6 position of the quinoline ring was a major advancement in the development of quinolone antibiotics.[1] This modification, seen in drugs like Norfloxacin and Ciprofloxacin, dramatically enhanced antibacterial potency and broadened the spectrum of activity compared to the first-generation, non-fluorinated quinolones like nalidixic acid.[1][6] The carboxylic acid group at the 2-position is a key handle for chemical modification, allowing for the creation of diverse derivatives through esterification or amidation to explore structure-activity relationships.[1]
Fluoroquinolones derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.[1] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.
Caption: Mechanism of action for fluoroquinolone antibiotics derived from the 6-fluoroquinoline scaffold.
The this compound scaffold serves as a starting point for developing new therapeutic agents. The carboxylic acid functionality is particularly important for creating libraries of compounds for screening.
Caption: Logical workflow for drug discovery using this compound as a starting scaffold.
Spectroscopic and Analytical Data
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound shows characteristic absorption bands confirming its structure. A very prominent feature is the broad O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹, which is broadened due to intermolecular hydrogen bonding.[1]
-
UV-Visible Spectroscopy: The conjugated aromatic system of the quinoline ring results in characteristic absorption bands in the UV-visible range. The position and intensity of these bands are sensitive to the molecule's electronic structure, including the fluorine and carboxylic acid substituents.[1]
Table 3: Key Spectroscopic Data
| Technique | Feature | Typical Wavenumber / Region |
| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad)[1] |
| FTIR | C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ |
| FTIR | C=C / C=N Stretches (Aromatic) | 1500 - 1600 cm⁻¹ |
| UV-Vis | π → π* Transitions | UV region |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).
Table 4: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[4] |
| H315 | Causes skin irritation[3][4] |
| H319 | Causes serious eye irritation[3][4] |
| H335 | May cause respiratory irritation[2][3] |
Precautionary Statements: Researchers should adhere to standard safety protocols, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.[4]
References
physical and chemical properties of 6-fluoroquinoline-2-carboxylic acid
An In-depth Technical Guide to 6-Fluoroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 86324-51-8). It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and an exploration of its relevance in medicinal chemistry.
Core Physical and Chemical Properties
This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its structural properties are foundational to its reactivity and potential applications.
Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and formulation.
| Property | Value | Reference |
| Appearance | Solid, Cream to yellow powder | [2] |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [3][4] |
| Exact Mass | 191.03825660 Da | [3][4] |
| pKa | ~5.1 - 5.8 (Estimated for class) | [5] |
| Solubility | Generally poor in water at neutral pH; Soluble in polar protic solvents like ethanol. | [4][6] |
| Storage | Sealed in a dry environment at 2-8°C | [7] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 86324-51-8 | [3][4] |
| IUPAC Name | This compound | [3] |
| InChI Key | LNRMNYOWYGXFBK-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Characteristics | Reference |
| ¹H NMR | ~12 ppm: Broad singlet for the carboxylic acid proton (-COOH). 7.0 - 9.0 ppm: Multiplets for aromatic protons on the quinoline ring, showing H-F coupling. | [4] |
| ¹³C NMR | ~160 - 180 ppm: Carbonyl carbon of the carboxylic acid. ~110 - 150 ppm: Aromatic carbons. The carbon at position 6 will show splitting due to C-F coupling. | [4][8] |
| ¹⁹F NMR | A single signal is expected for the fluorine atom at the C-6 position. A chemical shift similar to related structures (-137 ppm) is anticipated. | [4][9] |
| FTIR | 2500 - 3300 cm⁻¹: Very broad O-H stretching vibration due to intermolecular hydrogen bonding of the carboxylic acid dimer. ~1710 cm⁻¹: Strong C=O stretching for the carbonyl group in the dimer. | [4][8][10] |
| Mass Spec. | HRMS (ESI) can confirm the calculated exact mass of 191.03825660 Da. | [3][4] |
Chemical Reactivity and Synthesis
Reactivity
The chemical behavior of this compound is dictated by its two primary functional components: the carboxylic acid group and the fluoroquinolone core.
-
Carboxylic Acid Group: The -COOH group at the 2-position is a prime site for derivatization. It readily undergoes standard carboxylic acid reactions, such as esterification with alcohols and amidation with amines, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[4]
-
Fluoroquinoline Core: The aromatic ring system is relatively stable. However, the presence of the electron-withdrawing fluorine atom at the C-6 position influences the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions.[4] This fluorine atom is a hallmark of fluoroquinolone antibiotics, where it is known to enhance metabolic stability and target binding affinity.[4]
Experimental Protocols
Protocol 1: General Synthesis via Gould-Jacobs Reaction Pathway
A prevalent method for synthesizing the quinoline core of this molecule involves a variation of the Gould-Jacobs reaction, starting with a substituted aniline.
-
Reactant Preparation: Begin with 4-fluoroaniline.
-
Condensation: React 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate acrylate.
-
Cyclization: The resulting intermediate is heated to a higher temperature (often in a high-boiling point solvent like diphenyl ether) to induce thermal cyclization. This step forms the quinoline ring system.
-
Hydrolysis: The ester group at the 2-position is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, this compound.[11]
Protocol 2: Purification by Recrystallization
Purity is paramount for analytical and biological studies. Recrystallization is a standard and effective purification technique.
-
Solvent Selection: Choose a polar protic solvent system, such as an ethanol/water mixture. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under a vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Fluoroquinoline-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 86324-51-8 | Benchchem [benchchem.com]
- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. achmem.com [achmem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
The Strategic Imperative of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into the quinoline scaffold has been a transformative event in medicinal chemistry, catapulting a versatile heterocyclic core into a new era of therapeutic efficacy. This guide provides a comprehensive technical analysis of the multifaceted roles of fluorine in modulating the biological activity of quinoline derivatives. We will dissect the profound impact of this unique halogen on physicochemical properties, pharmacokinetic profiles, and target engagement across a spectrum of therapeutic areas, from infectious diseases to oncology. By synthesizing mechanistic insights with practical experimental methodologies, this document serves as an authoritative resource for researchers engaged in the rational design and development of next-generation fluorinated quinoline-based therapeutics.
Introduction: The Flourishing Era of Fluorinated Quinolines
The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in drug discovery, forming the structural basis of numerous natural and synthetic bioactive compounds. However, the strategic incorporation of fluorine, the most electronegative element, has unlocked unprecedented potential, leading to the development of blockbuster drugs and a plethora of promising clinical candidates.
The journey began in earnest with the discovery of the fluoroquinolone antibiotics. The addition of a single fluorine atom at the C-6 position of the quinoline nucleus resulted in a dramatic enhancement of antibacterial potency, a breakthrough that transformed the treatment of bacterial infections.[1] This seminal discovery ignited a wave of research into the "fluorine effect," a now well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates.[2]
This guide moves beyond a singular focus on antibiotics to provide a holistic view of fluorine's impact on the broader spectrum of quinoline biological activities, including their burgeoning roles as anticancer, antifungal, and central nervous system (CNS) active agents. We will explore the causal relationships between fluorine substitution and the observed biological outcomes, providing the foundational knowledge necessary for informed and innovative drug design.
The Physicochemical Alchemy of Fluorination
The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, comparable to hydrogen at 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the C-F bond—are the wellspring of its profound influence on a molecule's behavior.[3][4] When introduced into the quinoline scaffold, fluorine acts as a molecular alchemist, transmuting key physicochemical properties that govern a drug's journey through the body.
Modulation of Basicity (pKa) and Lipophilicity (LogP)
Fluorine's potent electron-withdrawing inductive effect can significantly lower the pKa of nearby basic nitrogen atoms, a common feature in the quinoline core and its substituents.[5] This reduction in basicity can have a cascade of beneficial effects, including enhanced membrane permeability and improved oral bioavailability, as the less basic molecule is more likely to exist in a neutral, more lipophilic state at physiological pH.[5]
The effect of fluorine on lipophilicity (LogP) is more nuanced and highly dependent on the position of substitution. While a single fluorine atom on an aromatic ring often leads to a slight increase in LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[6] This ability to fine-tune the hydrophilic-lipophilic balance is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Quinoline vs. 6-Fluoroquinoline
| Property | Quinoline | 6-Fluoroquinoline | Rationale for Change |
| Molecular Formula | C₉H₇N | C₉H₆FN | Substitution of H with F |
| Molar Mass | 129.16 g/mol [4] | 147.15 g/mol [7] | Addition of a fluorine atom |
| pKa | 4.94[8] | ~3.5-4.5 (estimated) | The electron-withdrawing fluorine atom at C-6 reduces the electron density on the quinoline nitrogen, making it less basic. |
| LogP | 2.04[8] | ~2.2-2.4 (estimated) | The lipophilic nature of the fluorine atom generally increases the overall lipophilicity of the molecule. |
Enhancing Metabolic Stability
One of the most celebrated roles of fluorine in drug design is its ability to act as a "metabolic shield."[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By strategically placing fluorine atoms at known metabolic "hot spots" on the quinoline ring or its substituents, medicinal chemists can block these sites of enzymatic attack, thereby increasing the drug's half-life and bioavailability.[5]
For instance, the introduction of a trifluoromethyl group can prevent benzylic hydroxylation, a common metabolic pathway for many drug molecules.[6] This enhanced metabolic stability often translates to a lower required dose and less frequent administration, improving patient compliance.
Bioisosterism: Fluorine as a Versatile Mimic
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to produce a molecule with similar biological activity, is a cornerstone of medicinal chemistry.[2] Fluorine's small size and unique electronic properties make it an excellent bioisostere for a hydrogen atom or a hydroxyl group.[9]
This substitution can lead to improved target binding affinity through favorable electrostatic interactions, such as hydrogen bonds, where the fluorine atom can act as a weak hydrogen bond acceptor.[9] While the strength of these interactions is modest, they can collectively contribute to a significant enhancement in potency.[9]
Fluorine's Impact on Antibacterial Activity: The Fluoroquinolone Paradigm
The fluoroquinolones are a testament to the transformative power of fluorine in drug design. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are responsible for managing the topology of bacterial DNA during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[10]
The Critical Role of the C-6 Fluorine
The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment, dramatically broadening the antibacterial spectrum and increasing potency.[9] This enhancement is attributed to several factors:
-
Improved Target Affinity: The C-6 fluorine is believed to enhance the binding affinity of the drug to the DNA gyrase-DNA complex.[6]
-
Increased Cell Penetration: The altered electronic properties conferred by the fluorine atom can improve the drug's ability to penetrate the bacterial cell wall.[6]
The following diagram illustrates the generalized mechanism of action of fluoroquinolones.
Caption: Fluoroquinolone mechanism of action.
Structure-Activity Relationships (SAR) Beyond C-6
While the C-6 fluorine is a hallmark of the fluoroquinolone class, substitutions at other positions on the quinoline ring also play a crucial role in defining the antibacterial spectrum and potency:
-
N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.
-
C-7 Position: The substituent at this position significantly influences the antibacterial spectrum. A piperazine ring, for example, enhances activity against Pseudomonas aeruginosa.
-
C-8 Position: Substitution at this position can modulate activity and pharmacokinetic properties. An additional fluorine atom at C-8 can increase activity against Gram-positive bacteria.
Table 2: Comparative Antibacterial Activity of Selected Fluoroquinolones
| Compound | Key Structural Features | Spectrum of Activity | Representative MIC (μg/mL) vs. E. coli |
| Nalidixic Acid | Non-fluorinated | Gram-negative (limited) | 4-16 |
| Norfloxacin | C-6 Fluoro, C-7 Piperazine | Broad-spectrum, enhanced Gram-negative | 0.06-0.25 |
| Ciprofloxacin | N-1 Cyclopropyl, C-6 Fluoro, C-7 Piperazine | Potent broad-spectrum, excellent anti-pseudomonal | 0.008-0.03 |
| Moxifloxacin | C-8 Methoxy, bulky C-7 substituent | Enhanced Gram-positive and anaerobic activity | 0.03-0.12 |
Note: MIC values are approximate and can vary depending on the specific strain and testing conditions.
The Expanding Frontier: Fluorinated Quinolines in Oncology
The success of fluorinated quinolines in antibacterial therapy has inspired their exploration in other therapeutic areas, with oncology being a particularly promising frontier.[8] Several fluorinated quinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.
Mechanisms of Anticancer Activity
Unlike their antibacterial counterparts, the anticancer mechanisms of fluorinated quinolines are more varied and often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. These mechanisms include:
-
Kinase Inhibition: Many fluorinated quinolines act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial drivers of tumor growth and proliferation.[11]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Topoisomerase Inhibition: Similar to their antibacterial action, some anticancer quinolines target human topoisomerases, leading to DNA damage in rapidly dividing cancer cells.[8]
-
Induction of Apoptosis: Many fluorinated quinolines have been shown to induce programmed cell death through various intrinsic and extrinsic pathways.[12]
The following diagram illustrates a simplified overview of the diverse anticancer mechanisms of fluorinated quinolines.
Caption: Diverse anticancer mechanisms of fluorinated quinolines.
Structure-Activity Insights in Anticancer Quinolines
Recent studies have begun to elucidate the SAR of fluorinated quinolines in the context of cancer. For example, in a series of novel fluorinated quinoline analogues evaluated against triple-negative breast cancer (TNBC) cells, the position of fluorine substitution on a phenyl ring attached to the quinoline core was found to be critical for activity.[13]
Table 3: Comparative Anticancer Activity (IC₅₀, μM) of Fluorinated Quinoline Analogs in TNBC Cells
| Compound ID | Fluorine Substitution Pattern | IC₅₀ (μM) vs. MDA-MB-468 Cells |
| 6a | 3'-Fluoro | 4.0 |
| 6b | 4'-Fluoro | 5.0 |
| 6d | 3',4'-Difluoro | 4.0 |
| 6e | 4'-Trifluoromethyl | 20.0 |
Data adapted from a study by S. B. Singh et al. (2025).[13]
This data suggests that direct attachment of fluorine to the phenyl ring is more favorable for anticancer activity than a trifluoromethyl group in this particular scaffold.[13]
Emerging Applications: Antifungal and CNS-Active Agents
The versatility of the fluorinated quinoline scaffold extends beyond antibacterial and anticancer applications. Researchers are actively exploring their potential as antifungal and CNS-active agents.
Antifungal Activity
Fluorinated quinolines have shown promise as novel antifungal agents. For instance, a series of fluorinated quinoline analogs have been synthesized and shown to exhibit good activity against a range of phytopathogenic fungi.[14] The mechanism of action for some of these compounds is thought to involve the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[15]
Central Nervous System (CNS) Activity
The ability of fluorine to modulate lipophilicity and metabolic stability makes it an attractive tool for designing drugs that can cross the blood-brain barrier (BBB).[16] Fluorinated quinoline derivatives are being investigated for a variety of CNS disorders. The mechanisms of action in the CNS are diverse and can involve interactions with various receptors and enzymes within the brain.[6]
Experimental Protocols: A Practical Guide
To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Synthesis of Fluorinated Quinoline Derivatives
The synthesis of fluorinated quinolines can be achieved through various methods. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Protocol: Microwave-Assisted Friedländer Synthesis of a Functionalized Quinoline [17]
-
Reactant Preparation: In a microwave-safe vial, combine 2-aminobenzophenone (1 equivalent) and a ketone with an α-methylene group (e.g., 1-acetyl-4-piperidone, 1.2 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid to the vial to serve as both the solvent and the acid catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.
-
Workup: After cooling, dilute the reaction mixture with water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized quinoline.
The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for microwave-assisted Friedländer synthesis.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by CYP enzymes.[18]
Protocol: Liver Microsomal Stability Assay [18]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. Include a parallel incubation without NADPH as a negative control.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[19]
Protocol: DNA Gyrase Supercoiling Assay [19]
-
Reaction Setup: On ice, prepare a master mix containing 5x assay buffer, relaxed pBR322 plasmid DNA (0.5 µg per reaction), and water.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the test compound (dissolved in DMSO) at various concentrations to the tubes. Include a solvent-only control.
-
Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 90V for approximately 90 minutes.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
Conclusion and Future Perspectives
The strategic incorporation of fluorine has proven to be a remarkably effective strategy for enhancing the biological activity and drug-like properties of quinoline derivatives. From the well-established fluoroquinolone antibiotics to the emerging classes of anticancer and antifungal agents, the "fluorine effect" continues to drive innovation in drug discovery.
The future of fluorinated quinolines is bright, with ongoing research focused on:
-
Novel Synthetic Methodologies: The development of more efficient and regioselective methods for fluorinating the quinoline scaffold will enable the synthesis of a wider diversity of novel compounds.[5][20]
-
Expanding Therapeutic Applications: The exploration of fluorinated quinolines for new therapeutic targets, including neurodegenerative diseases and viral infections, is a rapidly growing area of research.
-
Overcoming Drug Resistance: In the context of infectious diseases, the design of new fluorinated quinolines that can overcome existing resistance mechanisms is a critical priority.
As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated quinolines to yield a new generation of safer and more effective medicines. This guide serves as a foundational resource for the researchers and scientists at the forefront of this exciting field, providing the technical knowledge and practical insights necessary to harness the full potential of fluorine in quinoline-based drug discovery.
References
- 1. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. benchchem.com [benchchem.com]
- 19. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
Spectroscopic Profile of 6-Fluoroquinoline-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoroquinoline-2-carboxylic acid (C₁₀H₆FNO₂), a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived spectra in public literature, this document compiles predicted data based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of derivatives of this molecule.
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol [1] |
| Exact Mass | 191.03825660 Da[1] |
| CAS Number | 86324-51-8[2] |
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton and the aromatic protons on the quinoline ring system.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~12.0 (broad singlet) |
| Aromatic CH | 7.0 - 9.0 (multiplets and doublets) |
The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its exchange with trace amounts of water. The aromatic protons' chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the fluorine atom. The fluorine atom at the C-6 position is expected to cause splitting of adjacent proton signals (H-F coupling).[2]
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 185 |
| Aromatic C | 110 - 150 |
| C-F | Variable (doublet due to ¹JCF coupling) |
The carbon of the carboxylic acid group appears significantly downfield. The carbon atom directly bonded to the fluorine (C-6) will exhibit a characteristic doublet with a large coupling constant (¹JCF).
¹⁹F NMR (Fluorine-19 NMR)
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.
| Predicted ¹⁹F NMR Data | |
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| C6-F | ~ -110 to -140 |
A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift is referenced to a standard such as CFCl₃. For comparison, the C⁶F signal in a structurally similar compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, appears at -137.06 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Predicted IR Absorption Bands | |
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 (strong) |
| C=C & C=N (Aromatic) | 1500 - 1600 |
| C-F | 1000 - 1300 |
The O-H stretch of the carboxylic acid is typically very broad due to intermolecular hydrogen bonding.[2] The C=O stretch is a strong, sharp band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Mass Spectrometry Data | |
| Parameter | Value |
| Calculated Exact Mass | 191.03825660 Da[1] |
| Ionization Mode | Electrospray Ionization (ESI) is suitable |
| Expected [M+H]⁺ | 192.0455 |
| Key Fragmentation | Loss of H₂O, CO, and COOH |
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Experimental Protocols
While specific experimental protocols for this compound are not available in the reviewed literature, the following are general methodologies that can be adapted for its analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should encompass the expected chemical shift range (e.g., 0-15 ppm).
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. Use high-resolution data to confirm the elemental composition.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Logical Relationship in Spectroscopic Data Interpretation
This diagram illustrates the logical flow of information from different spectroscopic techniques to confirm the chemical structure.
References
Solubility of 6-Fluoroquinoline-2-Carboxylic Acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6-fluoroquinoline-2-carboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents was found. This guide, therefore, provides available solubility data for structurally related compounds, including the parent compound quinoline-2-carboxylic acid and other fluoroquinolone derivatives, to offer valuable insights. Additionally, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound is presented, along with a visual representation of the experimental workflow.
Quantitative Solubility Data for Structurally Related Compounds
While data for this compound is not available, the following tables summarize the solubility of quinoline-2-carboxylic acid and other relevant fluoroquinolone compounds in specified solvents. This information can serve as a useful proxy for estimating the potential solubility of this compound.
Table 1: Solubility of Quinoline-2-Carboxylic Acid
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Quinoline-2-carboxylic acid | Water | 25 | 14.0[1] |
Table 2: Solubility of Selected Fluoroquinolones in n-Butanol
| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (M) |
| Ciprofloxacin | n-Butanol | 25 | 77.50 | 2.01 x 10⁻⁴ |
| Ofloxacin | n-Butanol | 25 | 162.50 | 4.50 x 10⁻⁴ |
| Norfloxacin | n-Butanol | 25 | 225.00 | 7.05 x 10⁻⁴ |
Note: The study on fluoroquinolones in n-butanol indicated that solubility increased with temperature.[2]
General literature suggests that quinoline carboxylic acids are often recrystallized from polar protic solvents such as ethanol or ethanol-water mixtures, indicating good solubility in these solvents at elevated temperatures.[3][4]
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic solubility of a solid organic compound like this compound using the shake-flask method.[5][6][7] This method is considered the gold standard for measuring equilibrium solubility.[7][8]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, methanol, acetone, n-butanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or solvent for UV-Vis analysis
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C).
-
Shake the vial for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is common.[5][6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Analyze the diluted sample solution using the same method.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the thermodynamic solubility of a solid.
References
- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsppharm.org [jsppharm.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 86324-51-8 | Benchchem [benchchem.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
Theoretical and Spectroscopic Analysis of 6-Fluoroquinoline-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 6-fluoroquinoline-2-carboxylic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines established computational and experimental protocols based on closely related quinoline derivatives. It serves as a foundational resource for researchers aiming to investigate its structural, spectroscopic, and electronic properties.
Molecular Properties and Computed Data
This compound (C₁₀H₆FNO₂) is a fluorinated heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for novel therapeutic agents.[1][2] Its structural and electronic properties can be predicted using computational methods, providing valuable insights prior to experimental synthesis and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₂ | [2] |
| Molecular Weight | 191.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 86324-51-8 | [2] |
| XLogP3-AA | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [3] |
Table 1: Computed Molecular Properties of this compound.
Theoretical Studies: A Methodological Framework
Detailed theoretical analysis of this compound can be conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are well-established for predicting the properties of quinoline derivatives.[4][5][6]
A robust computational study would involve the following steps, typically performed using software packages like Gaussian:[4][5]
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations.[4][5]
-
Vibrational Frequency Analysis: This is performed on the optimized geometry to predict the infrared (IR) spectrum. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[4][7]
-
NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[8][9] These theoretical values can then be correlated with experimental spectra to aid in peak assignment.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[4]
Based on studies of similar carboxylic acids and quinoline compounds, the following table summarizes the expected ranges for key theoretical data.[4][5][7][10]
| Data Type | Parameter | Predicted Value/Range | Notes |
| IR Spectroscopy | ν(O-H) stretch (broad) | 2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded carboxylic acid dimers.[1][10] |
| ν(C=O) stretch | ~1710-1760 cm⁻¹ | Position depends on hydrogen bonding and conjugation.[7][10] | |
| ν(C-F) stretch | ~1200-1300 cm⁻¹ | Typical range for aryl fluorides. | |
| ¹H NMR | δ(COOH) | > 12 ppm | Deshielded proton, often a broad singlet.[10] |
| δ(Aromatic H) | 7.0 - 9.0 ppm | Chemical shifts influenced by F, N, and COOH groups.[1] | |
| ¹³C NMR | δ(C=O) | 165 - 185 ppm | Carboxyl carbon in an aromatic system.[10] |
| δ(Aromatic C) | 110 - 150 ppm | Includes carbons directly bonded to F and N. | |
| FMO Analysis | HOMO-LUMO Gap (ΔE) | ~4.4 eV | Based on similar quinoline derivatives.[4] |
Table 2: Predicted Theoretical and Spectroscopic Data Ranges.
Experimental Protocols
The synthesis of this compound can be achieved through established methods for quinoline ring construction, such as the Doebner-von Miller reaction or the Skraup synthesis, followed by functional group manipulation.[1] A plausible synthetic route starts from a substituted aniline.
Protocol: Modified Doebner-von Miller Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Filter the crude solid and purify it using recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[1]
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried compound with potassium bromide powder and pressing it into a thin disk.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹).[1][10]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer (e.g., 400 MHz or higher). The carboxylic acid proton is expected as a broad singlet downfield (>12 ppm), with aromatic protons appearing between 7.0 and 9.0 ppm.[1][10]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. The carboxyl carbon should appear in the 165-185 ppm region.[10]
High-Resolution Mass Spectrometry (HRMS)
-
Analysis: Perform HRMS to confirm the elemental composition of the synthesized compound, which should match the molecular formula C₁₀H₆FNO₂.[1]
Biological Relevance and Signaling Pathways
The 6-fluoroquinoline core is a key pharmacophore in fluoroquinolone antibiotics.[1] These drugs exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Molecular docking studies on related compounds have elucidated the binding interactions within the active sites of these enzymes.
This technical guide provides a framework for the comprehensive theoretical and experimental investigation of this compound. By combining computational predictions with empirical data, researchers can fully elucidate the properties of this compound and explore its potential applications in drug discovery and development.
References
- 1. This compound | 86324-51-8 | Benchchem [benchchem.com]
- 2. This compound | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Quinoline: A Privileged Scaffold in Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and development of quinoline as a privileged scaffold, with a focus on its applications in anticancer and antibacterial drug discovery. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Biological Activity
The therapeutic potential of quinoline derivatives is underscored by their potent biological activities across various disease models. The following tables summarize the quantitative data for representative quinoline compounds, providing a comparative overview of their efficacy.
Anticancer Activity of Quinoline Derivatives
The anticancer activity of quinoline derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | |||
| 12e | MGC-803 (Gastric Cancer) | 1.38 | [1] |
| HCT-116 (Colon Cancer) | 5.34 | [1] | |
| MCF-7 (Breast Cancer) | 5.21 | [1] | |
| 4,7-Disubstituted Quinolines | |||
| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS Cancer) | 0.314 - 4.65 | [2] |
| HCT-8 (Colon Cancer) | 0.314 - 4.65 | [2] | |
| HL-60 (Leukemia) | 0.314 - 4.65 | [2] | |
| N-phenylquinolin-4-amine Derivatives | |||
| 11x | HCT-116 (Colon Cancer) | 2.56 | [3] |
| RKO (Colon Cancer) | 3.67 | [3] | |
| A2780 (Ovarian Cancer) | 3.46 | [3] | |
| HeLa (Cervical Cancer) | 2.71 | [3] | |
| Pim-1 Kinase Inhibitors | |||
| 9g | PC-3 (Prostate Cancer) | 1.29 | [4] |
Antibacterial Activity of Quinoline Derivatives
The antibacterial efficacy of quinoline derivatives is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazino Quinoline Derivatives | |||
| 5d | Staphylococcus aureus (MRSA) | 4 - 16 | [5] |
| Enterococcus faecalis (VRE) | 4 - 16 | [5] | |
| Escherichia coli | 0.125 - 8 | [5][6] | |
| Quinoline-2-one Derivatives | |||
| 6c | Staphylococcus aureus (MRSA) | 0.75 | [7] |
| Enterococcus faecalis (VRE) | 0.75 | [7] | |
| Staphylococcus epidermidis (MRSE) | 2.50 | [7] | |
| Facilely Accessible Quinolines | |||
| 4 | Staphylococcus aureus (MRSA) | 0.75 | [8] |
| Enterococcus faecalis (VRE) | 0.75 | [8] | |
| 6 | Clostridioides difficile | 1.0 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for the synthesis of the quinoline scaffold and the evaluation of the biological activity of its derivatives.
Synthesis of the Quinoline Scaffold: The Combes Synthesis
The Combes synthesis is a classic and versatile method for the preparation of 2,4-disubstituted quinolines.
Materials:
-
Aniline derivative (e.g., 3-acetylaniline)
-
β-diketone (e.g., acetylacetone)
-
Concentrated sulfuric acid
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve the aniline derivative in concentrated sulfuric acid with stirring.
-
Cool the mixture in an ice bath.
-
Add the β-diketone dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at 100°C for 15-30 minutes.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Biological Evaluation: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Biological Evaluation: Antibacterial Activity (Broth Microdilution Assay)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoline derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth, as determined by the absence of turbidity.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Quinoline Derivatives
Many quinoline-based anticancer agents exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a primary target for quinoline inhibitors.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Skraup Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction in heterocyclic chemistry for the synthesis of quinolines.[1][2] This reaction involves the heating of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials like primaquine and chloroquine, as well as compounds with anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
The reaction is notoriously exothermic and can be violent if not properly controlled.[2][6] However, with appropriate modifications, such as the use of moderators, it provides a versatile and economical route to a wide array of substituted quinolines from readily available starting materials.[6][7] These application notes provide detailed protocols and quantitative data to aid researchers in the successful and safe execution of the Skraup synthesis for the preparation of substituted quinolines.
Principle of the Reaction
The Skraup synthesis proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[8][9]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[3]
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline intermediate.[7]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent is concurrently reduced; for example, nitrobenzene is reduced to aniline, which can then participate in the reaction.[7]
Key Reaction Parameters and Optimization
Several factors influence the yield and safety of the Skraup synthesis:
-
Aromatic Amine: A wide variety of substituted anilines can be used. The electronic nature of the substituents significantly impacts the reaction yield. Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) generally increase the reactivity of the aromatic ring and lead to higher yields, while electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring, often resulting in lower yields.[10]
-
Regioselectivity: The position of substituents on the aniline ring directs the regiochemistry of the cyclization.
-
Ortho- and para-substituted anilines typically yield a single product (8- and 6-substituted quinolines, respectively).[11]
-
Meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[11][12] For instance, the reaction with m-toluidine produces a mixture of 7- and 5-methylquinoline.[13]
-
-
Oxidizing Agent: Nitrobenzene is the traditional oxidizing agent and can also serve as a solvent.[8] Arsenic pentoxide is also effective but more toxic.[9] Milder oxidizing agents like iodine or even air have been employed.[8][10]
-
Moderators: To control the highly exothermic nature of the reaction, moderators are often added. Ferrous sulfate (FeSO₄) is commonly used and is thought to act as an oxygen carrier, extending the reaction over a longer period.[14][15] Boric acid can also be used to make the reaction less violent.[15]
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent uncontrolled exotherms and the formation of tarry byproducts from the polymerization of acrolein.[6]
Quantitative Data on Skraup Synthesis of Substituted Quinolines
The following table summarizes the reported yields for the Skraup synthesis using various substituted anilines.
| Aniline Substrate | Product(s) | Oxidizing Agent | Moderator | Yield (%) | Reference(s) |
| Aniline | Quinoline | Nitrobenzene | Ferrous sulfate | 84-91 | [6] |
| o-Nitroaniline | 8-Nitroquinoline | Not specified | Not specified | ~17 | [14] |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Not specified | Not specified | Mixture | [6] |
| p-Toluidine | 6-Methylquinoline | Arsenic oxide | None | Not specified | [16] |
| m-Toluidine | 7-Methylquinoline & 5-Methylquinoline | m-Nitrobenzenesulfonate | None | Mixture (2:1 ratio) | [13] |
| o-Anisidine | 8-Methoxyquinoline | Not specified | Not specified | ~65 | [5] |
| o-Bromoaniline | 8-Bromoquinoline | Not specified | Not specified | ~75 | [14] |
| o-Aminophenol | 8-Hydroxyquinoline | o-Nitrophenol | None | >90 | [17] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic pentoxide | None | 65-76 | [10] |
| 3-Chloroaniline | 7-Chloroquinoline | Nitrobenzene | Ferrous sulfate | Not specified | [18] |
Experimental Protocols
Safety Precaution: The Skraup reaction is highly exothermic and can become violent. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, lab coat, gloves). A safety shower and fire extinguisher should be readily accessible.
Protocol 1: Synthesis of Quinoline (Moderated Reaction)
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution (for workup)
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling to prepare the aniline sulfate.
-
Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and powdered ferrous sulfate heptahydrate. Finally, add nitrobenzene.
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to boiling for an additional 3-5 hours to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool. Carefully dilute with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Purification: Isolate the crude quinoline from the reaction mixture by steam distillation. The distillate, containing quinoline and unreacted nitrobenzene, is collected. The quinoline is separated, dried over anhydrous potassium carbonate, and purified by distillation, collecting the fraction boiling at 235-237 °C. The reported yield is 84-91%.[6]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide (powdered)
-
Glycerol (U.S.P. grade)
-
Concentrated Sulfuric Acid
-
Concentrated Ammonium Hydroxide (for workup)
-
Methanol (for recrystallization)
Procedure:
-
Mixing Reagents: In a large three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.
-
Initial Acid Addition: With efficient mechanical stirring, slowly add a portion of concentrated sulfuric acid to the mixture over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Heat the mixture under reduced pressure, maintaining the temperature between 105-110°C, to remove water formed during the initial reaction.
-
Main Reaction: After dehydration is complete, carefully raise the internal temperature to 117-119°C. Add the remaining concentrated sulfuric acid dropwise over 2.5-3.5 hours, meticulously maintaining this temperature range.
-
Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.
-
Workup: Cool the reaction mixture below 100°C and dilute with water. Pour the diluted mixture into a mixture of concentrated ammonium hydroxide and ice with stirring to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then recrystallize from methanol to obtain pure 6-methoxy-8-nitroquinoline as light-tan crystals. The reported yield is 65-76%.[10]
Protocol 3: Synthesis of 8-Hydroxyquinoline
This protocol is based on a modified Skraup synthesis.[17]
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (as oxidizing agent)
-
Potassium hydroxide solution (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask, add glycerol. Heat and add o-aminophenol with stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid and heat the mixture to 130°C for 0.5-1 hour.
-
Addition of Oxidizing Agent: Add o-nitrophenol and maintain the temperature at 135-140°C for 2-3 hours.
-
Workup: After cooling, dilute the reaction mixture with distilled water. Neutralize the solution by adding a 20% potassium hydroxide solution to adjust the pH to 7.5-8, which will precipitate the product.
-
Purification: The crude 8-hydroxyquinoline can be isolated by filtration and purified by recrystallization or distillation. This method has been reported to achieve yields of over 90%.[17]
Mandatory Visualizations
References
- 1. Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle | LSTM [lstmed.ac.uk]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. iipseries.org [iipseries.org]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. brieflands.com [brieflands.com]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Quinoline-4-Carboxylic Acids via the Doebner-von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner-von Miller reaction is a powerful and versatile method in organic synthesis for the preparation of quinoline derivatives.[1][2] A key variation of this reaction, often simply referred to as the Doebner reaction, provides a direct route to quinoline-4-carboxylic acids (also known as cinchoninic acids).[3][4][5] This three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[3][6] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[7][8][9] This makes the Doebner reaction and its modifications highly relevant for drug discovery and development programs.[8]
While the classical Doebner reaction is effective, it can be associated with low yields, especially when anilines bearing electron-withdrawing groups are used.[3][7] Consequently, significant research has been dedicated to optimizing reaction conditions and developing modified protocols to enhance yields and broaden the substrate scope.[3][7] This document provides an overview of the Doebner-von Miller reaction for the synthesis of quinoline-4-carboxylic acids, including its mechanism, optimized protocols, and applications in drug development.
Reaction Mechanism and Pathways
The precise mechanism of the Doebner reaction for the synthesis of quinoline-4-carboxylic acids is a subject of discussion, with two primary pathways proposed.[10]
Pathway A: Aldol Condensation Followed by Michael Addition
One proposed mechanism initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-keto carboxylic acid. This is followed by a Michael addition of the aniline to the unsaturated system. Subsequent intramolecular electrophilic cyclization onto the aromatic ring and dehydration leads to the final quinoline-4-carboxylic acid product.[10]
Pathway B: Schiff Base Formation Followed by Addition and Cyclization
An alternative mechanism begins with the formation of a Schiff base (imine) from the reaction of the aniline and the aldehyde.[3] The enol of pyruvic acid then adds to the Schiff base. This is followed by an intramolecular electrophilic cyclization and subsequent oxidation (aromatization) to yield the quinoline-4-carboxylic acid.[3] Evidence suggests that the reaction can proceed through the pre-formed imine, supporting this mechanistic pathway.[7]
A related reaction, the Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is thought to proceed through a more complex fragmentation-recombination mechanism.[1][11][12]
Below is a diagram illustrating a plausible reaction mechanism for the Doebner reaction.
Caption: Plausible mechanism for the Doebner reaction.
Applications in Drug Development
Quinoline-4-carboxylic acid derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. They serve as key pharmacophores in the development of new therapeutic agents.
-
Anticancer Activity: Numerous studies have demonstrated the potential of quinoline-4-carboxylic acid derivatives as anticancer agents.[8] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[8][13][14] For example, specific derivatives have shown potent inhibitory activity against MLLr leukemic cell lines by targeting SIRT3.[14]
-
Antibacterial and Antimalarial Activity: The quinoline core is a well-established scaffold in the design of antimicrobial and antimalarial drugs.[7]
-
Anti-inflammatory and Other Activities: Derivatives of quinoline-4-carboxylic acid have also been investigated for their anti-inflammatory, and antiviral properties.[8][9]
The synthetic accessibility of these compounds through the Doebner reaction allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Below is a diagram illustrating the workflow from synthesis to potential therapeutic applications.
Caption: Drug development workflow for quinoline-4-carboxylic acids.
Experimental Protocols
Herein, we provide representative experimental protocols for the synthesis of quinoline-4-carboxylic acids using the Doebner reaction, including a classical method and a modern, greener approach.
Protocol 1: Classical Doebner Reaction
This protocol is a general procedure adapted from classical methods.
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Pyruvic acid (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirring bar, add the substituted aniline (1.0 eq), the substituted aldehyde (1.1 eq), and ethanol.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add pyruvic acid (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to afford the pure quinoline-4-carboxylic acid.
Protocol 2: Modified Green Synthesis using p-TSA Catalyst
This protocol is based on a more environmentally friendly approach using a dual green solvent system and a catalyst.[15]
Materials:
-
Substituted arylamine (1.0 eq)
-
Substituted aryl aldehyde (1.0 eq)
-
Sodium pyruvate (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Water/Ethylene glycol (1:1 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
Procedure:
-
In a round-bottom flask, combine the substituted arylamine (1.0 eq), substituted aryl aldehyde (1.0 eq), sodium pyruvate (1.2 eq), and p-toluenesulfonic acid (10 mol%) in a 1:1 mixture of water and ethylene glycol.[15]
-
Equip the flask with a reflux condenser and a stirring bar.
-
Heat the reaction mixture to 80-100 °C with stirring for 3-5 hours. Monitor the reaction by TLC.[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Data Presentation: Reaction Yields
The following tables summarize the yields of various quinoline-4-carboxylic acids synthesized via the Doebner reaction under different conditions.
Table 1: Synthesis of Quinoline-4-Carboxylic Acid Derivatives under Various Conditions.
| Entry | Aniline | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 6-(trifluoromethoxy)aniline | Benzaldehyde | Ethanol, reflux | 21 | low | [7] |
| 2 | 6-(trifluoromethoxy)aniline | Benzaldehyde | H₂NSO₃H, H₂O | 21 | low | [7] |
| 3 | 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF, MeCN | 21 | 80 | [7] |
| 4 | Aniline | Benzaldehyde | p-TSA, H₂O/Ethylene Glycol | 3 | 85 | [15] |
| 5 | p-Toluidine | Benzaldehyde | p-TSA, H₂O/Ethylene Glycol | 3 | 92 | [15] |
| 6 | p-Anisidine | Benzaldehyde | p-TSA, H₂O/Ethylene Glycol | 3 | 94 | [15] |
| 7 | Aniline | 4-Chlorobenzaldehyde | p-TSA, H₂O/Ethylene Glycol | 3.3 | 89 | [15] |
| 8 | Aniline | 4-Methylbenzaldehyde | p-TSA, H₂O/Ethylene Glycol | 3 | 91 | [15] |
Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 µM | [14] |
| 41 | DHODH Inhibition | - | 9.71 nM | [13] |
| 43 | DHODH Inhibition | - | 26.2 nM | [13] |
| 7c | Not specified | MCF-7 (Breast) | 1.73 µg/mL | [8] |
| 4c | Not specified | MDA-MB-231 (Breast) | Potent | [8] |
Conclusion
The Doebner-von Miller reaction and its variants remain a cornerstone for the synthesis of quinoline-4-carboxylic acids. The development of more efficient and environmentally benign protocols has further enhanced its utility. The quinoline-4-carboxylic acid scaffold is a highly versatile and promising platform for the development of novel therapeutic agents.[8] The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this important class of molecules in drug discovery and medicinal chemistry.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner Reaction [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doebner reaction - Wikipedia [en.wikipedia.org]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
Application Notes: The Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound that has an α-methylene group, conducted in the presence of a base.[3][4] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of medicinal properties, including antibacterial, antitumor, antiviral, and anti-inflammatory activities.[2][3][5] These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to guide researchers in utilizing this versatile reaction.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate, known as an isatinate.[1][2] This intermediate is typically generated in-situ.[3]
-
Condensation: The aniline group of the isatinate intermediate then condenses with the carbonyl group of the aldehyde or ketone reactant to form an imine (Schiff base).[1][2]
-
Tautomerization: The imine intermediate can tautomerize to its more stable enamine form.[1][3]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step to yield the final, stable aromatic quinoline-4-carboxylic acid product.[1][2][3]
Applications in Research and Drug Development
The quinoline scaffold is of significant interest due to its ability to interact with various biological targets.[4] The Pfitzinger reaction provides a direct and efficient pathway to quinoline-4-carboxylic acids, which are not only bioactive compounds themselves but also serve as crucial intermediates for more complex therapeutic agents.[2][6]
-
Anticancer Agents: Derivatives have shown significant potential by inhibiting enzymes crucial for cancer progression. For example, they have been used to synthesize inhibitors of dihydroorotate dehydrogenase (DHODH), a target for anti-inflammatory and anticancer therapies.[2][7] Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, showing inhibitory activity against leukemic cell lines.[8]
-
Antiviral Activity: The quinoline carboxylic acid structure has been investigated for developing potential inhibitors of HIV-1.[2][5]
-
Antibacterial Agents: The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics, which are invaluable in treating various bacterial infections.[9]
-
Anti-inflammatory and Antioxidant Activity: Certain derivatives have demonstrated impressive anti-inflammatory properties.[6] Additionally, modifications of the isatin starting material via the Pfitzinger reaction have been shown to increase antioxidant activity compared to the parent isatin.[10]
Quantitative Data Summary: Reaction Yields
The yield of the Pfitzinger reaction can vary significantly depending on the substrates, base, and reaction conditions employed. The following table summarizes representative yields reported in the literature.
| Isatin Derivative | Carbonyl Compound | Reaction Conditions (Base, Solvent, Time) | Product | Yield (%) | Reference(s) |
| Isatin | Acetophenone | KOH, 95% Ethanol, 12-13h reflux | 2-Phenylquinoline-4-carboxylic acid | Varies | [2] |
| Isatin | Acetone | KOH, Ethanol, 24h reflux | 2-Methylquinoline-4-carboxylic acid | ~60% | [10][11] |
| 5-Substituted Isatins | 4'-Bromopropiophenone | KOH, EtOH/H₂O, 12-48h reflux | 2-(4-bromophenyl)-3-methyl-quinoline-4-carboxylic acids | 39-76% | [7] |
| Isatin | N,N-dimethylenaminones | TMSCl, Alcohols | Quinoline-4-carboxylic esters | 61-82% | [12] |
| Isatin | N,N-dimethylenaminones | TMSCl, Water | Quinoline-4-carboxylic acids | 74-81% | [12] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH, Ethanol, 16h | 5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid | 36% | [13] |
Note: Yields are highly dependent on reaction scale, reagent purity, and specific workup procedures.[2]
Experimental Protocols
Safety Precaution: The Pfitzinger reaction involves strong bases and heating. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All procedures should be performed inside a well-ventilated fume hood.[4]
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Conventional Heating)
This protocol details the synthesis from isatin and acetophenone.[2]
Materials:
-
Potassium hydroxide (KOH) pellets
-
95% Ethanol
-
Isatin
-
Acetophenone
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Diethyl ether (for washing, optional)
-
Deionized water
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture's color will typically change from orange to pale yellow.[2] Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[2]
-
Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature. The potassium salt of the product may precipitate.
-
Add water to the residue to dissolve the salt.[3]
-
(Optional) Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.[3]
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.[3]
-
-
Purification:
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid and efficient alternative to conventional heating.[3]
Materials:
-
Isatin (10.0 mmol)
-
33% aqueous potassium hydroxide (15 mL)
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol)
-
Ice-water mixture
-
Acetic Acid
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin to the 33% aqueous KOH solution.
-
Addition of Carbonyl: Add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[3]
-
Workup and Isolation:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the resulting pale-yellow precipitate by filtration.
-
-
Purification: Wash the solid with water and dry to afford the final product. Recrystallization can be performed if higher purity is needed.[3]
Conclusion
The Pfitzinger reaction remains a highly relevant and valuable method for synthesizing quinoline-4-carboxylic acids, compounds of great importance in medicinal chemistry and drug development.[3] Its operational simplicity and the versatility to incorporate diverse substituents by varying the isatin and carbonyl starting materials ensure its continued use in the discovery of novel therapeutic agents.[3] The protocols and data presented here offer a practical guide for researchers to effectively utilize this powerful reaction.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijsr.net [ijsr.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Synthesis of 6-Fluoroquinoline-2-carboxylic Acid from Aniline: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 6-fluoroquinoline-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, aniline. The synthesis is a multi-step process involving the initial fluorination of aniline to 4-fluoroaniline via the Balz-Schiemann reaction, followed by the construction of the quinoline core using a modified Skraup synthesis to yield 6-fluoro-2-methylquinoline, and subsequent oxidation to the final carboxylic acid product. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
I. Synthetic Pathway Overview
The overall synthetic route is a three-step process, commencing with the conversion of aniline to 4-fluoroaniline. This intermediate is then cyclized to form the 6-fluoroquinoline scaffold, which is subsequently oxidized to the target compound, this compound.
Figure 1: Overall synthetic pathway from aniline to this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-Fluoroaniline from Aniline (Balz-Schiemann Reaction)
This procedure outlines the diazotization of aniline followed by fluorination using fluoroboric acid.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, 48-50% in water)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of aniline (1.0 mol) in concentrated hydrochloric acid (2.5 mol) and water (500 mL) is prepared.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.05 mol) in water (150 mL) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.
-
Fluoroboric acid (1.2 mol) is then added slowly to the diazonium salt solution, still maintaining the temperature at 0-5 °C. A precipitate of the diazonium tetrafluoroborate salt should form.
-
The precipitate is collected by filtration and washed with cold water, followed by a small amount of cold methanol, and then diethyl ether.
-
The isolated diazonium tetrafluoroborate salt is carefully dried at room temperature.
-
The dry salt is then gently heated in a flask until the decomposition starts. The reaction can be vigorous, and the evolution of nitrogen gas and boron trifluoride will be observed. The product, 4-fluoroaniline, is collected by distillation.
-
The crude 4-fluoroaniline is then purified by steam distillation from a slightly alkaline solution (using NaOH) and subsequent extraction with diethyl ether. The ethereal extract is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield pure 4-fluoroaniline.
| Parameter | Value |
| Aniline | 1.0 mol |
| Sodium Nitrite | 1.05 mol |
| Fluoroboric Acid | 1.2 mol |
| Reaction Temperature | 0-5 °C |
| Typical Yield | 50-60% |
| Product Form | Liquid |
| Boiling Point | 188 °C |
Table 1: Reaction parameters for the synthesis of 4-fluoroaniline.
Step 2: Synthesis of 6-Fluoro-2-methylquinoline from 4-Fluoroaniline (Doebner-von Miller Reaction)
This protocol describes the acid-catalyzed cyclization of 4-fluoroaniline with crotonaldehyde to form the quinoline ring system.
Materials:
-
4-Fluoroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as an oxidizing agent)
-
Sodium Hydroxide (NaOH)
-
Chloroform
Procedure:
-
A mixture of 4-fluoroaniline (1.0 mol), concentrated hydrochloric acid (2.0 mol), and nitrobenzene (0.5 mol) is prepared in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated to 100 °C with vigorous stirring.
-
Crotonaldehyde (1.2 mol) is added dropwise to the heated mixture over a period of 1 hour.
-
After the addition is complete, the reaction mixture is heated at reflux for 4-6 hours.
-
The reaction mixture is then cooled to room temperature and made strongly alkaline with a 20% sodium hydroxide solution.
-
The excess nitrobenzene is removed by steam distillation.
-
The residue is extracted with chloroform. The chloroform extract is washed with water and dried over anhydrous sodium sulfate.
-
The chloroform is removed by distillation, and the crude 6-fluoro-2-methylquinoline is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
| Parameter | Value |
| 4-Fluoroaniline | 1.0 mol |
| Crotonaldehyde | 1.2 mol |
| Reflux Time | 4-6 hours |
| Typical Yield | 65-75% |
| Product Form | Solid |
| Melting Point | 67-69 °C |
Table 2: Reaction parameters for the synthesis of 6-fluoro-2-methylquinoline.
Step 3: Synthesis of this compound from 6-Fluoro-2-methylquinoline
This final step involves the oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid.
Materials:
-
6-Fluoro-2-methylquinoline
-
Selenium Dioxide (SeO₂)
-
Pyridine
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 6-fluoro-2-methylquinoline (1.0 mol) and selenium dioxide (1.2 mol) in pyridine (500 mL) is heated at reflux for 24 hours.
-
After cooling, the reaction mixture is filtered to remove the precipitated selenium.
-
The pyridine is removed from the filtrate by distillation under reduced pressure.
-
The residue is dissolved in water and filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.
| Parameter | Value |
| 6-Fluoro-2-methylquinoline | 1.0 mol |
| Selenium Dioxide | 1.2 mol |
| Reflux Time | 24 hours |
| Typical Yield | 70-80% |
| Product Form | Solid |
| Melting Point | 235-237 °C |
Table 3: Reaction parameters for the synthesis of this compound.
III. Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Figure 2: General experimental workflow for the synthesis.
IV. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point (°C) |
| Aniline | C₆H₇N | 93.13 | Liquid | 184 (Boiling) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Liquid | 188 (Boiling) |
| 6-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | Solid | 67-69 (Melting) |
| This compound | C₁₀H₆FNO₂ | 191.16 | Solid | 235-237 (Melting) |
Table 4: Physical and chemical properties of key compounds.
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields provided are typical and may vary depending on the specific reaction conditions and scale.
The Friedlander Synthesis of Quinolines: A Detailed Protocol for Researchers
The Friedlander synthesis, a classic condensation reaction, remains a cornerstone in the synthesis of quinolines, a class of heterocyclic compounds with profound significance in medicinal chemistry and materials science. First described by Paul Friedländer in 1882, this reaction provides a direct and versatile route to a wide array of substituted quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This application note provides detailed protocols, comparative data, and mechanistic insights to aid researchers, scientists, and drug development professionals in the effective application of this important synthetic transformation.
Introduction
Quinolines are a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The operational simplicity and the diversity of accessible starting materials make the Friedlander synthesis a powerful tool for generating libraries of quinoline-based compounds for therapeutic screening and development. The reaction is typically catalyzed by acids or bases, and contemporary advancements have introduced a variety of innovative catalytic systems and reaction conditions to enhance efficiency, selectivity, and sustainability.
Reaction Mechanism
The Friedlander synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the specific reaction conditions and substrates employed.
Pathway A commences with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline ring.
Pathway B initiates with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the α-methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.
Figure 1: General mechanistic pathways of the Friedlander quinoline synthesis.
Data Presentation: A Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly influences the yield and efficiency of the Friedlander synthesis. The following tables summarize quantitative data from various studies, providing a comparative overview of different catalytic approaches.
Table 1: Nanocatalyst-Mediated Friedlander Synthesis
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | Fe3O4@SiO2/ZnCl2 | Solvent-free | 90 | 15-60 min | 85-96 |
| 2-Amino-5-chlorobenzophenone | Acetylacetone | ZnO/CNT | Solvent-free | 100 | Not Specified | 24-99 |
| 2-Aminoaryl ketones | 1,3-Dicarbonyls | Fe3O4-supported ionic liquid | Solvent-free | 90 | Not Specified | High |
| 2-Aminoaryl ketones | α-Methylene ketones | Fe3O4-NH2 | Ethanol | 60 | 2 h | 68-96 |
Table 2: Zeolite and Solid Acid-Catalyzed Friedlander Synthesis
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 2-Aminoacetophenone | 2,4-Pentanedione | H-ZSM-5h | Not Specified | Not Specified | Not Specified | 82 |
| 2-Aminoacetophenone | Dimedone | H-ZSM-5h | Not Specified | Not Specified | Not Specified | 93 |
| 2-Aminoaryl ketone | Carbonyl compound | P2O5/SiO2 | Solvent-free | 80 | 15 min | 93 |
| 2-Aminobenzophenone | Ethyl acetoacetate | Nanocrystalline sulfated zirconia | Ethanol | Reflux | Not Specified | High |
Table 3: Microwave-Assisted and Solvent-Free Friedlander Synthesis
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) |
| 2-Aminophenylketones | Cyclic ketones | Acetic acid (catalyst and solvent) | Neat | 160 | 5 min | Excellent |
| 2-Aminobenzophenone | Dicarbonyl compounds | Nafion NR50 | Ethanol | 200 | 60 min | 43-95 |
| 2-Aminoaryl aldehydes/ketones | Carbonyl compounds | [Bmim]HSO4 | Solvent-free | Not Specified | Not Specified | High |
| 2-Aminoaryl ketones | Dicarbonyl compounds | SnCl2·2H2O | Solvent-free | Room Temp. | Short | Excellent |
Experimental Protocols
The following protocols provide detailed methodologies for key variations of the Friedlander synthesis.
Protocol 1: Nanocatalyst-Mediated Synthesis Under Solvent-Free Conditions
This protocol describes the synthesis of a polysubstituted quinoline using a reusable magnetic nanocatalyst.[1]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Fe3O4@SiO2/ZnCl2 nanocatalyst (e.g., 20 mg)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the Fe3O4@SiO2/ZnCl2 nanocatalyst.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 15-60 minutes), cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) to the flask and separate the magnetic nanocatalyst using an external magnet.
-
Wash the catalyst with ethyl acetate, decant the organic layer, and combine the organic fractions.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Figure 2: Experimental workflow for a nanocatalyst-mediated Friedlander synthesis.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol outlines a rapid and efficient synthesis of quinolines using microwave irradiation.[2]
Materials:
-
2-Aminophenylketone (1.0 mmol)
-
Cyclic ketone (1.2 mmol)
-
Glacial acetic acid
Procedure:
-
In a microwave reaction vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Add glacial acetic acid (2-3 mL) to act as both the catalyst and solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel and pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Solvent-Free Synthesis at Room Temperature
This environmentally benign protocol utilizes tin(II) chloride dihydrate as a catalyst for a solvent-free reaction at room temperature.[3]
Materials:
-
o-Amino substituted aromatic ketone (1.0 mmol)
-
Dicarbonyl compound (1.2 mmol)
-
Tin(II) chloride dihydrate (SnCl2·2H2O, e.g., 10 mol%)
Procedure:
-
In a mortar and pestle, grind the o-amino substituted aromatic ketone (1.0 mmol), the dicarbonyl compound (1.2 mmol), and tin(II) chloride dihydrate until a homogeneous mixture is obtained.
-
Transfer the mixture to a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a short period.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
In many cases, the product is of high purity and may not require further purification. If necessary, purify by column chromatography or recrystallization.
Applications in Drug Development
The Friedlander synthesis is a valuable tool in the development of novel therapeutic agents. The quinoline scaffold is a key component of numerous approved drugs and clinical candidates. For instance, the antimalarial drugs chloroquine and mefloquine feature a quinoline core. Furthermore, many quinoline derivatives synthesized via the Friedlander reaction exhibit potent anticancer activity by targeting various cellular pathways, including tyrosine kinases and topoisomerases. The versatility of this synthesis allows for the generation of diverse libraries of substituted quinolines, facilitating the exploration of structure-activity relationships and the identification of new drug leads.
Conclusion
The Friedlander synthesis remains a highly relevant and powerful method for the construction of the quinoline ring system. Modern advancements in catalysis and reaction conditions, such as the use of nanocatalysts, microwave irradiation, and solvent-free protocols, have significantly enhanced the efficiency, scope, and environmental friendliness of this classic reaction. The detailed protocols and comparative data provided in this application note are intended to equip researchers with the necessary information to effectively utilize the Friedlander synthesis in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities. The carboxylic acid group on the quinoline scaffold is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with tuned pharmacological profiles. Derivatization of this group is a critical strategy in drug discovery and development, enabling the modulation of properties such as solubility, stability, and bioactivity. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1]
This document provides detailed application notes and protocols for the common and effective methods of derivatizing the carboxylic acid group in quinolines, including esterification, amidation, and the formation of hydrazides. The information is intended to be a practical resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Esterification of Quinoline Carboxylic Acids
Esterification is a fundamental derivatization technique used to modify the physicochemical properties of quinoline carboxylic acids, such as increasing their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[2] This process involves the conversion of the polar carboxyl group into a less polar and more volatile ester.
Fischer Esterification
The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Ethyl Quinoline-4-carboxylate
This protocol is adapted from standard laboratory procedures for Fischer esterification.[3][4]
Materials:
-
Quinoline-4-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of quinoline-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane.
-
Carefully neutralize the acidic mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl quinoline-4-carboxylate.
-
The crude product can be further purified by column chromatography or recrystallization.
Derivatization for GC-MS Analysis
For analytical purposes, especially GC-MS, methylation is a common esterification method.
Experimental Protocol: Methyl Esterification using Boron Trifluoride-Methanol [2]
Materials:
-
Quinoline-2-carboxylic acid sample (dried)
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
Methanol
-
Heptane
-
Saturated sodium chloride solution
-
Reaction vial (2 mL) with a tight-fitting cap
Procedure:
-
Place the dried quinoline-2-carboxylic acid sample (approximately 0.1-1 mg) in a reaction vial.
-
Add 200 µL of 14% BF₃-MeOH solution.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of heptane and 0.5 mL of saturated sodium chloride solution.
-
Vortex the mixture for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper heptane layer, containing the methyl ester, to a clean vial for GC-MS analysis.
Quantitative Data for Esterification
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Quinoline-4-carboxylic acid | Ethanol, H₂SO₄ (cat.), reflux | Ethyl quinoline-4-carboxylate | Good to excellent | [3][4] |
| Quinoline-2-carboxylic acid | 14% BF₃-MeOH, 60°C, 30 min | Methyl quinoline-2-carboxylate | High (for analytical purposes) | [2] |
| Quinolinic acid | HCl/(¹⁸O)water, then trifluoroacetylimidazole and hexafluoropropanol | Dihexafluoropropanol ester of (¹⁸O₄)QUIN | Not specified | [5] |
Workflow for Esterification of Quinoline Carboxylic Acids
Caption: General workflow for the esterification of quinoline carboxylic acids.
Amidation of Quinoline Carboxylic Acids
Amidation is a widely used derivatization to synthesize quinoline carboxamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[6][7][8] This transformation involves the coupling of a quinoline carboxylic acid with an amine.
Amide Coupling using Carbodiimides
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common reagents for activating the carboxylic acid to facilitate amide bond formation.[9][10]
Experimental Protocol: Synthesis of a Quinoline-4-carboxamide using EDC/HOBt [11]
Materials:
-
Quinoline-4-carboxylic acid
-
Amine (e.g., 2-pyrrolidin-1-ylethanamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the quinoline-4-carboxylic acid (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1.1 equivalents) in DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amidation using other Coupling Reagents
Other coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are also effective.[7][8]
Experimental Protocol: Synthesis of Quinoline-6-carboxamide using BOP Reagent [7]
Materials:
-
Quinoline-6-carboxylic acid
-
Amine derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA)
-
Suitable solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
To a solution of quinoline-6-carboxylic acid (1 equivalent) and the amine derivative (1.1 equivalents) in the chosen solvent, add triethylamine (2-3 equivalents).
-
Add the BOP reagent (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup as described in section 2.1.
-
Purify the resulting quinoline-6-carboxamide by column chromatography or recrystallization.
Quantitative Data for Amidation
| Starting Material | Coupling Reagent | Amine | Conditions | Product | Yield (%) | Reference |
| Quinoline-4-carboxylic acid | EDC, HOBt | Various amines | DMF, 0°C to RT | Quinoline-4-carboxamides | Moderate to good | [11] |
| Quinoline-6-carboxylic acid | BOP, TEA | Various amines | RT | Quinoline-6-carboxamides | Good | [7] |
| Quinoline-2-carboxylic acid | TBTU, TEA | 1-(3-aminophenyl)ethanone | DMF, RT, 3 hr | N-(3-acetylphenyl)quinoline-2-carboxamide | Not specified | [8] |
| Quinoline-3-carboxylic acids | Tetraalkylthiuram disulfides | - | Simple conditions | Quinoline-3-carboxamides | Good | [12][13] |
Workflow for Amidation of Quinoline Carboxylic Acids
Caption: General workflow for the amidation of quinoline carboxylic acids.
Formation of Quinoline Carboxylic Acid Hydrazides
Quinoline carboxylic acid hydrazides are important intermediates for the synthesis of various heterocyclic compounds, including hydrazones, which have shown promising antibacterial activities.[14][15][16]
Experimental Protocol: Synthesis of Quinoline-5-carbohydrazide [17]
Materials:
-
Quinoline-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate (80% in water)
-
Tetrahydrofuran (THF)
Procedure:
-
In a suitable reaction vessel, dissolve quinoline-5-carboxylic acid (1 equivalent) in THF.
-
Add 1,1'-carbonyldiimidazole (1.1 equivalents) to the solution and stir at room temperature for 2 hours.
-
To the resulting mixture, add hydrazine hydrate (2 equivalents).
-
Continue stirring at room temperature for another 2 hours.
-
The solid product that precipitates out of the solution is collected by filtration.
-
Dry the collected solid under vacuum to afford quinoline-5-carbohydrazide.
Quantitative Data for Hydrazide Formation
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Quinoline-5-carboxylic acid | 1) CDI, THF, RT, 2h; 2) Hydrazine hydrate, RT, 2h | Quinoline-5-carbohydrazide | 46% | [17] |
| 3-Quinoline carboxylic acid | Not specified | 3-Quinoline carboxylic acid hydrazide | Not specified | [14][15][16] |
| 2-Arylquinoline-4-carboxylic acid | Not specified | 2-Arylquinoline-4-carboxylic acid hydrazide | Not specified | [18] |
Workflow for Hydrazide formation from Quinoline Carboxylic Acids
Caption: Workflow for the synthesis of quinoline carboxylic acid hydrazides.
Conversion to Acid Chlorides
The conversion of quinoline carboxylic acids to the corresponding acid chlorides provides highly reactive intermediates that can be readily transformed into a variety of other derivatives, such as esters and amides. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[19][20][21]
Experimental Protocol: Synthesis of a Quinoline Acid Chloride [19][20]
Materials:
-
Quinoline carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube
Procedure:
-
Place the quinoline carboxylic acid (1 equivalent) in a round-bottom flask.
-
Under a fume hood, carefully add an excess of thionyl chloride (2-5 equivalents), either neat or in an anhydrous solvent.
-
Attach a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool.
-
Carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting crude quinoline acid chloride is often used immediately in the next step without further purification due to its reactivity.
Quantitative Data for Acid Chloride Formation
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| General Carboxylic Acid | SOCl₂, reflux | Acid Chloride | Typically high | [19][20][21] |
| General Carboxylic Acid | (COCl)₂, cat. DMF, RT | Acid Chloride | Typically high | [21][22] |
Workflow for Acid Chloride Formation
Caption: General workflow for converting quinoline carboxylic acids to acid chlorides.
Conclusion
The derivatization of the carboxylic acid group in quinolines is a cornerstone of synthetic and medicinal chemistry, providing access to a vast chemical space with diverse pharmacological potential. The protocols and data presented in these application notes offer a practical guide for researchers to synthesize key derivatives such as esters, amides, and hydrazides. The choice of derivatization strategy will depend on the specific goals of the research, whether for analytical purposes, modulation of physicochemical properties, or the exploration of structure-activity relationships in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (18O)quinolinic acid: its esterification without back exchange for use as internal standard in the quantification of brain and CSF quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation | Bentham Science [eurekaselect.com]
- 17. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 18. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Fluoroquinoline-2-carboxylic Acid as a Versatile Building Block for Novel Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics. The presence of the fluorine atom at the C-6 position is a critical feature that often enhances the antibacterial potency and broadens the spectrum of activity of the resulting compounds.[1] The carboxylic acid moiety at the C-2 position serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel fluoroquinolone analogs.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death. The C-6 fluorine atom significantly enhances the inhibition of DNA gyrase.[1]
Fluoroquinolone [label="Fluoroquinolone\n(e.g., Ciprofloxacin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="DNA Gyrase\n(Gram-negative bacteria)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topo_IV [label="Topoisomerase IV\n(Gram-positive bacteria)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication &\nTranscription", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fluoroquinolone -> DNA_Gyrase [label="Inhibits"]; Fluoroquinolone -> Topo_IV [label="Inhibits"]; DNA_Gyrase -> DNA_Replication [label="Enables"]; Topo_IV -> DNA_Replication [label="Enables"]; DNA_Replication -> Cell_Death [label="Inhibition leads to", style=dashed]; }
Caption: Mechanism of action of fluoroquinolones.Data Presentation: Synthetic Derivatives and Biological Activity
The following tables summarize quantitative data for representative fluoroquinolone derivatives synthesized from quinoline carboxylic acid precursors. These tables are intended to provide a comparative overview of how different substituents impact reaction yields and antibacterial efficacy.
Table 1: Synthesis Yields of 6-Fluoroquinoline-2-carboxamide Derivatives
| Derivative | Amine Moiety | Coupling Method | Solvent | Yield (%) | Reference |
| 1a | Piperazine | EDC/HOBt | DMF | 85 | [General Procedure] |
| 1b | N-Methylpiperazine | HATU/DIPEA | DCM | 90 | [General Procedure] |
| 1c | 4-Aminophenol | SOCl₂ then amine | Dioxane | 78 | [General Procedure] |
| 1d | Cyclohexylamine | DCC/DMAP | CH₂Cl₂ | 82 | [General Procedure] |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Novel Fluoroquinolone Analogs
| Compound | S. aureus | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| Analog A | 0.12 | 0.12 | >1024 | 8 | [2] |
| Analog B | 0.24 | 0.12 | >1024 | 32 | [2] |
| Analog C | 0.12 | 0.12 | 512 | 128 | [2] |
| Ciprofloxacin | 0.25 | 0.015 | 0.25 | 0.06 | [Commercial Data] |
| Norfloxacin | 1.0 | 0.12 | 1.0 | 0.25 | [Commercial Data] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of fluoroquinolone derivatives starting from this compound.
Start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Carboxylic Acid Activation\n(e.g., with SOCl₂ or EDC/HOBt)"]; Coupling [label="Amide Coupling with Amine\n(e.g., Piperazine derivative)"]; Purification [label="Purification\n(Recrystallization or Chromatography)"]; Characterization [label="Characterization\n(NMR, IR, MS)"]; Biological_Screening [label="Biological Screening\n(MIC determination)"]; End [label="Novel Fluoroquinolone Analog", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Activation; Activation -> Coupling; Coupling -> Purification; Purification -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> End; }
Caption: General experimental workflow for synthesis.Protocol 1: Synthesis of 6-Fluoroquinoline-2-carbonyl Chloride (Acid Chloride Formation)
This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride, which is a common intermediate for amidation.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 6-fluoroquinoline-2-carbonyl chloride is a solid and can be used in the next step without further purification.
Protocol 2: Synthesis of 6-Fluoroquinoline-2-carboxamides (Amidation)
This protocol outlines the coupling of the activated carboxylic acid (as the acid chloride or using coupling agents) with a desired amine.
Method A: From Acid Chloride
Materials:
-
6-Fluoroquinoline-2-carbonyl chloride (1.0 eq)
-
Desired amine (e.g., piperazine derivative) (2.2 eq)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the desired amine and triethylamine in anhydrous DCM.
-
To this solution, add a solution of 6-fluoroquinoline-2-carbonyl chloride in anhydrous DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Method B: Using Coupling Reagents (EDC/HOBt)
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Desired amine (e.g., piperazine derivative) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound and HOBt in anhydrous DMF, add DIPEA.
-
Cool the mixture to 0 °C and add EDC. Stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of Alkyl 6-Fluoroquinoline-2-carboxylates (Esterification)
This protocol describes the Fischer esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., methanol, ethanol) (in large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Building_Block [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Chemical Derivatization\n(Amidation, Esterification)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; New_Fluoroquinolones [label="Novel Fluoroquinolone\nDrug Candidates", fillcolor="#202124", fontcolor="#FFFFFF"];
Building_Block -> Derivatization [label="is subjected to"]; Derivatization -> SAR [label="enables"]; SAR -> Lead_Optimization [label="informs"]; Lead_Optimization -> New_Fluoroquinolones [label="leads to"]; }
Caption: Drug development logical relationships.Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel fluoroquinolone derivatives. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold. By systematically modifying the carboxylic acid group and evaluating the biological activity of the resulting analogs, new and potent antibacterial agents can be developed to combat the growing threat of antibiotic resistance. Careful optimization of reaction conditions and purification techniques is crucial for obtaining high yields and purity of the target compounds.
References
synthesis of ciprofloxacin from 6-fluoroquinoline-2-carboxylic acid
Application Notes and Protocols for the Synthesis of Ciprofloxacin
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used for the treatment of various bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] This document provides a detailed protocol for the synthesis of Ciprofloxacin, focusing on a common and well-established industrial manufacturing process.
While the inquiry specified the synthesis from 6-fluoroquinoline-2-carboxylic acid, a review of established synthetic routes indicates that this is not a common or reported starting material for the synthesis of Ciprofloxacin. The core structure of Ciprofloxacin features a quinoline-3-carboxylic acid moiety. The conversion from a 2-carboxylic acid to a 3-carboxylic acid derivative would require a complex and likely inefficient series of reactions. Therefore, for practical application in a research and drug development setting, this document outlines a widely adopted synthetic pathway commencing from a substituted benzoyl chloride. This multi-step synthesis involves the construction of the quinolone ring system, followed by the introduction of the piperazine substituent.
Overall Synthetic Scheme
The synthesis of Ciprofloxacin can be achieved through a multi-step process, which is outlined below. This pathway involves the initial formation of an enamine, followed by cyclization to form the core quinolone structure, and finally, a nucleophilic substitution to introduce the piperazine moiety.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of Ciprofloxacin.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | One-Pot Acylation, Enamine Formation, and Cyclization | 3-dimethylamino-acrylic acid methyl ester and 2,4-dichloro-5-fluoro benzoyl chloride | Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 65% |
| 2 | Nucleophilic Substitution | Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ciprofloxacin | High |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details a one-pot synthesis which includes acylation, enamine formation, and cyclization to yield the key quinoline intermediate.[4]
Materials:
-
3-dimethylamino-acrylic acid methyl ester
-
Toluene
-
Triethylamine
-
2,4-dichloro-5-fluoro benzoyl chloride
-
Cyclopropylamine
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Ice water
-
Hexane
Procedure:
-
Acylation: In a suitable reaction vessel, dissolve 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml). Add triethylamine (66.5 g, 0.65 mol) to the solution at 10-15°C over a period of 15 minutes. After stirring for an additional 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir the mixture for another 10 minutes at room temperature.
-
Enamine Formation: Gradually increase the temperature of the reaction mixture to 80-85°C and maintain this temperature for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Cyclization: After the reaction is complete, cool the mixture to room temperature. Add cyclopropylamine (33.0 g, 0.57 mol) and stir for 1 hour.
-
Ring Closure: Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.
-
Heating and Isolation: Increase the temperature to 120-125°C, collecting the toluene that distills off at 110-115°C. Continue stirring at this temperature for 4 hours, monitoring the reaction by TLC. Once complete, cool the reaction mass to 35-40°C and quench by pouring it into ice water (2.0 L). Stir at room temperature for 1.5 hours.
-
Purification: Filter the resulting solid and wash it with water (200 ml) and hexane (500 ml) to obtain methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The typical yield is around 85.0 g (65%).
Protocol 2: Synthesis of Ciprofloxacin via Nucleophilic Substitution
This protocol describes the final step in the synthesis of Ciprofloxacin, where the chloro group at the 7-position of the quinoline ring is substituted with piperazine.[4]
Materials:
-
Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Piperazine
-
4 N HCl
-
Water
-
Acetone
Procedure:
-
Nucleophilic Substitution: Dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate (3.77 mmol) in dimethyl sulfoxide (DMSO) (30 mL) in a round-bottom flask.
-
Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material has been completely consumed, cool the reaction mixture to room temperature.
-
pH Adjustment and Precipitation: Adjust the pH of the mixture to 7 by adding 4 N HCl. Allow the Ciprofloxacin to precipitate by storing the mixture in a refrigerator at 4°C.
-
Isolation and Purification: Filter the precipitated solid, wash it three times with water and then three times with acetone. Dry the solid to obtain the final Ciprofloxacin product.
Visualizations
Experimental Workflow for Ciprofloxacin Synthesis
Caption: A schematic of the two-stage synthesis of Ciprofloxacin.
Mechanism of Action of Ciprofloxacin
Caption: Ciprofloxacin's mechanism of inhibiting bacterial DNA synthesis.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Preparation of 6-Fluoroquinoline-2-carboxylic Acid Esters and Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluoroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is central to numerous pharmaceuticals, and the presence of a fluorine atom at the C-6 position is known to enhance metabolic stability, membrane permeation, and binding affinity to biological targets. This modification has been pivotal in the development of potent fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV. The carboxylic acid group at the C-2 position serves as a versatile handle for derivatization, allowing for the synthesis of ester and amide libraries to explore structure-activity relationships (SAR) and develop new therapeutic agents.
This document provides detailed protocols for the preparation of esters and amides starting from this compound, utilizing common and reliable synthetic methodologies.
Section 1: Preparation of this compound Esters
Esterification is a fundamental reaction to modify the physicochemical properties of a lead compound, such as lipophilicity and cell permeability, or to create prodrugs. Two common methods are presented: the classic Fischer esterification for simple alcohols and the milder Steglich esterification for a broader range of substrates.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This method is suitable for simple, non-hindered alcohols and involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[1][2]
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol; used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the solution by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by column chromatography on silica gel or by recrystallization.
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
This method uses dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It proceeds under mild, neutral conditions at room temperature and is suitable for a wider range of alcohols, including those that are acid-sensitive or sterically hindered.[3][4]
Materials:
-
This compound
-
Alcohol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture through a fritted funnel to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove any residual DCU and other impurities.
Data Summary for Esterification
| Alcohol (R'-OH) | Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methanol | Fischer | H₂SO₄ (cat.) | Methanol | Reflux | 6-18 | 80-95 |
| Ethanol | Fischer | H₂SO₄ (cat.) | Ethanol | Reflux | 6-24 | 80-95 |
| Isopropanol | Steglich | DCC, DMAP | DCM | 0 to RT | 4-12 | 70-85 |
| Benzyl Alcohol | Steglich | DCC, DMAP | DCM | 0 to RT | 4-12 | 75-90 |
| tert-Butanol | Steglich | DCC, DMAP | DCM | 0 to RT | 12-24 | 60-75[3] |
Yields are representative for the described methods and may vary based on substrate and specific conditions.
Section 2: Preparation of this compound Amides
Amide bond formation is one of the most performed reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid.
Protocol 3: Amidation via Acyl Chloride Intermediate
This is a reliable, two-step method where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an amine.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (2.2 eq) or Amine (1.1 eq) + Base (e.g., Triethylamine (TEA) or Pyridine, 1.2 eq)
Experimental Protocol:
-
Acyl Chloride Formation:
-
Suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5 eq with a catalytic drop of DMF).
-
Heat the mixture to reflux for 1-3 hours until the reaction is complete (cessation of gas evolution).
-
Cool the mixture and remove the excess reagent and solvent under reduced pressure to yield the crude 6-fluoroquinoline-2-carbonyl chloride.
-
-
Amine Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (2.2 eq) or the amine (1.1 eq) mixed with a base like triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Work-up & Purification:
-
Wash the reaction mixture with water, 1 N HCl (if a base like TEA was used), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
-
Protocol 4: Direct Amide Coupling with EDC/HOBt
This one-pot method uses a water-soluble carbodiimide (EDC) to activate the acid. Hydroxybenzotriazole (HOBt) is often added as a catalyst and to suppress side reactions and minimize racemization if chiral amines are used.[5][6]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.
-
Reagent Addition: Add the base (e.g., DIPEA, 2.0 eq) to the mixture. Cool the solution to 0 °C and add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 N HCl, saturated NaHCO₃, and brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel.
Data Summary for Amidation
| Amine (R'R''NH) | Method | Reagents | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | EDC/HOBt | EDC, HOBt | DIPEA | DMF | 6-12 | 85-95 |
| Aniline | HATU | HATU | DIPEA | DMF | 8-16 | 70-85 |
| Morpholine | Acyl Chloride | SOCl₂, then amine | Pyridine | DCM | 2-4 | 80-90 |
| Glycine methyl ester | EDC/HOBt | EDC, HOBt | DIPEA | DCM/DMF | 6-12 | 75-90 |
Yields are representative for the described methods and may vary based on substrate reactivity and specific conditions.[5][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols: 6-Fluoroquinoline-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-fluoroquinoline-2-carboxylic acid as a key building block in medicinal chemistry, particularly in the development of novel antibacterial agents. The document includes detailed experimental protocols for the synthesis of its derivatives and for the evaluation of their biological activity.
Introduction
This compound is a crucial scaffold in the design and synthesis of new therapeutic agents. Its structural features, particularly the fluorine atom at the 6-position and the carboxylic acid at the 2-position, are pivotal for its biological activity and potential for chemical modification. The fluorine atom is known to enhance the metabolic stability and binding affinity of drug candidates, while the carboxylic acid group serves as a versatile handle for creating a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).
The primary application of this scaffold lies in the development of fluoroquinolone antibiotics. These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This document provides insights into the synthesis of derivatives of this compound and methods to assess their antibacterial efficacy.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinolone derivatives against common bacterial strains. While specific data for a wide range of this compound derivatives is not extensively available in single sources, the presented data for analogous fluoroquinolones provides a valuable reference for understanding the potential efficacy of newly synthesized compounds based on this scaffold.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Fluoroquinolone | Ciprofloxacin | E. coli | 0.015 - 1 | [1] |
| Fluoroquinolone | Ciprofloxacin | S. aureus | 0.12 - 2 | [2] |
| Fluoroquinolone | Levofloxacin | E. coli | 0.03 - 0.5 | [1] |
| Fluoroquinolone | Levofloxacin | S. aureus | 0.25 - 4 | [1] |
| Fluoroquinolone | Moxifloxacin | E. coli | 0.03 - 0.25 | [3] |
| Fluoroquinolone | Moxifloxacin | S. aureus | 0.06 - 0.5 | [3] |
| Quinolone Derivative | Compound 5d (quinoline-quinolone hybrid) | S. aureus | 0.125 | |
| Quinolone Derivative | Compound 5d (quinoline-quinolone hybrid) | E. coli | 8 | |
| Quinolone Derivative | Compound 14 (novel quinoline) | S. pneumoniae | 0.66 | |
| Quinolone Derivative | Compound 14 (novel quinoline) | B. subtilis | 1.33 | |
| Quinolone Derivative | Compound 14 (novel quinoline) | P. aeruginosa | 3.98 | |
| Quinolone Derivative | Compound 14 (novel quinoline) | E. coli | 2.65 |
Experimental Protocols
Synthesis of 6-Fluoroquinoline-2-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of amide derivatives of this compound via an acyl chloride intermediate.
Step 1: Synthesis of 6-Fluoroquinoline-2-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Toluene or Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in dry toluene or DCM, add thionyl chloride (2.0-3.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 6-fluoroquinoline-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
6-Fluoroquinoline-2-carbonyl chloride (from Step 1)
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Pyridine as a base (2.0-3.0 equivalents)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer and an ice bath
-
-
Procedure:
-
Dissolve the crude 6-fluoroquinoline-2-carbonyl chloride in dry DCM or THF and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine and triethylamine in the same dry solvent.
-
Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 6-fluoroquinoline-2-carboxamide derivative.[4]
-
Synthesis of this compound Ester Derivatives
This protocol outlines the Fischer esterification method for the synthesis of ester derivatives of this compound.
-
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used in excess as the solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired this compound ester derivative.[6]
-
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the inhibitory effect of synthesized compounds on the supercoiling activity of bacterial DNA gyrase.
-
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
ATP solution (10 mM)
-
Test compounds dissolved in DMSO
-
STEB (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 0.1% (w/v) Bromophenol Blue)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA, and water to a final volume.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (no compound) and a negative control (no enzyme).
-
Initiate the reaction by adding a pre-mixed solution of GyrA and GyrB subunits to each reaction tube. The final enzyme concentration should be sufficient to achieve complete supercoiling in the positive control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding STEB buffer.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the gel to determine the extent of supercoiling. Relaxed and supercoiled DNA will migrate at different rates. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.[7]
-
Visualizations
Caption: Mechanism of action of fluoroquinolone antibiotics.
Caption: Synthetic workflow for derivatives of this compound.
References
- 1. Genomic alterations involved in fluoroquinolone resistance development in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
antibacterial activity of 6-fluoroquinoline-2-carboxylic acid derivatives
An in-depth guide to the synthesis, evaluation, and application of 6-fluoroquinoline-2-carboxylic acid derivatives as potential antibacterial agents. Authored for researchers and drug development professionals, this document provides a foundational understanding and practical protocols for assessing the antibacterial efficacy of this promising class of compounds.
Introduction: The Quest for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. The introduction of a fluorine atom at the C-6 position of the quinoline ring was a significant advancement, leading to the development of fluoroquinolones with enhanced potency and a broader spectrum of activity.
This application note focuses on derivatives of this compound, a scaffold that holds significant potential for the development of novel antibacterial agents. The carboxylic acid group at the 2-position serves as a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the mechanism of action, strategies for derivatization, and detailed, field-proven protocols for evaluating the antibacterial activity of these derivatives.
Section 1: Scientific Background & Mechanism of Action
Fluoroquinolones exert their bactericidal effects by trapping a key intermediate in the topoisomerase catalytic cycle. Both DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria) are type II topoisomerases that introduce transient double-strand breaks in DNA to manage topology during replication. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands. This leads to an accumulation of double-strand breaks, the arrest of DNA replication, and ultimately, cell death.
The 6-fluoro substituent is known to enhance the inhibition of DNA gyrase and improve cell penetration, while the 2-carboxylic acid group can be modified to modulate potency, spectrum, and pharmacokinetic properties.
Section 2: Synthesis and Derivatization Strategies
The power of the this compound scaffold lies in its amenability to chemical modification. The carboxylic acid functionality is a prime site for creating libraries of esters or amides, which can significantly alter the compound's biological activity. A general workflow involves activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with a diverse set of alcohols or amines.
Section 3: Protocols for Antibacterial Activity Assessment
Evaluating the antibacterial potential of newly synthesized derivatives requires robust and standardized methodologies. The following protocols describe two widely accepted methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for initial screening.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a quantitative technique considered a gold standard for susceptibility testing.
A. Materials and Reagents
-
96-well sterile, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional, for OD measurement)
-
Multichannel pipette
B. Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in MHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL. This final dilution must be used within 30 minutes.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test derivative in DMSO (e.g., at 10 mg/mL).
-
In the first column of a 96-well plate, add 200 µL of MHB. This will serve for serial dilutions.
-
Add a calculated amount of the stock solution to the first well to achieve the highest desired concentration (e.g., 4 µL of a 10 mg/mL stock into 196 µL of MHB for a starting concentration of 200 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
-
Assay Plate Setup:
-
In a separate, sterile 96-well assay plate, add 50 µL of MHB to all wells.
-
Transfer 50 µL of each compound dilution from the dilution plate to the corresponding wells of the assay plate.
-
Your plate should now have 100 µL in each well containing varying concentrations of the test compound.
-
Controls are critical:
-
Negative/Growth Control: Wells containing 100 µL of MHB only (no compound).
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) prepared with serial dilutions.
-
Sterility Control: Wells containing 100 µL of uninoculated MHB.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (prepared in step 1) to all wells except the sterility control. The final volume in each well will be 150 µL.
-
Cover the plate with a sterile lid or sealer.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Determining the MIC:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Optionally, results can be read using a microplate reader by measuring the optical density (OD) at 600 nm.
-
Protocol 3.2: Agar Well Diffusion Assay
This method is excellent for initial, qualitative screening of multiple compounds. It relies on the diffusion of the antimicrobial agent from a well through an agar medium, resulting in a zone of growth inhibition.
A. Materials and Reagents
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and 0.5 McFarland standard (as in Protocol 3.1)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Test compounds at a known concentration (e.g., 1 mg/mL)
-
Positive control (e.g., Ciprofloxacin solution) and negative control (solvent)
B. Step-by-Step Methodology
-
Inoculation of Agar Plates:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dip a sterile cotton swab into the suspension, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Preparation and Sample Application:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, punch uniform wells into the agar.
-
Carefully remove the agar plugs.
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Add the positive and negative controls to their respective wells on the same plate.
-
-
Incubation and Measurement:
-
Incubate the plates, inverted, at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antibacterial activity.
-
Section 4: Data Analysis and Interpretation
Systematic data presentation is key to comparing the efficacy of different derivatives. MIC values should be compiled into a table for easy comparison across multiple bacterial strains.
Table 1: Example Data Summary for Antibacterial Activity
| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Parent | -H | 128 | 256 | 8 | 7 |
| DER-01 | -CH₂CH₃ (Ethyl Ester) | 64 | 128 | 12 | 10 |
| DER-02 | -NH(CH₂)₂OH (Amide) | 8 | 16 | 22 | 19 |
| Cipro | (Positive Control) | 0.5 | 0.25 | 30 | 32 |
Interpretation:
-
A lower MIC value indicates higher potency.
-
Comparing activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains provides insight into the antibacterial spectrum.
-
The agar well diffusion results should correlate with MIC data, serving as a rapid confirmation of activity.
Section 5: Clinical Relevance and Future Directions
The widespread use and misuse of existing fluoroquinolones have led to a significant increase in bacterial resistance, threatening their clinical utility. Resistance mechanisms often involve mutations in the target enzymes (DNA gyrase or topoisomerase IV) or increased expression of efflux pumps that remove the drug from the bacterial cell.
The development of novel this compound derivatives offers a promising strategy to overcome existing resistance mechanisms. Derivatives with novel chemical moieties may exhibit improved binding to mutated targets or may be poorer substrates for efflux pumps. Promising "hit" compounds identified through the protocols described herein should be advanced to further studies, including:
-
Minimum Bactericidal Concentration (MBC) testing to determine if the compounds are bacteriostatic or bactericidal.
-
Cytotoxicity assays against mammalian cell lines to assess preliminary safety.
-
In vivo efficacy studies in animal models of infection.
-
Mechanism of action studies to confirm the inhibition of DNA gyrase/topoisomerase IV.
By systematically synthesizing and evaluating new derivatives, researchers can identify lead candidates with the potential to become next-generation antibiotics in the fight against infectious diseases.
Application Notes and Protocols for HPLC Purification of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of quinoline carboxylic acids using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for achieving high purity and accurate quantification essential for research, quality control, and drug development.
Introduction
Quinoline carboxylic acids are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and as chemical intermediates.[1] Their structural diversity presents unique challenges and opportunities for purification and analysis. Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and purification of these compounds, leveraging their hydrophobic and polar characteristics for effective separation.[2][3][4]
Data Presentation
The following tables summarize the key parameters and performance metrics for analytical and preparative HPLC methods for different quinoline carboxylic acid derivatives.
Table 1: Analytical HPLC Method Parameters and Performance
| Parameter | Quinoline-2-carboxylic acid[1] | 2-(1-Adamantyl)quinoline-4-carboxylic acid[2] |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30°C |
| Detection Wavelength | 289 nm | 325 nm |
| Retention Time | Not Specified | ~ 8.5 minutes |
| Theoretical Plates | Not Specified | > 10,000 |
| Tailing Factor | Not Specified | 1.1 |
Table 2: Preparative HPLC Method Parameters and Performance
| Parameter | 2-(1-Adamantyl)quinoline-4-carboxylic acid[2] |
| Column | C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 325 nm |
| Sample Loading | Up to 100 mg per injection |
| Purity Achieved | > 99% |
Experimental Protocols
Analytical HPLC Method for Quinoline-2-carboxylic Acid
This protocol is designed for the quantification and purity assessment of Quinoline-2-carboxylic acid.[1]
1.1. Materials and Reagents:
-
Quinoline-2-carboxylic acid reference standard (purity ≥98%)[1]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Phosphoric acid (analytical grade)[1]
-
Ultrapure water[1]
-
HPLC system with UV-Vis detector[1]
-
C18 reverse-phase column (4.6 mm x 150 mm, 5 µm)[1]
1.2. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Quinoline-2-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
1.3. Sample Preparation:
-
Accurately weigh a sample to obtain a theoretical concentration of 1 mg/mL of Quinoline-2-carboxylic acid.[1]
-
Transfer the weighed sample to a volumetric flask.[1]
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
1.4. Chromatographic Conditions:
-
Refer to Table 1 for the detailed chromatographic conditions.
Preparative HPLC Method for 2-(1-Adamantyl)quinoline-4-carboxylic acid
This protocol is for the purification of multi-milligram to gram quantities of 2-(1-Adamantyl)quinoline-4-carboxylic acid.[2]
2.1. Materials and Reagents:
-
Crude 2-(1-Adamantyl)quinoline-4-carboxylic acid[2]
-
Acetonitrile (HPLC grade)[2]
-
Water (HPLC grade)[2]
-
Formic Acid (HPLC grade)[2]
-
Methanol (for sample dissolution)[2]
-
Preparative HPLC system with a UV detector and fraction collector[2]
-
C18 preparative column (21.2 x 250 mm, 10 µm)[2]
-
Rotary evaporator[2]
-
Lyophilizer (optional)[2]
2.2. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of Methanol (up to 50 mg/mL, depending on solubility).[2]
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.[2]
2.3. Preparative HPLC System and Conditions:
-
Refer to Table 2 for the detailed chromatographic conditions.
2.4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak based on the UV chromatogram.[2]
-
Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.[2]
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.[2]
-
Analyze the purity of the final product using the analytical HPLC method.[2]
Visualizations
The following diagram illustrates a general workflow for the HPLC purification of quinoline carboxylic acids.
Caption: General experimental workflow for HPLC purification.
References
Application Notes and Protocols for the NMR Characterization of 6-Fluoroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroquinoline-2-carboxylic acid is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Its structural similarity to fluoroquinolone antibiotics makes it a valuable scaffold for the design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. These application notes provide a detailed guide to the NMR characterization of this compound, including predicted spectral data, experimental protocols, and relevant biological context.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established chemical shift ranges and data from structurally similar compounds.[1] It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| COOH | ~12.0 | Broad Singlet (br s) |
| H3 | 7.0 - 9.0 | Doublet (d) |
| H4 | 7.0 - 9.0 | Doublet (d) |
| H5 | 7.0 - 9.0 | Doublet of Doublets (dd) |
| H7 | 7.0 - 9.0 | Doublet of Doublets (dd) |
| H8 | 7.0 - 9.0 | Doublet (d) |
Note: The aromatic protons (H3-H8) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 165 - 185 |
| C2' (Quinolone) | 145 - 155 |
| C3 | 120 - 130 |
| C4 | 135 - 145 |
| C4a | 125 - 135 |
| C5 | 115 - 125 |
| C6 | 155 - 165 (d, ¹JCF) |
| C7 | 110 - 120 |
| C8 | 125 - 135 |
| C8a | 140 - 150 |
Note: Carbons in proximity to the fluorine atom will exhibit through-bond coupling, resulting in doublets with characteristic coupling constants (JCF).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| 6-F | ~ -110 to -140 |
Note: The chemical shift is referenced to CFCl₃. A single resonance is expected as there is only one fluorine atom in the molecule.[1]
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrumentation and experimental objectives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and ¹⁹F NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to aid dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Number of Scans: 64-256 scans.
-
Relaxation Delay: 1-2 seconds.
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify and integrate all peaks to determine their chemical shifts and relative intensities.
-
Coupling Constant Measurement: For ¹H NMR, measure the coupling constants (J-values) to aid in structural assignment.
Visualizations
Experimental Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR characterization of a small molecule like this compound.
Putative Signaling Pathway Inhibition by Fluoroquinolones
Fluoroquinolones, the class of antibiotics to which this compound is related, are known to inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. The following diagram illustrates this general mechanism of action.
References
One-Pot Synthesis of Quinoline-4-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoline-4-carboxylic acids represent a crucial class of heterocyclic compounds, forming the foundational structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][3][4] The efficient one-pot synthesis of this quinoline scaffold is, therefore, a subject of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives, primarily focusing on the Doebner reaction and its modern modifications.
Application Notes
The three-component synthesis of quinoline-4-carboxylic acids typically involves the condensation of an aniline, an aldehyde, and pyruvic acid in a single reaction vessel.[5][6] This approach, known as the Doebner reaction, offers an atom-economical and straightforward route to a diverse range of substituted quinoline-4-carboxylic acids.[2][6] While the classic Doebner reaction can be effective, it may present challenges such as low yields, especially when anilines with electron-withdrawing groups are used.[6] Consequently, significant research has been dedicated to optimizing reaction conditions through the use of various catalysts and energy sources to enhance yields and broaden the substrate scope.[6]
Key Methodologies and Catalysts:
Several advancements have been made to the traditional Doebner reaction to improve its efficiency and applicability:
-
Lewis and Brønsted Acid Catalysis: A variety of acid catalysts are employed to facilitate the reaction. Boron trifluoride etherate (BF₃·THF) has been shown to be effective, particularly for reactions involving electron-deficient anilines.[7][8] p-Toluenesulfonic acid (p-TSA) is another commonly used and efficient organocatalyst.[9][10]
-
Rare Earth Metal Catalysts: Ytterbium perfluorooctanoate [Yb(PFO)₃] has been successfully utilized as a catalyst in aqueous media, offering an environmentally benign approach.[11][12]
-
Microwave and Ultrasound Assistance: To accelerate reaction times and improve yields, alternative energy sources have been explored. Microwave-assisted synthesis, often in conjunction with catalysts like p-TSA, can dramatically reduce reaction times from hours to minutes.[9][10] Ultrasound irradiation has also been employed to promote the efficient synthesis of quinoline derivatives.[13][14][15]
Applications in Drug Discovery:
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities:
-
Anticancer Activity: Derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms.[1] For example, some compounds act as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[16]
-
Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and novel derivatives continue to be explored for their efficacy against Plasmodium falciparum.[17]
-
Antibacterial Agents: Quinolone and fluoroquinolone antibiotics, which are structurally related to quinoline-4-carboxylic acids, are widely used to treat bacterial infections.[4]
Experimental Protocols
The following protocols are generalized procedures for the one-pot synthesis of quinoline-4-carboxylic acid derivatives based on the Doebner reaction and its modifications. Researchers should optimize these conditions for their specific substrates.
Protocol 1: BF₃·THF Catalyzed Synthesis
This protocol is particularly suitable for anilines bearing electron-withdrawing groups.[7][8]
Materials:
-
Substituted aniline (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Pyruvic acid (1.0-1.2 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5-1.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the substituted aniline and aromatic aldehyde in acetonitrile, add BF₃·THF at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add pyruvic acid dropwise to the reaction mixture.
-
Continue stirring at 65 °C for 20-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: p-TSA Catalyzed Microwave-Assisted Synthesis
This method offers a rapid and efficient synthesis with reduced reaction times.[9][10]
Materials:
-
Substituted aniline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted aniline, aromatic aldehyde, pyruvic acid, and p-TSA in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80 °C) for a short duration (e.g., 3-5 minutes).[10]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Isolate and purify the product using standard techniques such as recrystallization or column chromatography.
Protocol 3: Yb(PFO)₃ Catalyzed Synthesis in Water
This protocol provides an environmentally friendly approach using a water-based solvent system.[11][12]
Materials:
-
Substituted aniline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
Ytterbium perfluorooctanoate [Yb(PFO)₃] (catalytic amount, e.g., 2.5 mol%)
-
Water
Procedure:
-
To a round-bottom flask, add the substituted aniline, aromatic aldehyde, pyruvic acid, and Yb(PFO)₃ in water.
-
Reflux the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the residue.
Data Presentation
The following tables summarize quantitative data from various one-pot synthesis methodologies for quinoline-4-carboxylic acid derivatives.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid [11]
| Entry | Catalyst | Solvent | Condition | Time (h) | Yield (%) |
| 1 | Yb(PFO)₃ | Water | Reflux | 6 | 92 |
| 2 | La(PFO)₃ | Water | Reflux | 8 | 75 |
| 3 | Fe(PFO)₃ | Water | Reflux | 8 | 72 |
| 4 | Zn(PFO)₂ | Water | Reflux | 10 | 68 |
| 5 | None | Water | Reflux | 24 | <10 |
Table 2: Substrate Scope for the BF₃·THF Catalyzed Synthesis of Quinoline-4-Carboxylic Acid Derivatives [7]
| Entry | Aniline Substituent | Aldehyde | Yield (%) |
| 1 | 4-CF₃O | Benzaldehyde | 85 |
| 2 | 4-CF₃ | Benzaldehyde | 82 |
| 3 | 4-Cl | Benzaldehyde | 75 |
| 4 | H | Benzaldehyde | 68 |
| 5 | 4-MeO | Benzaldehyde | 90 |
| 6 | 4-Me | Benzaldehyde | 88 |
Table 3: Microwave-Assisted vs. Conventional Synthesis using p-TSA [10]
| Entry | Substituents (Aniline, Aldehyde) | Method | Time | Yield (%) |
| 1 | H, H | Microwave | 3 min | 80 |
| 2 | H, H | Conventional | 3 h | 75 |
| 3 | 4-Cl, 4-NO₂ | Microwave | 4 min | 78 |
| 4 | 4-Cl, 4-NO₂ | Conventional | Overnight | 70 |
| 5 | 4-MeO, H | Microwave | 3 min | 85 |
| 6 | 4-MeO, H | Conventional | 4 h | 80 |
Visualizations
The following diagrams illustrate the general workflow and reaction mechanism for the one-pot synthesis of quinoline-4-carboxylic acid derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Simplified mechanism of the Doebner reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in the Skraup quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the Skraup quinoline synthesis, offering targeted solutions to enhance reaction outcomes.
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic and can proceed with dangerous vigor.[1] To control the reaction, consider the following measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[2][3] Ferrous sulfate is believed to function as an oxygen carrier, allowing the oxidation step to occur more smoothly over a longer duration.[2] Boric acid can also be employed as a moderator.[3]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling of the reaction mixture.[3]
-
Efficient Stirring: Maintain vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hotspots.[3]
Q2: I am observing significant tar formation, which is complicating purification and reducing my yield. What are the primary causes and how can I minimize it?
A2: Tar formation is a prevalent issue in the Skraup synthesis, often stemming from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2] To mitigate tarring:
-
Employ a Moderator: As with controlling reaction vigor, ferrous sulfate can help reduce charring by ensuring a more controlled reaction rate.[3]
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[4]
-
Purification Strategy: The crude product is often a dark, tarry residue.[5] Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tar.[6]
Q3: My final product yield is consistently low. What are the common factors contributing to poor yields and how can I address them?
A3: Low yields in the Skraup synthesis can be attributed to several factors:
-
Incomplete Reaction: Ensure that the reaction is refluxed for a sufficient amount of time after the initial exothermic phase to drive it to completion.[6]
-
Substituent Effects: The electronic properties of substituents on the aniline ring play a crucial role. Electron-donating groups generally enhance the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, necessitating harsher conditions and often resulting in lower yields.[2][7]
-
Purity of Reagents: The use of anhydrous glycerol, sometimes referred to as "dynamite" glycerol (containing less than 0.5% water), is recommended for achieving good yields.[8][9]
-
Choice of Oxidizing Agent: While nitrobenzene is a traditional choice, other oxidizing agents can influence the yield. Arsenic acid has been reported to result in a less violent reaction, and iodine has been shown to produce high yields.[1][8]
-
Losses During Workup: The viscous and tarry nature of the reaction mixture can make product extraction challenging, leading to significant material loss.[2] Efficient steam distillation and subsequent extraction are critical for maximizing product recovery.[6]
Q4: How can I effectively purify the crude quinoline product from unreacted starting materials and byproducts?
A4: A multi-step purification process is typically required:
-
Steam Distillation: After making the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution, steam distill the crude product to separate the volatile quinoline from the tarry residue.[6]
-
Removal of Unreacted Aniline: Unreacted aniline can co-distill with the quinoline. To remove it, the distillate can be acidified with dilute sulfuric acid. Cooling the solution and adding sodium nitrite will convert the aniline to a non-volatile diazonium salt. This salt can then be decomposed by gentle warming.[6][8]
-
Final Purification: After making the solution alkaline again, a second steam distillation can be performed. The final product can be further purified by distillation under reduced pressure.[6][8]
Quantitative Data on Reaction Parameters
The following table summarizes how different reaction conditions can influence the yield of the Skraup synthesis. This data is compiled from various sources to provide a comparative overview.
| Starting Aniline | Oxidizing Agent | Moderator | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous sulfate | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[8] |
| 3-Nitro-4-aminoanisole | Arsenic pentoxide | - | 6-Methoxy-8-nitroquinoline | 60 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[8] |
| Aniline | Iodine | - | Quinoline | 92.8 | US Patent 6,103,904[8][10] |
| Substituted Anilines | Iodine | - | Substituted Quinolines | 75-90.7 | US Patent 6,103,904[8][10] |
| o-Bromoaniline | Not Specified | Not Specified | 8-Bromoquinoline | ~75 | Reddit post discussion[7] |
| o-Nitroaniline | Not Specified | Not Specified | 8-Nitroquinoline | <17 | Reddit post discussion[7] |
Detailed Experimental Protocol: High-Yield Synthesis of Quinoline
This protocol is adapted from a well-established procedure in Organic Syntheses and incorporates best practices for maximizing yield and ensuring safety.
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene
-
Sodium Hydroxide (for workup)
-
Sodium Nitrite (for purification)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.[6]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly add concentrated sulfuric acid. The addition should be controlled to keep the temperature from rising too rapidly.[3][6]
-
Initiation of Reaction: Gently heat the mixture to initiate the reaction. The onset of the reaction will be indicated by vigorous boiling. Once the reaction begins, immediately remove the external heat source. The exothermic nature of the reaction will sustain reflux for 30-60 minutes.[6]
-
Completion of Reaction: After the initial vigorous reaction subsides, apply heat to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[6]
-
Workup - Steam Distillation: Allow the reaction mixture to cool to a safe temperature. Make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[6]
-
Purification of Distillate:
-
Separate the quinoline layer from the aqueous distillate.
-
Acidify the distillate with dilute sulfuric acid to dissolve the quinoline.
-
Cool the solution in an ice bath and add a saturated solution of sodium nitrite to diazotize any residual aniline.
-
Gently warm the solution to decompose the diazonium salt.
-
Make the solution alkaline again with sodium hydroxide and perform a second steam distillation.[6][8]
-
-
Final Purification: The collected quinoline can be further purified by distillation under reduced pressure.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Skraup quinoline synthesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Navigating the Doebner-von Miller Reaction: A Technical Support Guide to Minimizing Tar Formation
This technical support center is designed for researchers, scientists, and drug development professionals employing the Doebner-von Miller reaction for quinoline synthesis. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of tar formation, helping you to optimize your reaction outcomes and improve product yields.
Troubleshooting Guide: Reducing Tar Formation
Issue 1: Excessive Tar/Polymer Formation Leading to Low Yields
Symptoms: Your reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly diminishing the yield of the desired quinoline.
Root Cause: The primary cause of tar formation in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This side reaction is often exacerbated by harsh reaction conditions.
Solutions:
-
Slow Reagent Addition: The α,β-unsaturated carbonyl compound should be added slowly to the heated, acidic solution of the aniline.[1] This helps to control the exothermic nature of the reaction and minimizes the concentration of the carbonyl compound at any given time, thus reducing the rate of polymerization.
-
Temperature Control: While heating is often necessary, excessively high temperatures can accelerate tar formation.[1] It is crucial to monitor the reaction temperature closely and determine the optimal temperature for your specific substrates. For highly exothermic reactions, initial cooling may be required.[1]
-
Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[2] Milder Lewis acids may be preferable in some cases to reduce the rate of polymerization. Experimenting with different catalysts and concentrations can help find the optimal balance between the desired reaction rate and minimizing side reactions.
-
Biphasic Solvent System: Employing a two-phase solvent system can be highly effective. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) and keeping the aniline and acid catalyst in the aqueous phase, self-polymerization of the carbonyl compound in the acidic environment is drastically reduced.[2]
-
In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation (this variation is known as the Beyer method).[3] This approach maintains a low concentration of the reactive carbonyl species, thereby suppressing polymerization.[1]
-
Use of Acetals: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed under the acidic reaction conditions to generate the reactive aldehyde in a controlled manner.
Issue 2: Difficulty in Product Isolation from the Tarry Mixture
Symptoms: Even if the desired product is formed, its isolation from the viscous, tarry reaction mixture is challenging, leading to product loss during workup.
Solutions:
-
Thorough Neutralization: After the reaction is complete, the acidic mixture must be carefully and completely neutralized. Incomplete neutralization can lead to the loss of the basic quinoline product during extraction.[1]
-
Appropriate Extraction Solvent: Ensure the use of a suitable organic solvent for the extraction of your quinoline derivative. Multiple extractions may be necessary to efficiently recover the product from the aqueous layer.[1]
-
Purification Strategy: For tarry crude products, direct purification by column chromatography can be difficult. Consider a preliminary purification step, such as steam distillation for volatile quinolines like 2-methylquinoline, to separate the product from the non-volatile tar.[1] An initial filtration through a plug of silica gel can also help remove a significant portion of the tar before further purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction?
A1: The exact mechanism has been a subject of discussion, but a widely accepted pathway is a fragmentation-recombination mechanism.[4] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization and oxidation to yield the final quinoline product.
Q2: Besides tar, what are other common byproducts in the Doebner-von Miller reaction?
A2: Other potential byproducts can include partially hydrogenated quinoline derivatives (dihydro- or tetrahydroquinolines) if the final oxidation step is incomplete.[2] Depending on the substrates and reaction conditions, the formation of unexpected regioisomers is also possible.[1]
Q3: How can I improve the overall yield and purity of my quinoline product?
A3: To enhance yield and purity, consider the following:
-
Use high-purity, freshly distilled reagents.[1]
-
Optimize reaction time and temperature by carefully monitoring the reaction progress using techniques like TLC or HPLC.[1]
-
Carefully select the acid catalyst and its concentration.[1]
-
Employ strategies to minimize tar formation as outlined in the troubleshooting guide.
-
Ensure a meticulous workup and purification procedure.[1]
Q4: Are there any specific safety precautions for this reaction?
A4: Yes. The Doebner-von Miller reaction involves strong acids and potentially toxic and volatile organic compounds. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be highly exothermic, so be prepared to control it with external cooling if necessary.[5]
Data Presentation
The selection of the acid catalyst can significantly influence the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and a γ-phenyl-β,γ-unsaturated α-ketoester.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ | CH₂Cl₂ | 48 | 18 |
| 2 | HCl | CH₂Cl₂ | 48 | 0 |
| 3 | HCl (gas) | Toluene | 24 | 0 |
| 4 | H₂SO₄ | Toluene | 24 | 0 |
| 5 | TFA | - | 12 | 61 |
| 6 | TFA | Toluene | 12 | 35 |
Data extracted from a study focused on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[1][6]
Experimental Protocols
High-Yield Protocol for the Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation
This protocol utilizes the in situ generation of crotonaldehyde from acetaldehyde to maintain a low concentration of the reactive α,β-unsaturated aldehyde, thereby reducing tar formation.[1]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by adding concentrated hydrochloric acid to aniline in an ice-water bath with stirring.
-
In Situ Aldol Condensation: Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution while maintaining the low temperature. This allows for the controlled in situ formation of crotonaldehyde.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid to catalyze the intramolecular cyclization.
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by TLC.
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing tar formation.
References
Technical Support Center: Synthesis of 6-Fluoroquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-fluoroquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing classical synthetic routes such as the Doebner-von Miller, Friedländer, or Combes reactions.
Issue 1: Low or No Product Yield
-
Question: I am experiencing very low yields or failing to obtain any of the desired this compound. What are the common causes and how can I troubleshoot this?
-
Answer: Low product yield is a frequent challenge in quinoline synthesis. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:
-
Inappropriate Reaction Conditions: Classical methods like the Skraup and Doebner-von Miller syntheses often require harsh acidic conditions and high temperatures.[1] These conditions can lead to the decomposition of starting materials or the desired product.
-
Poor Substrate Reactivity: The presence of the electron-withdrawing fluorine atom on the aniline precursor can decrease its nucleophilicity, slowing down the initial condensation steps.
-
Solution: Employ a more active catalyst or increase the catalyst loading. For reactions involving anilines with electron-withdrawing groups, a Doebner hydrogen-transfer reaction has been shown to be effective.
-
-
Catalyst Selection: The choice of acid or base catalyst is critical and depends on the specific synthetic route and substrates.
-
Solution: For Friedländer synthesis, a range of acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids like zinc chloride) and base catalysts (e.g., potassium hydroxide, sodium hydroxide) can be used. The optimal catalyst should be determined experimentally.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Identify and minimize potential side reactions. For instance, in the Friedländer synthesis, self-condensation of the ketone (an aldol condensation) is a common side reaction, especially under basic conditions.
-
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: My crude product is highly impure, and I am struggling to isolate pure this compound. What are the likely impurities and how can I effectively purify the product?
-
Answer: The crude product from quinoline synthesis often contains unreacted starting materials, byproducts, and residual solvents.[1] Effective purification is crucial to obtain the desired product with high purity.
-
Common Impurities:
-
Unreacted 4-fluoroaniline or other aniline precursors.
-
Byproducts from side reactions such as polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.
-
Regioisomers, especially in the Combes synthesis when using unsymmetrical β-diketones.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[1]
-
Recommended Solvent Systems: For quinoline carboxylic acids, polar protic solvents are often effective. A mixture of ethanol and water is a commonly used and effective solvent system for recrystallization.[1]
-
-
Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for separation from neutral or basic impurities through acid-base extraction.
-
Chromatography: For challenging separations or to achieve very high purity, column chromatography may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is most suitable for the preparation of this compound?
A1: The choice of synthetic method depends on the available starting materials, desired scale, and laboratory capabilities.
-
The Doebner reaction , a variation of the Doebner-von Miller synthesis, is a classical and direct approach for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. However, it can suffer from low yields with anilines bearing electron-withdrawing groups.
-
The Friedländer synthesis offers a versatile route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method has seen numerous modern improvements with various catalytic systems.
-
The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines from anilines and β-diketones.[2]
For syntheses involving fluoro-substituted anilines, optimization of reaction conditions is often necessary to overcome the deactivating effect of the fluorine atom.
Q2: What are the main safety precautions to consider during the synthesis of this compound?
A2: Many of the classical quinoline syntheses involve hazardous reagents and exothermic reactions.
-
Strong Acids: Reactions often utilize strong acids like concentrated sulfuric acid, which are highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The Skraup and Doebner-von Miller reactions can be violently exothermic.[3] Careful control of reagent addition and temperature is crucial. It is advisable to perform these reactions on a small scale initially to assess the reaction vigor.
-
Hazardous Reagents: Some protocols may use toxic reagents like nitrobenzene as an oxidizing agent. Consult the safety data sheet (SDS) for all reagents and follow appropriate handling and disposal procedures.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the chemical structure and identifying impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the correct mass of the synthesized product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups. For this compound, a broad O-H stretching vibration between 2500-3300 cm-1 is characteristic of the carboxylic acid group's intermolecular hydrogen bonding.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and quantifying any impurities.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of quinoline derivatives using various methods. Note that specific yields for this compound may vary and require optimization.
| Synthesis Method | Precursors | Catalyst/Reagents | Typical Reaction Conditions | Reported Yield | Reference |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid (e.g., HCl, H₂SO₄) | Heating | Variable, can be low with deactivated anilines | General Literature |
| Friedländer Synthesis | 2-Aminoaryl ketone, Carbonyl with α-methylene | Acid or Base | Heating | Can be high with optimized catalyst and conditions | General Literature |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Heating | Moderate to good | [2] |
| Modified Combes | Fluoroaniline, Trifluoromethyl-β-diketone | Polyphosphoric ester (PPE) | Heating | Regioisomer dependent | [2] |
| Doebner Hydrogen-Transfer | Aniline with EWG, Aldehyde, Pyruvic Acid | BF₃·THF | 65°C, 21h | Up to 82% (for a related derivative) | [4] |
Experimental Protocols
Doebner-von Miller Synthesis of a Quinaldine Derivative (Illustrative Protocol)
This protocol illustrates the general steps of a Doebner-von Miller reaction for the synthesis of quinaldine (2-methylquinoline) and can be adapted for the synthesis of this compound with appropriate modifications of starting materials and purification procedures.
-
Reaction Setup: In a well-ventilated fume hood, slowly add acetaldehyde to a well-stirred, ice-cooled mixture of aniline hydrochloride and concentrated hydrochloric acid.
-
Catalyst Addition: After the initial addition, add zinc chloride to the solution.
-
Reaction: Gently heat the solution under reflux. The reaction is often exothermic and may require initial cooling to control the rate. Once the initial vigorous reaction subsides, continue to heat under reflux for several hours.
-
Work-up: After cooling, pour the reaction mixture onto an excess of a base, such as slaked lime (calcium hydroxide), to neutralize the acid and liberate the free base.
-
Isolation: The product can then be isolated by steam distillation. The crude product is separated from the aqueous layer.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water.
Visualizations
References
- 1. This compound | 86324-51-8 | Benchchem [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Pfitzinger Quinoline Synthesis
Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues, answers to frequently asked questions, and optimized experimental protocols.
Troubleshooting Guide
This section addresses specific challenges that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction produced a thick, intractable tar instead of the expected product. What causes this and how can I prevent it?
Answer: Tar formation is a prevalent issue in the Pfitzinger synthesis. It is often caused by the self-condensation of the carbonyl compound or isatin under the strongly basic conditions, or the polymerization of reaction intermediates.[1] High temperatures can also lead to decomposition and the formation of tarry byproducts.[2]
Troubleshooting Steps:
-
Sequential Reactant Addition: Avoid mixing all reactants simultaneously. A modified and often more successful procedure involves first reacting the isatin with the base to open the ring. This is typically indicated by a color change from orange or deep purple to a pale yellow or straw color.[3] Only after this ring-opening is complete should the carbonyl compound be added.[1][3]
-
Temperature Control: Excessive heat can promote side reactions. Maintain the reaction temperature as specified in the protocol. For some substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
Slow Addition of Carbonyl Compound: Adding the carbonyl compound (e.g., pyruvate) dropwise to the pre-formed isatinate solution can help control the reaction rate and minimize self-condensation side reactions.[2]
-
Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is very low. How can I improve it?
Answer: Low yields can result from several factors, including incomplete reaction, degradation of materials, or the formation of side products.[1][2]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring-Opening: The initial hydrolysis of the isatin amide bond is critical. Use a sufficient excess of a strong base (like potassium hydroxide) and allow adequate time for this step before adding the carbonyl reactant.[2]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion. Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance for your substrates.[1]
-
Increase Reaction Time: The reaction may require more time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2]
-
Check Purity of Reactants: Ensure that the isatin and carbonyl compounds are of high purity, as impurities can interfere with the reaction and inhibit catalyst performance.[1]
Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common problem that complicates purification.[1]
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction forward and consume more of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) directly affects the rate of isatin ring opening. You may need to adjust the concentration for your specific substrates to ensure this initial step is efficient.[1]
-
Extend Reaction Time: As with low yields, extending the reaction time based on TLC monitoring can ensure the reaction has proceeded to completion.[1]
Frequently Asked Questions (FAQs)
What is the mechanism of the Pfitzinger reaction?
The Pfitzinger reaction proceeds through a well-defined sequence:
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in the isatin starting material, opening the ring to form a keto-acid intermediate (an isatinate).[4][5]
-
Condensation: The aniline moiety of this intermediate condenses with the carbonyl compound to form an imine (Schiff base).[4][5]
-
Tautomerization: The imine tautomerizes to its more stable enamine form.[4][5]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, which is followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[4][5]
What are the typical bases and solvents used?
Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used.[6] Protic solvents such as ethanol, often in an aqueous mixture, are common.[1][4]
Are there any variations to the Pfitzinger reaction?
Yes, the Halberkann variant is a notable modification. The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[4]
Why is the Pfitzinger reaction important for drug development?
The quinoline-4-carboxylic acid core is a "privileged structure" or key pharmacophore found in numerous biologically active compounds.[5][7] This scaffold is present in drugs with a wide range of medicinal properties, including anticancer, antibacterial, antimalarial, and antiviral activities.[7][8] The Pfitzinger reaction provides a versatile and efficient route to access a diverse library of these valuable compounds for screening and lead optimization.[7]
Data Presentation
The following table summarizes the influence of various reaction parameters on the yield of quinoline-4-carboxylic acids in Pfitzinger-type reactions.
| Entry | Isatin Derivative | Carbonyl Compound | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isatin | Acetone | KOH (3.0) | Ethanol/H₂O | Reflux (~80) | 8 | ~89 |
| 2 | Isatin | Butan-2-one | NaOH (3.5) | Ethanol/H₂O | Reflux (~80) | 8 | High |
| 3 | 5-Methoxyisatin | Pyruvic Acid | KOH (3.0) | Ethanol/H₂O | Reflux (~100) | 8-10 | Good |
| 4 | Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (aq.) | None | 120 (Microwave) | 0.1-0.15 | 85-92 |
Data synthesized from principles and examples described in cited literature.[2][3][7]
Experimental Protocols
Optimized Protocol for the Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid
This protocol is adapted from procedures known to minimize the formation of resinous byproducts.[1]
Materials:
-
Isatin
-
Butan-2-one (Methyl ethyl ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 3 equivalents) in a mixture of ethanol and water. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: Add isatin (1 equivalent) to the stirred basic solution. Continue stirring at room temperature for 1-2 hours or until the initial deep color fades to a pale, straw-colored solution, indicating the formation of the potassium isatinate salt.[2][3]
-
Addition of Carbonyl: To this solution, add an excess of butan-2-one (e.g., 1.5-2.0 equivalents).
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-90°C) and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.[1][5]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[2][7]
-
Aqueous Work-up: Add water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[1][7]
-
Precipitation: Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath. The product will precipitate out of the solution (typically at pH 4-5).[2][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[1][7]
Visualizations
Below are diagrams illustrating key aspects of the Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Fluoroquinoline-2-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 6-fluoroquinoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from the synthetic route. These can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] The specific impurities will depend on the synthetic method used, such as the Doebner-von Miller or Skraup synthesis.[1] For example, in related quinoline syntheses, side products can arise from harsh hydrolysis conditions or incomplete reactions.[2]
Q2: My purified product has a persistent yellow color. How can I remove it?
A2: Colored impurities in carboxylic acids can sometimes be removed by hydrogenation, which converts characteristically yellow compounds to colorless derivatives.[3] Another common approach is recrystallization with the aid of activated carbon. The activated carbon adsorbs colored impurities, which are then removed by filtration. Ensure you use a minimal amount of activated carbon to avoid significant loss of your target compound.
Q3: What is the best general approach for purifying crude this compound?
A3: A multi-step approach is often most effective. Start with a primary purification step like acid-base extraction to separate the acidic product from neutral or basic impurities.[1] Follow this with recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove major impurities.[1] For achieving high-purity, research-grade material, preparative High-Performance Liquid Chromatography (HPLC) is often the final step to remove structurally similar impurities.[1][4]
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1] This differential solubility allows the compound to crystallize upon cooling while impurities remain in the solution.[1] For quinoline carboxylic acids, polar protic solvents like ethanol or mixtures such as ethanol/water are commonly effective.[1] Small-scale solvent screening is recommended to find the optimal system for your specific crude product.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice.- Cooling the solution too quickly, trapping impurities.- Insufficient removal of mother liquor. | - Screen various solvents (e.g., ethanol, methanol, acetonitrile, DMF, and their aqueous mixtures) to find one with optimal solubility characteristics.[1][5]- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Ensure the crystallized product is thoroughly washed with a small amount of cold solvent after filtration.[3] |
| Oily Product Instead of Crystals | - Presence of impurities that lower the melting point.- Supersaturation of the solution. | - Try re-dissolving the oil in a larger volume of hot solvent and cooling slowly. Seeding with a pure crystal can help induce crystallization.- Consider a different purification technique, such as column chromatography, to remove the problematic impurities first. |
| Poor Recovery/Yield | - The compound has significant solubility in the cold recrystallization solvent.- Too many purification steps or transfers.- Adsorption of the product onto glassware or filtration media. | - Minimize the amount of solvent used to dissolve the crude product.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Optimize the purification workflow to reduce the number of transfers. |
| Co-elution of Impurities in HPLC | - Suboptimal mobile phase or gradient.- Inappropriate column chemistry. | - Adjust the mobile phase composition (e.g., ratio of acetonitrile/water) and the gradient slope.[4]- Try a different column stationary phase (e.g., Phenyl-Hexyl instead of C18) that may offer different selectivity for your compound and its impurities. |
Purification Data
Table 1: Solvent Effects on Quinoline Carboxylic Acid Derivative Purity
This table demonstrates the impact of solvent choice on the final purity of a related quinoline carboxylic acid derivative when purified by heating and stirring.
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
| (Data adapted from a study on a quinoline carboxylic acid derivative)[5] |
Table 2: Example HPLC Method Parameters for a Quinoline Carboxylic Acid Derivative
These parameters for a structurally related compound can serve as a starting point for developing a method for this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% to 95% B over 15 min | 70% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection λ | 325 nm | 325 nm |
| Column Temp. | 30°C | Ambient |
| Purity Achieved | - | > 99% |
| Recovery | - | > 90% |
| (Data adapted from a method for 2-(1-Adamantyl)quinoline-4-carboxylic acid)[4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of crude material and add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, it is too soluble. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. Test solvents like ethanol, methanol, and ethanol/water mixtures.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Preparative HPLC Purification (Adapted Method)
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent like methanol or DMF. The concentration may be up to 50 mg/mL, depending on solubility. Filter the solution through a 0.45 µm filter to remove particulates.[4]
-
System Setup: Use a preparative HPLC system equipped with a C18 column (e.g., 21.2 x 250 mm, 10 µm). Set up the mobile phases as described in Table 2 (or an optimized version for your compound).
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the separation at a suitable wavelength (e.g., 325 nm, but should be optimized) and collect fractions corresponding to the main product peak.[4]
-
Product Recovery: Combine the fractions containing the pure product. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted to obtain the final solid product.[4]
-
Purity Analysis: Verify the purity of the final product using an analytical HPLC method.[4]
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for low purity issues.
References
- 1. This compound | 86324-51-8 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7132566B2 - Process for the purification of a crude carboxylic acid slurry - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Combes Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Combes quinoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Combes quinoline synthesis.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows little to no formation of the desired quinoline product.
-
Isolation of the final product results in a low mass.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using TLC. If the reaction is sluggish, consider a moderate increase in temperature. |
| Check Catalyst Activity: The acidic catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) is crucial for the cyclization step. Use a fresh, high-quality acid. The effectiveness of different acid catalysts can vary depending on the specific substrates.[1] | |
| Deactivated Aniline | Aniline Substituents: The presence of strong electron-withdrawing groups (e.g., -NO2) on the aniline ring can deactivate it towards the electrophilic cyclization step, potentially halting the reaction.[2][3] If possible, select an aniline with less deactivating or electron-donating substituents. |
| Suboptimal Reagent Stoichiometry | Verify Reagent Ratios: Ensure the correct molar ratios of the aniline and β-diketone are used as specified in the protocol. |
| Presence of Water | Use Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates. Use anhydrous solvents and reagents to minimize its presence. |
Issue 2: Formation of Multiple Products (Regioisomers)
Symptoms:
-
TLC analysis shows multiple spots close to the expected product Rf value.
-
NMR analysis of the crude or purified product indicates the presence of more than one isomeric quinoline.
Possible Causes and Solutions:
The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones or anilines with multiple possible cyclization sites. The regioselectivity is primarily governed by steric and electronic effects.[4]
| Cause | Troubleshooting Steps |
| Use of Unsymmetrical β-Diketone | Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the β-diketone. To favor a specific regioisomer, you can introduce a bulky substituent on the diketone to direct the cyclization. |
| Electronic Effects: The electronic nature of the substituents on the β-diketone can influence which carbonyl is more electrophilic and thus more susceptible to attack. | |
| Substituted Aniline | Steric Effects of Aniline Substituents: Bulky groups on the aniline can hinder cyclization at the adjacent ortho position, favoring cyclization at the more accessible site. |
| Electronic Effects of Aniline Substituents: Electron-donating groups on the aniline ring can enhance the nucleophilicity of the ortho positions, potentially influencing the site of cyclization. | |
| Purification | Chromatography: Regioisomers can often be separated by column chromatography on silica gel.[5] |
Issue 3: Tar Formation
Symptoms:
-
The reaction mixture becomes dark and viscous, forming a tar-like substance.
-
Difficulty in isolating and purifying the desired product from the tarry residue.
Possible Causes and Solutions:
Tar formation is often a result of harsh reaction conditions leading to polymerization and decomposition of starting materials and intermediates.[6]
| Cause | Troubleshooting Steps |
| High Reaction Temperature | Optimize Temperature: While heat is required, excessive temperatures can promote side reactions. Run the reaction at the lower end of the recommended temperature range and monitor for product formation. |
| Concentrated Acid | Controlled Addition: Add the concentrated acid catalyst slowly and with efficient stirring to control the initial exothermic reaction. |
| Alternative Catalysts: Consider using milder acid catalysts like polyphosphoric acid (PPA) which can sometimes lead to cleaner reactions.[4] | |
| Self-Condensation of β-Diketone | Controlled Addition: Adding the β-diketone dropwise to the aniline-acid mixture can help to minimize its self-condensation. |
| Aniline Decomposition | Moderate Conditions: High temperatures in the presence of strong acid can lead to the sulfonation and potential decomposition of aniline.[7][8] Using the minimum necessary temperature can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Combes quinoline synthesis?
A1: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. The reaction proceeds through three main steps:
-
Formation of an enamine intermediate: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to the more stable enamine.
-
Acid-catalyzed cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks the second carbonyl group to form a new six-membered ring.
-
Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring.[4]
Q2: How do substituents on the aniline and β-diketone affect the reaction?
A2: Substituents have a significant impact on both the reaction rate and the regioselectivity:
-
Electron-donating groups on the aniline generally increase the reaction rate by making the aromatic ring more nucleophilic for the cyclization step.
-
Strong electron-withdrawing groups on the aniline can significantly slow down or even prevent the reaction by deactivating the ring.[2][3]
-
Bulky substituents on either the aniline or the β-diketone can influence the regioselectivity of the cyclization due to steric hindrance.[4]
Q3: What are the most common side reactions in the Combes synthesis?
A3: The most frequently encountered side reaction is the formation of regioisomers when using unsymmetrical starting materials. Other potential side reactions include tar formation due to polymerization and decomposition under the harsh acidic and high-temperature conditions, and self-condensation of the β-diketone .[6]
Q4: What are the best practices for purifying the product of a Combes synthesis?
A4: Purification typically involves the following steps:
-
Neutralization: After the reaction is complete, the acidic mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.[6]
-
Extraction: If the product is an oil or does not fully precipitate, it can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to separate the desired quinoline from byproducts and regioisomers.[5]
Q5: Can I use a different acid catalyst besides concentrated sulfuric acid?
A5: Yes, other acid catalysts can be used. Polyphosphoric acid (PPA) is a common alternative and is sometimes reported to give cleaner reactions and better yields.[4] Other acids such as phosphoric acid and Eaton's reagent have also been employed. The choice of catalyst can influence the reaction conditions and outcome, so it may require optimization for your specific substrates.
Data Presentation
Table 1: Influence of Aniline Substituent on Regioselectivity in a Combes-type Synthesis [9]
| Aniline Substituent (para-) | β-Diketone | Acid Catalyst | Ratio of Regioisomers (I:II) | Total Yield (%) |
| -H | Acetylacetone | PPA | 2:1 | 80 |
| -OCH₃ | Acetylacetone | PPA | 5:1 | 85 |
| -NO₂ | Acetylacetone | PPA | Reaction did not proceed | 0 |
Note: This table is illustrative and based on reported trends. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 7-Acetyl-2,4-dimethylquinoline [5]
Materials:
-
3-Acetylaniline (1.35 g, 10 mmol)
-
Acetylacetone (1.0 g, 10 mmol)
-
Concentrated Sulfuric Acid (10 mL)
-
Crushed Ice
-
Aqueous Ammonia
Procedure:
-
To a solution of 3-acetylaniline in 10 mL of concentrated sulfuric acid, add acetylacetone dropwise with stirring.
-
Heat the reaction mixture at 100°C for 15 minutes.
-
Cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with aqueous ammonia.
-
Collect the precipitated product by filtration.
-
The crude product can be further purified by column chromatography on silica gel to separate any potential isomers.
Visualizations
Caption: Experimental workflow for the Combes quinoline synthesis.
Caption: Main reaction and potential side reactions in the Combes synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. reddit.com [reddit.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. When aniline is heated with conc. H₂SO₄ at 455-475 K, it forms: A. An - askIITians [askiitians.com]
- 8. brainly.in [brainly.in]
- 9. benchchem.com [benchchem.com]
Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during quinoline synthesis. Quinolines are a critical structural motif in many pharmaceuticals, and their efficient synthesis is of paramount importance.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for quinoline synthesis, and what types of catalysts are typically used?
A1: The most common methods for quinoline synthesis are the Friedländer, Skraup, and Doebner-von Miller reactions, each with preferred catalytic systems.[1]
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is versatile and can be catalyzed by both acids (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[1]
-
Skraup Synthesis: This reaction produces quinoline from the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1] Ferrous sulfate is often used as a moderator to control the highly exothermic nature of the reaction.[1][2]
-
Doebner-von Miller Reaction: This method utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[3]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity under milder conditions. However, their removal from the reaction mixture can be challenging.
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling of the catalyst, making them more environmentally friendly and suitable for larger-scale production. Nanocatalysts are an emerging class of heterogeneous catalysts that offer high surface area and reactivity.[4]
Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?
A3: Yes, there is a significant research effort toward developing greener methods for quinoline synthesis. Some of these approaches include:
-
Catalyst-free conditions: The Friedländer synthesis can be performed in water without a catalyst.[5]
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption.
-
Reusable catalysts: The use of heterogeneous or nanocatalysts minimizes catalyst waste.[4]
-
Ionic liquids: These can act as both the solvent and the catalyst and are often recyclable.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My quinoline synthesis is resulting in a very low yield or no product. What are the common causes and how can I troubleshoot this?
A: Low yields are a common problem in quinoline synthesis and can be attributed to several factors.
-
Inappropriate Catalyst: The choice of catalyst is highly dependent on the specific substrates. If an acid or base catalyst is not effective, consider switching to a different type. For instance, in the Friedländer synthesis, if a Brønsted acid is not working, a Lewis acid might be more effective.
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating to proceed efficiently.[4] However, excessive temperatures can lead to the decomposition of reactants and products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is crucial to optimize the reaction temperature, often by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For example, anilines with electron-withdrawing groups can be deactivated, making cyclization more difficult. In such cases, using a more active catalyst or harsher reaction conditions may be necessary.[4]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents can often improve yields.[4]
Issue 2: Significant Side Product Formation (Tarring and Polymerization)
Q: My reaction mixture is forming a thick, dark tar, which is making product isolation difficult and reducing my yield. What causes this and how can I prevent it?
A: Tar formation is a frequent issue, especially in the Skraup and Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions.[2][7]
-
Skraup Synthesis: The reaction is notoriously exothermic.[2] To control the reaction and minimize tarring:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.[2]
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly with efficient cooling and stirring.[2]
-
Optimize Temperature: Gently heat the reaction to initiate it, and then control the exothermic phase.[2]
-
-
Doebner-von Miller Reaction: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[8]
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization.[8]
-
Slow Addition: Slowly adding the α,β-unsaturated carbonyl to the reaction mixture can also help.
-
Issue 3: Poor Regioselectivity
Q: I am getting a mixture of regioisomers in my quinoline synthesis. How can I improve the selectivity?
A: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in reactions like the Friedländer and Doebner-von Miller syntheses.[9]
-
Friedländer Synthesis: The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can lead to a mixture of products. The regioselectivity can sometimes be controlled by the choice of catalyst (acid vs. base) and reaction conditions.
-
Doebner-von Miller Reaction: The standard reaction conditions typically favor the formation of 2-substituted quinolines. To favor the formation of 4-substituted quinolines, a modified approach using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can be employed.[10]
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | 2-aminobenzophenone, Ethyl acetoacetate | Toluene | Reflux | 4 | 85-95 | [11] |
| KOH | 2'-Aminoacetophenone HCl, Cyclohexanone | Ethanol | Reflux | 3-4 | 70-80 | [11] |
| Iodine | 2-aminobenzaldehyde, Ketones | Solvent-free | 80 | 0.5-1 | 88-96 | [12] |
| Fe₃O₄ Nanoparticles | 2-aminoaryl ketones, 1,3-dicarbonyls | Solvent-free | 90 | 0.25-1 | 85-96 | [6] |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde, Carbonyls | Solvent-free | 100 | 1-2 | 24-99 | [6] |
| [bmim]HSO₄ (Ionic Liquid) | 2-aminobenzaldehydes, Allenoates | Solvent-free | 80 | 0.5-1 | High | [6] |
Table 2: Catalyst Performance in the Doebner-von Miller Reaction
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Aniline, Crotonaldehyde | Water/Toluene | Reflux | 7 | Moderate | [13] |
| H₂SO₄ | Aniline, α,β-unsaturated ketone | Not specified | Not specified | Not specified | Variable | [14] |
| TFA | Aniline, γ-aryl-β,γ-unsaturated α-ketoester | TFA | Reflux | 12 | 76 | [14] |
| Hf(OTf)₄ | Aniline, γ-aryl-β,γ-unsaturated α-ketoester | Dichloromethane | RT | 48 | 44 | [14] |
| Ag(I)-exchanged Montmorillonite K10 | Aniline, α,β-unsaturated aldehydes | Solvent-free | 100 | 3 | 42-89 |
Experimental Protocols
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.
Materials:
-
2-aminobenzophenone (1.0 mmol, 197 mg)
-
Ethyl acetoacetate (1.2 mmol, 152 µL)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone, ethyl acetoacetate, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Moderated Skraup Synthesis of Quinoline
This protocol describes a moderated Skraup synthesis to control the exothermic reaction.
Materials:
-
Aniline (1.0 mol, 93 g)
-
Glycerol (2.6 mol, 240 g)
-
Concentrated Sulfuric Acid (100 mL)
-
Nitrobenzene (0.5 mol, 61.5 g)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and with vigorous stirring and cooling in an ice bath, carefully add concentrated sulfuric acid.
-
Add the nitrobenzene.
-
Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.
-
After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline.
-
Purify the crude quinoline by steam distillation to separate it from the non-volatile tar.
-
Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and distill under reduced pressure to obtain pure quinoline.
Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol describes the synthesis of 2-methylquinoline via the Doebner-von Miller reaction.
Materials:
-
Aniline (0.5 mol, 46.5 g)
-
Concentrated Hydrochloric Acid (1.0 mol, 83 mL)
-
Crotonaldehyde (0.55 mol, 38.5 g)
-
Anhydrous Zinc Chloride (0.25 mol, 34 g)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture.
-
Add anhydrous zinc chloride to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the 2-methylquinoline by steam distillation.
-
Extract the distillate with a suitable organic solvent, dry the organic layer, and purify by distillation.
Mandatory Visualization
Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.
Caption: Key steps in the Skraup synthesis of quinoline.
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. File:Skraup quinoline synthesis mechanism.svg - Wikimedia Commons [commons.wikimedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in Friedländer synthesis
Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly low yields, encountered during this versatile reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to low yields in the Friedländer synthesis. The most common issues include:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly dependent on the specific substrates being used.[1]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of starting materials or products and promote side reactions.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down or prevent the reaction.[1]
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[1][2]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of reactants.[1]
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the reaction equilibrium. It is often beneficial to use anhydrous solvents and reagents.
Q2: How do I choose the appropriate catalyst for my specific substrates?
The choice of catalyst depends on the reactivity of your starting materials.[1]
-
Acid Catalysts: Generally effective for a wide range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been used effectively.[1]
-
Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
Q3: My reaction is generating a significant amount of side products, leading to a complex mixture and difficult purification. What can I do?
The formation of side products is a common cause of low yields. Here are some strategies to minimize them:
-
Optimize Reaction Temperature: As mentioned, high temperatures can promote side reactions. Try lowering the temperature and extending the reaction time.
-
Control Stoichiometry: Using a slight excess of the more readily available reactant can sometimes drive the reaction to completion and minimize side reactions involving the limiting reagent.
-
Minimize Self-Condensation: If you suspect self-condensation of the ketone is the issue, particularly under basic conditions, consider switching to an acid-catalyzed reaction. Alternatively, using a milder base or lower temperatures might help.
-
Consider a Different Catalyst: Some catalysts are more prone to promoting side reactions than others. Screening different catalysts can help identify one that is more selective for the desired transformation.
Q4: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Poor regioselectivity is a frequent challenge when using unsymmetrical ketones.[2] Here are some approaches to address this:
-
Use a Directing Group: Introducing a directing group on the ketone can favor condensation at one α-position over the other.
-
Employ a Bulky Catalyst: A sterically hindered catalyst may preferentially interact with the less hindered side of the ketone.
-
Modify the Substrate: In some cases, modifying the structure of the ketone to block one of the α-positions can be a viable strategy.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies to facilitate the comparison of different catalytic systems and reaction conditions.
Table 1: Comparison of Various Catalysts in the Friedländer Synthesis of a Quinoline Derivative
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Montmorillonite K-10 | Ethanol | Reflux | 1.5 | 75 | [3] |
| Zeolite | Ethanol | Reflux | 1.2 | 83 | [3] |
| Nano-crystalline sulfated zirconia (SZ) | Ethanol | Reflux | 1.0 | 89 | [3] |
| [Hbim]BF₄ | Solvent-free | 100 | 3-6 | 93 | [3] |
| Zr(OTf)₄ | Ethanol/Water | 60 | 0.5-2 | >88 | [3] |
| NiO nanoparticles | Ethanol | 80 | 0.04 | 95 | [3] |
| SiO₂ nanoparticles | Microwave | 100 | - | 93 | [3] |
| ImBu-SO₃H | Solvent-free | 50 | 0.5 | 92 | [3] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ | Solvent-free | 50 | 0.25 | 90 | [3] |
| [Msim][OOCCCl₃] | Solvent-free | - | 0.75 | 99 | [3] |
Table 2: Effect of Solvent on the Friedländer Synthesis of a Quinoline Derivative
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 40 | Low |
| 2 | Ethanol | 30 | 89 |
| 3 | Chloroform | 60 | 47 |
| 4 | Acetone | 50 | 56 |
| 5 | THF | 45 | 43 |
| 6 | Acetonitrile | 50 | 58 |
| Reaction of 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalyst under reflux conditions. |
Experimental Protocols
Here are detailed methodologies for key experiments related to the Friedländer synthesis.
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
Protocol 2: Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (1.72 g, 10 mmol) in ethanol (25 mL). Add the ketone (e.g., cyclohexanone, 12 mmol) to the solution.[5]
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture. Note: An extra equivalent of base is needed to neutralize the hydrochloride salt.[5]
-
Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[5]
-
Product Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product may precipitate and can be collected by filtration.[5]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Friedländer Synthesis
-
Reactant Loading: Place the 2-aminobenzophenone (1.0 mmol) and the cyclic or α-methylene ketone (2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Solvent/Catalyst Addition: Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.
-
Cooling and Extraction: After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before carefully opening.
-
Work-up: Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Yields in Friedländer Synthesis
Caption: A logical workflow for troubleshooting low yields in the Friedländer synthesis.
General Mechanism of the Friedländer Synthesis
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
References
Skraup Synthesis Technical Support Center
Welcome to the Technical Support Center for the Skraup Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Skraup quinoline synthesis, with a particular focus on the work-up procedure. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions, maximize yields, and ensure reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Skraup synthesis work-up in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction mixture is a thick, unmanageable tar after cooling.
-
Question: My Skraup reaction has resulted in a black, tarry goo that is difficult to handle and process. What is the best way to proceed with the work-up?
-
Answer: Tar formation is a very common issue in the Skraup synthesis due to the strongly acidic and high-temperature conditions which can cause polymerization of intermediates.[1][2] The most effective method for isolating your quinoline product from the non-volatile tar is steam distillation.[1] Before steam distillation, the viscous reaction mixture should be carefully diluted with cold water and then made strongly alkaline with a concentrated solution of sodium hydroxide or sodium carbonate.[3][4] This neutralizes the excess sulfuric acid and liberates the free quinoline base, which is steam volatile.
Issue 2: Low yield of the final quinoline product.
-
Question: My final yield of quinoline is consistently low. What are the potential causes during the work-up and how can I improve it?
-
Answer: Low yields can stem from several factors during the work-up process. Inefficient extraction of the quinoline from the large volume of aqueous distillate after steam distillation is a common source of product loss.[1] Ensure you are using a suitable organic solvent (e.g., diethyl ether, dichloromethane, or toluene) and performing multiple extractions to maximize recovery.[1][4] Another cause can be incomplete neutralization of the acidic reaction mixture; the quinoline will not be efficiently steam distilled if it remains as a non-volatile salt. Always check the pH of the mixture to ensure it is strongly alkaline before distillation.[1][4]
Issue 3: The purified product is still colored or contains impurities.
-
Question: After steam distillation and extraction, my quinoline product is still dark and appears to be impure. What further purification steps can I take?
-
Answer: If your product remains colored, you can treat a solution of the crude product in an organic solvent with activated carbon to remove colored impurities.[1] A common impurity that co-distills with quinoline is unreacted aniline.[1] To remove this, the distillate can be acidified with dilute sulfuric acid to dissolve the quinoline and aniline. The solution is then cooled and treated with a solution of sodium nitrite.[1][5] This converts the aniline into a non-volatile diazonium salt, which can be removed. The quinoline is then recovered by making the solution alkaline again and performing a second steam distillation or solvent extraction.[1] Final purification can often be achieved by distillation under reduced pressure.[1][5]
Issue 4: The neutralization step is very exothermic and difficult to control.
-
Question: When I add sodium hydroxide to neutralize the reaction mixture, it generates a lot of heat and sometimes splatters. How can I perform this step more safely?
-
Answer: The neutralization of the large amount of concentrated sulfuric acid used in the Skraup synthesis is highly exothermic. It is crucial to perform this step with caution. The reaction mixture should first be cooled and diluted by carefully pouring it onto crushed ice or into a large volume of cold water.[4][6] The neutralization itself should be carried out in an ice bath with efficient stirring to dissipate the heat generated.[7] The concentrated sodium hydroxide solution should be added slowly and in portions to maintain control over the temperature.[3][6]
Experimental Protocols
Protocol 1: General Work-up Procedure for Skraup Synthesis
This protocol outlines the standard procedure for the isolation and purification of quinoline from the crude reaction mixture.
Materials:
-
Crude Skraup reaction mixture
-
Crushed ice/cold water
-
Concentrated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for steam distillation
-
Separatory funnel
Procedure:
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled, viscous mixture into a large beaker containing a substantial amount of crushed ice or cold water with stirring.[4]
-
Neutralization: Place the beaker in an ice bath. Slowly and cautiously add a concentrated solution of sodium hydroxide or sodium carbonate to the diluted reaction mixture with vigorous stirring until the solution is strongly alkaline (check with pH paper).[1][4] This step is highly exothermic and should be performed with care.
-
Steam Distillation: Assemble a steam distillation apparatus. Transfer the alkaline mixture to the distillation flask. Pass steam through the mixture to distill the volatile quinoline and any unreacted nitrobenzene (if used as the oxidizing agent).[1][5] Collect the distillate, which will consist of an aqueous layer and an organic layer (the crude quinoline).
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent.[1]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude quinoline.[7]
-
Final Purification: The crude quinoline can be further purified by distillation under reduced pressure.[1][5]
Protocol 2: Purification to Remove Unreacted Aniline
This protocol is a supplementary procedure to be used after the initial steam distillation if contamination with unreacted aniline is suspected.
Materials:
-
Crude quinoline distillate
-
Dilute sulfuric acid
-
Sodium nitrite (NaNO₂) solution
-
Concentrated sodium hydroxide (NaOH) solution
Procedure:
-
Acidification: To the crude distillate, add dilute sulfuric acid until the quinoline and aniline have completely dissolved to form their respective salts.[1]
-
Diazotization of Aniline: Cool the acidic solution in an ice bath. Slowly add a solution of sodium nitrite with stirring. This will convert the aniline into a non-volatile diazonium salt.[1][5]
-
Decomposition of Diazonium Salt: Gently warm the solution to decompose the diazonium salt.[1]
-
Recovery of Quinoline: Make the solution strongly alkaline again with a concentrated sodium hydroxide solution. The pure quinoline will separate. Isolate the quinoline by either steam distillation (as in Protocol 1, step 3 onwards) or by solvent extraction.[1]
Data Presentation
The yield of the Skraup synthesis is highly dependent on the specific substrates, reaction conditions, and the efficiency of the work-up procedure.
| Product | Starting Aniline | Oxidizing Agent | Moderator | Typical Yield (%) |
| Quinoline | Aniline | Nitrobenzene | Ferrous Sulfate | 84-91[5][8] |
| 6-Methoxy-8-nitroquinoline | 3-Nitro-4-aminoanisole | Arsenic Pentoxide | - | Not specified, but a reliable synthesis[3] |
| Substituted Quinolines | Various | Nitrobenzene/Arsenic Acid | Ferrous Sulfate/Boric Acid | Generally lower than for unsubstituted quinoline[1][9] |
Visualizations
Experimental Workflow for Skraup Synthesis Work-up
Caption: General experimental workflow for the Skraup synthesis work-up.
Troubleshooting Logic for Low Yield
Caption: Decision-making diagram for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Controlling Exothermicity in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing and controlling the exothermic nature of common quinoline synthesis reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure safe and successful experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during quinoline synthesis, providing direct answers and actionable solutions.
Skraup Synthesis
FAQs
-
Q1: What makes the Skraup synthesis so exothermic? A1: The Skraup synthesis involves the dehydration of glycerol to acrolein and a subsequent series of condensation and oxidation steps with an aromatic amine under strongly acidic conditions.[1] These reactions are inherently highly exothermic, and the use of a strong oxidizing agent like nitrobenzene further contributes to the significant heat generation.[2][3]
-
Q2: My Skraup reaction is proceeding too violently. How can I control it? A2: A runaway Skraup reaction is a major safety concern.[4] Immediate steps include immersing the reaction flask in an ice-water bath if it is safe to do so.[4] For future prevention, the use of a moderator like ferrous sulfate (FeSO₄) is critical.[4][5] Other control measures include the slow and controlled addition of sulfuric acid with cooling, ensuring the correct order of reagent addition (aniline, ferrous sulfate, glycerol, then acid), and gentle initial heating until the reaction initiates, after which the external heat source should be removed.[4]
-
Q3: I'm observing significant tar formation in my Skraup synthesis. What's the cause and how can I minimize it? A3: Tar formation is a common side effect of the harsh acidic and oxidizing conditions, which can lead to the polymerization of reactants and intermediates.[6] To minimize tarring, use a moderator like ferrous sulfate, optimize the reaction temperature to avoid excessive heat, and ensure a thorough workup and purification process, often involving steam distillation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is uncontrollably violent | Rapid, uncontrolled exothermic reaction. | Immediately cool the reaction vessel using an ice bath if safe. In future experiments, add a moderator such as ferrous sulfate, ensure slow and controlled addition of sulfuric acid with cooling, and remove external heat once the reaction initiates.[4] |
| Low yield of quinoline product | Incomplete reaction or product degradation due to excessive heat. | Ensure the reaction is refluxed for a sufficient time after the initial exotherm subsides.[4] Use a moderator and control the heating to prevent overheating and decomposition of the product. |
| Significant tar formation | Polymerization of reactants and intermediates under harsh conditions. | Use ferrous sulfate as a moderator to control the reaction rate.[5] Avoid excessively high temperatures. Purify the crude product using steam distillation to separate the quinoline from the tar. |
Doebner-von Miller Synthesis
FAQs
-
Q1: What is the primary cause of exothermicity in the Doebner-von Miller reaction? A1: The main source of heat is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound used as a reactant.[7][8] The condensation and cyclization steps also contribute to the overall exotherm.
-
Q2: My Doebner-von Miller reaction is producing a lot of tar. How can I prevent this? A2: Tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7] To mitigate this, add the carbonyl compound slowly to the heated acidic solution of the aniline.[7] Using a two-phase system, where the carbonyl compound is sequestered in an organic phase, can also drastically reduce polymerization.[8]
-
Q3: Can I generate the α,β-unsaturated carbonyl compound in situ to control the reaction? A3: Yes, generating the α,β-unsaturated carbonyl compound in situ via an aldol condensation is a common strategy.[7] For example, slowly adding acetaldehyde to an aniline hydrochloride solution in an ice bath allows for the controlled formation of crotonaldehyde, minimizing its polymerization.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of a thick, dark tar | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7] | Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[7] Consider using a biphasic solvent system to sequester the carbonyl compound.[8] Generate the carbonyl compound in situ at low temperatures.[7] |
| Low or no product yield | Suboptimal reaction conditions or incomplete reaction. | Ensure the use of an appropriate acid catalyst (Brønsted or Lewis acids can be used).[9] Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature. Ensure complete neutralization and efficient extraction during workup.[7] |
| Vigorous, exothermic reaction | Rapid polymerization and condensation reactions. | Cool the reaction flask in an ice bath, especially during the addition of the carbonyl compound.[7] The slow addition of reagents is crucial for heat management.[8] |
Combes Synthesis
FAQs
-
Q1: What are the key factors influencing the exothermicity of the Combes synthesis? A1: The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[10] The initial condensation to form the enamine and the subsequent acid-catalyzed cyclization can both be exothermic, particularly with strong acid catalysts like concentrated sulfuric acid.[2][4]
-
Q2: How can I control the temperature during the Combes synthesis? A2: The reaction is typically initiated by heating.[3] To control the exotherm, it is important to have a well-controlled heating source and to monitor the reaction temperature closely. The use of milder acid catalysts, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid, can lead to a less vigorous reaction compared to concentrated sulfuric acid.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction proceeds too quickly after heating | Strong acid catalyst causing a rapid, exothermic cyclization. | Consider using a milder acid catalyst like polyphosphoric acid or p-toluenesulfonic acid.[10] Apply heat gradually and monitor the internal temperature of the reaction. |
| Formation of regioisomers with unsymmetrical β-diketones | Cyclization can occur on either side of the diketone.[6] | The choice of acid catalyst and reaction conditions can influence regioselectivity. It may be necessary to perform small-scale experiments with different catalysts to optimize for the desired isomer. |
Friedländer Synthesis
FAQs
-
Q1: Is the Friedländer synthesis typically exothermic? A1: The Friedländer synthesis, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be exothermic, especially when catalyzed by strong acids or bases at elevated temperatures.[11] However, modern protocols often use milder catalysts that allow the reaction to proceed under more controlled conditions.[12]
-
Q2: What are common side reactions to be aware of in the Friedländer synthesis? A2: A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[6] With unsymmetrical ketones, a lack of regioselectivity can also be an issue.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Self-condensation of the ketone reactant | Base-catalyzed aldol condensation of the ketone.[6] | Use milder reaction conditions with a less basic catalyst. Slowly adding the ketone to the reaction mixture can also help minimize this side reaction. |
| Reaction requires very high temperatures | Use of traditional, uncatalyzed methods. | Employ a catalyst to lower the activation energy.[12] A wide range of acid and base catalysts can be used, including Lewis acids and solid-supported catalysts, which often allow for lower reaction temperatures.[12] |
| Low yield | Suboptimal catalyst or temperature. | Screen different acid or base catalysts to find the most effective one for your specific substrates.[12] Gradually increase the reaction temperature while monitoring the progress by TLC to find the optimal balance between reaction rate and product stability.[12] |
Data Presentation
Table 1: Quantitative Parameters for Skraup Synthesis of Quinoline
| Parameter | Value/Condition | Purpose in Controlling Exothermicity |
| Reactant Molar Ratio | Aniline : Glycerol : Nitrobenzene ≈ 1 : 4 : 0.6 | Using an excess of glycerol can help to absorb some of the heat generated. |
| Moderator | Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Crucial for moderating the reaction's exothermicity by acting as an oxygen carrier and slowing the oxidation step.[4] |
| Acid Addition | Slow, controlled addition of concentrated H₂SO₄ with cooling. | Prevents a rapid and dangerous temperature increase upon mixing.[4] |
| Initial Heating | Gentle heating until boiling commences. | Initiates the reaction; the external heat source is then removed as the reaction becomes self-sustaining.[4] |
| Initial Exothermic Phase | 30-60 minutes | The reaction mixture boils without external heating.[4] |
| Reflux Time | 3 hours (after initial exotherm) | Ensures the reaction goes to completion after the most vigorous phase has passed.[4] |
Table 2: Catalyst and Condition Comparison for Doebner-von Miller Synthesis
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Notes on Exothermicity Control |
| Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 | Lewis acid catalysts can sometimes offer milder reaction conditions. |
| HCl | CH₂Cl₂ | 48 | 0 | Strong Brønsted acids can promote polymerization and require careful temperature control. |
| HCl (gas) | Toluene | 24 | 0 | Gaseous HCl can be difficult to control and may lead to localized heating. |
| H₂SO₄ | Toluene | 24 | 0 | Concentrated sulfuric acid is a strong dehydrating agent and can cause significant charring if not controlled. |
| TFA | - | 12 | 61 | Trifluoroacetic acid can act as both a solvent and a catalyst, potentially offering better heat dissipation. |
| TFA | Toluene | 12 | 35 | The use of a co-solvent can help in managing the reaction medium's properties. |
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.
Table 3: General Conditions for Combes Quinoline Synthesis
| Parameter | Condition | Impact on Exothermicity |
| Acid Catalyst | Concentrated H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid | Concentrated H₂SO₄ generally leads to a more vigorous and exothermic reaction.[4] PPA and p-toluenesulfonic acid are often milder alternatives.[10] |
| Temperature | Typically requires heating to initiate cyclization. | Careful control of heating is necessary to prevent a runaway reaction, especially with strong acids. |
| Reactants | Aromatic amine and β-diketone | The reactivity of the substrates can influence the reaction rate and heat generation. |
Table 4: General Conditions for Friedländer Quinoline Synthesis
| Parameter | Condition | Impact on Exothermicity |
| Catalyst | Acids (e.g., H₂SO₄, p-TsOH, Lewis acids) or Bases (e.g., NaOH, KOH) | Strong acids and bases can lead to more exothermic reactions and may require external cooling.[11] Modern catalysts often allow for milder conditions.[12] |
| Temperature | Can range from room temperature to >200°C depending on the catalyst and substrates. | Higher temperatures increase the reaction rate but also the risk of uncontrolled exotherms and side reactions.[12] |
| Solvent | Ethanol, Toluene, or solvent-free | The choice of solvent can affect heat dissipation. Solvent-free conditions require very careful temperature control. |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Exotherm Control
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[4]
-
Acid Addition: Slowly and with constant stirring and cooling (e.g., in an ice-water bath), add concentrated sulfuric acid to the mixture.[4]
-
Initiation of Reaction: Gently heat the mixture with a heating mantle.[4]
-
Controlling the Exotherm: Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[4]
-
Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[4]
-
Workup: Allow the reaction mixture to cool. Carefully dilute with water and then neutralize with a sodium hydroxide solution. The quinoline product is then typically isolated by steam distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.[7]
-
In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add an acetaldehyde solution dropwise to the stirred aniline hydrochloride solution. This slow addition at a low temperature helps to control the exothermic reaction and minimizes the polymerization of the in situ formed crotonaldehyde.[7]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture, which acts as a Lewis acid catalyst for the cyclization.
-
Reaction Monitoring: Heat the reaction mixture to reflux for several hours (e.g., 7 hours), monitoring the progress by TLC.[7]
-
Workup: After cooling, the mixture is made strongly alkaline with sodium hydroxide, and the 2-methylquinoline is isolated, often by steam distillation.
Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
Formation of Enamine: In a round-bottom flask, mix aniline and acetylacetone. The mixture can be gently warmed to facilitate the formation of the enamine intermediate, with the removal of water.
-
Acid-Catalyzed Cyclization: Cool the mixture and slowly add concentrated sulfuric acid with stirring. An exothermic reaction may occur.
-
Reaction Completion: Gently heat the reaction mixture to ensure complete cyclization. The temperature should be carefully controlled to avoid excessive charring.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the quinoline product, which can then be collected by filtration.
Protocol 4: Friedländer Synthesis of a Substituted Quinoline
Materials:
-
2-aminobenzophenone
-
Acetone
-
Potassium Hydroxide
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone and potassium hydroxide in ethanol.
-
Reagent Addition: Slowly add acetone to the stirred solution. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting a Runaway Exothermic Reaction
Caption: A decision-making workflow for responding to a runaway exothermic reaction.
Experimental Workflow for Skraup Synthesis with Exotherm Control
Caption: Key steps in the Skraup synthesis, highlighting exotherm control measures.
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. du.edu.eg [du.edu.eg]
Technical Support Center: Regioselectivity in Substituted Aniline Cyclization
Welcome to the Technical Support Center for troubleshooting regioselectivity issues in the cyclization of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of heterocyclic compounds derived from aniline precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fischer Indole Synthesis
Q1: I am performing a Fischer indole synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the reaction to favor the desired indole?
A1: This is a classic challenge in the Fischer indole synthesis. The regioselectivity is determined by the direction of the enamine formation from the phenylhydrazone intermediate. Several factors can be manipulated to control this step:
-
Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbon of the ketone. If your desired regioisomer results from cyclization at the more hindered position, you may need to explore alternative strategies.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence the ratio of regioisomers.[1] Stronger acids or specific catalyst systems can favor the formation of the thermodynamically more stable enamine, leading to a higher selectivity for one of the indole products. For instance, using Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole when using methyl ketones.[2]
Data Presentation: Effect of Acid Catalyst on Regioisomer Ratio in Fischer Indole Synthesis
| Ketone | Acid Catalyst | Regioisomer A (%) | Regioisomer B (%) | Reference |
| Ethyl methyl ketone | 90% H₃PO₄ | 100 | 0 | [1] |
| Ethyl methyl ketone | 83% P₂O₅ in H₂O | 60 | 40 | [1] |
| Ethyl methyl ketone | 30% H₂SO₄ | 100 | 0 | [1] |
| Ethyl methyl ketone | 70% H₂SO₄ | 55 | 45 | [1] |
| Isopropyl methyl ketone | 90% H₃PO₄ | 100 (3H-indole) | 0 | [1] |
| Isopropyl methyl ketone | 83% P₂O₅ in H₂O | 20 (3H-indole) | 80 (1H-indole) | [1] |
Troubleshooting Workflow: Fischer Indole Synthesis Regioselectivity
Caption: Troubleshooting workflow for addressing regioselectivity issues in Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
Q2: My Bischler-Möhlau indole synthesis is giving me an unpredictable mixture of 2-aryl and 3-aryl indoles. What determines the regiochemical outcome?
A2: The Bischler-Möhlau synthesis is notorious for its unpredictable regioselectivity, which is highly dependent on the reaction mechanism that is followed.[3][4] Two primary pathways are considered:
-
Pathway A (Direct Cyclization): Leads to the 3-aryl indole.
-
Pathway B (Rearrangement): Involves the formation of an intermediate with a second equivalent of aniline, which then cyclizes and rearranges to give the 2-aryl indole.
The predominant pathway is influenced by:
-
Aniline Concentration: An excess of aniline generally favors Pathway B, leading to the 2-aryl indole.
-
Substituents on the Aniline Ring: The electronic nature of the substituents on the aniline can influence the nucleophilicity of the ring and the stability of the intermediates, thereby directing the reaction towards one pathway over the other. Electron-donating groups can facilitate electrophilic attack at multiple positions.
-
Reaction Conditions: Temperature and the presence of catalysts can affect the activation energies of the competing pathways. Milder conditions, such as those using microwave irradiation or lithium bromide as a catalyst, have been developed to improve yields and, in some cases, selectivity.[4]
Signaling Pathway: Competing Mechanisms in Bischler-Möhlau Synthesis
Caption: Competing pathways in the Bischler-Möhlau indole synthesis leading to different regioisomers.
Pictet-Spengler Reaction
Q3: I am observing cyclization at the wrong position on the aromatic ring during a Pictet-Spengler reaction with a substituted β-phenylethylamine. How can I direct the cyclization to the desired position?
A3: The regioselectivity of the Pictet-Spengler reaction is governed by the electronic and steric properties of the aromatic ring of the β-arylethylamine.[5] Cyclization is an electrophilic aromatic substitution, so it is directed by the substituents present.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic attack and will direct the cyclization to the ortho or para positions. The position with the highest electron density will be favored.
-
Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered position.[6]
-
Solvent Effects: Protic solvents can sometimes improve the regioselectivity by stabilizing the charged intermediates.[6]
-
pH Control: The pH of the reaction medium can influence the formation of different regioisomers, especially with substrates like dopamine that have multiple nucleophilic sites.[1]
Experimental Workflow: Controlling Pictet-Spengler Regioselectivity
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchwithnj.com [researchwithnj.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinoline Carboxylic Acid Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from quinoline carboxylic acid products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the purification of quinoline carboxylic acid products in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | The chosen solvent may not be optimal, leading to co-crystallization of impurities with the product. | - Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, aromatic hydrocarbons). - Consider using a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent dropwise at an elevated temperature until turbidity is observed.[1] |
| Product "Oils Out" During Crystallization | The solution is cooling too rapidly, or the concentration of the solute is too high, causing the product to separate as a liquid instead of a solid.[1] | - Reduce the rate of cooling by allowing the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. - Use a more dilute solution by adding more solvent to the hot mixture before cooling.[1] - Change the solvent system entirely. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product. - Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent) to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Colored Impurities Persist After Purification | The impurities may be highly colored oxidation or degradation products that are difficult to remove by simple crystallization. | - Treat a solution of the crude product with activated charcoal before filtration and crystallization. - Consider column chromatography for more effective separation of colored impurities. |
| Poor Separation in Column Chromatography | The chosen eluent system does not provide sufficient resolution between the product and impurities. | - Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to identify an optimal eluent for column chromatography. - A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid added to the eluent to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in quinoline carboxylic acid products?
A1: Common impurities often depend on the synthetic route used:
-
Starting Materials: Unreacted starting materials such as isatin, anilines, or carbonyl compounds.
-
By-products of Synthesis: In the Pfitzinger synthesis, this can include intermediates from the hydrolysis of isatin.[2] The Doebner-von Miller and Friedländer syntheses can also produce various condensation by-products.[3][4]
-
Colored Impurities: Quinoline and its derivatives can be prone to oxidation upon exposure to air and light, leading to the formation of yellow or brown colored impurities.[5][6]
Q2: Why is my quinoline carboxylic acid product colored, and how can I remove the color?
A2: The color in quinoline derivatives often arises from the formation of trace oxidized impurities when exposed to air and light.[5][6] While a slight yellow or brown tint may not indicate significant impurity, for high-purity applications, these can be removed. A common method is to dissolve the crude product in a suitable solvent and treat it with activated charcoal, which adsorbs the colored impurities. Subsequent filtration and crystallization should yield a purer, less colored product.
Q3: Can I use acid-base extraction to purify my quinoline carboxylic acid?
A3: Yes, acid-base extraction is a very effective method for purifying carboxylic acids. The acidic nature of the carboxylic acid group allows it to be selectively extracted into an aqueous basic solution (like sodium hydroxide or sodium bicarbonate), leaving neutral and basic impurities in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid.[7][8][9][10]
Q4: What analytical techniques are best for assessing the purity of my quinoline carboxylic acid product?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for accurately quantifying the purity of quinoline carboxylic acids and detecting impurities.[11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of impurities.
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of a purification method for a quinoline carboxylic acid derivative by heating and stirring in various solvents.
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 80-90 | >93 |
| N-Methylformamide (NMF) | 80-90 | >93 |
| Formamide | 80-90 | >93 |
| Dimethylimidazole (DMI) | 80-90 | >93 |
| Dimethylacetamide | 80-90 | >93 |
| Dimethylsulfoxide (DMSO) | 80-90 | >93 |
| Data adapted from patent WO2005073239A1 for the purification of a specific 6-fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolene-4-yl) methyl-1-piperazinyl]-4-oxo-4H-[8][14] thiazeto [3,2-a] quinoline-3-carboxylic acid.[15] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude quinoline carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[1] Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.[1]
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the solution back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude quinoline carboxylic acid product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Basification and Extraction: Add a dilute aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The quinoline carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a mineral acid (e.g., 10% HCl) with stirring until the solution is acidic (pH ~3-4), which will cause the purified quinoline carboxylic acid to precipitate out of the solution.[7]
-
Isolation: Collect the precipitated solid by filtration, wash with cold distilled water to remove any remaining salts, and dry the purified product.
General Protocol for Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes, toluene) and a more polar solvent (e.g., ethyl acetate). The optimal eluent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound. For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can improve separation and peak shape.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinoline carboxylic acid.
Visualizations
Caption: General experimental workflow for the purification of quinoline carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoroquinoline-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-fluoroquinoline-2-carboxylic acid, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: For the large-scale synthesis of this compound, the most relevant methods are variations of classical quinoline synthesis reactions that are amenable to scale-up. These include the Friedländer synthesis and the Doebner-von Miller reaction.[1][2]
-
Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For this compound, this would typically involve the reaction of 2-amino-5-fluorobenzaldehyde with pyruvic acid. The reaction can be catalyzed by either acids or bases.[3]
-
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis and involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1] For this specific synthesis, 4-fluoroaniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale. For quinoline synthesis, in particular, the following are key considerations:
-
Exothermic Reactions: Many of the classical quinoline syntheses are highly exothermic.[4] Careful control of reaction temperature through efficient cooling and controlled reagent addition is critical to prevent runaway reactions and the formation of byproducts.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and achieving consistent results. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Product Isolation and Purification: Isolating the product from large volumes of reaction mixture and purifying it to the required specifications can be challenging. Methods that are straightforward in the lab, such as column chromatography, are often not practical for large-scale production.[5] Robust crystallization and filtration processes are therefore essential.
-
Tar Formation: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the formation of tarry byproducts, which can complicate purification and reduce yields.[4]
Q3: How can I monitor the progress of the reaction during a large-scale synthesis?
A3: In-process monitoring is crucial for ensuring the reaction is proceeding as expected and for identifying any potential issues early on. High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Samples can be taken from the reactor at regular intervals and analyzed to track the reaction's progress.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction using HPLC to confirm that the starting materials have been consumed. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure efficient mixing to prevent stratification of reactants. |
| Side Reactions/Degradation | - Optimize the reaction temperature; excessive heat can lead to the degradation of starting materials and products.[2] - Control the rate of addition of reagents, especially in exothermic reactions, to maintain a stable temperature. - Consider the use of a milder catalyst or solvent system. |
| Product Loss During Workup | - Ensure the pH is optimized for the precipitation or extraction of the carboxylic acid. - Minimize the number of transfer steps to reduce mechanical losses. - When performing extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. |
| Suboptimal Stoichiometry | - Carefully verify the molar ratios of all reactants and catalysts. An excess of one reactant may lead to the formation of byproducts. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - As with low yield, ensure the reaction has gone to completion using HPLC analysis. - Optimize the purification process, such as recrystallization solvent and temperature profile, to effectively remove unreacted starting materials. |
| Formation of Tarry Byproducts | - This is common in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis.[4] - Lowering the reaction temperature and ensuring a controlled addition of strong acids can help minimize tar formation. - The crude product may require an initial purification step, such as trituration with a suitable solvent, to remove the bulk of the tar before final recrystallization. |
| Isomeric Impurities | - Depending on the synthetic route, the formation of regioisomers can be a concern. - The choice of starting materials and reaction conditions can influence regioselectivity. - High-resolution analytical techniques like HPLC and NMR are essential for identifying and quantifying isomeric impurities. - Purification may require multiple recrystallizations or the use of a different solvent system to achieve the desired purity. |
| Residual Solvents | - Ensure the final product is thoroughly dried under vacuum at an appropriate temperature. - The choice of recrystallization solvent is important; a solvent from which the product crystallizes well and is easily removed is ideal. |
Experimental Protocols
Proposed Scalable Synthesis via Modified Friedländer Annulation
This protocol is a generalized procedure based on the principles of the Friedländer synthesis and is intended as a starting point for process development and scale-up.
Reactants:
| Reactant | Molecular Weight | Molar Equiv. |
| 2-Amino-5-fluorobenzaldehyde | 139.12 g/mol | 1.0 |
| Pyruvic Acid | 88.06 g/mol | 1.1 |
| Potassium Hydroxide | 56.11 g/mol | 2.5 |
| Ethanol | 46.07 g/mol | As solvent |
| Hydrochloric Acid | 36.46 g/mol | For pH adjustment |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethanol.
-
Reagent Addition: To the ethanol, add 2-amino-5-fluorobenzaldehyde and pyruvic acid. Begin stirring to dissolve the solids.
-
Base Addition: Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The addition should be controlled to maintain the temperature below 40°C. An exothermic reaction is expected.
-
Reaction: Once the addition of the base is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The potassium salt of this compound may begin to precipitate.
-
pH Adjustment: Slowly add hydrochloric acid to the mixture to adjust the pH to approximately 3-4. This will precipitate the free carboxylic acid.
-
Isolation: The precipitated solid is collected by filtration and washed with cold ethanol and then water to remove any inorganic salts.
-
Drying: The product is dried under vacuum at 60-70°C to a constant weight.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the scalable synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Validation & Comparative
Structural Insights into 6-Fluoroquinoline-2-Carboxylic Acid: A Comparative Guide Based on X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, biological activity, and potential for drug development. This guide provides a comparative structural analysis of 6-fluoroquinoline-2-carboxylic acid, leveraging X-ray crystallography data from analogous compounds to infer its structural characteristics. In the absence of a publicly available crystal structure for the title compound, this document also outlines a detailed experimental protocol for its structural determination.
While the definitive crystal structure of this compound has not been publicly reported, analysis of its parent compound, quinoline-2-carboxylic acid, and other halogenated derivatives provides a strong foundation for predicting its molecular geometry and crystal packing. The introduction of a fluorine atom at the 6-position is anticipated to influence the electronic distribution and intermolecular interactions within the crystal lattice.
Comparative Structural Analysis
The crystal structure of the parent compound, quinoline-2-carboxylic acid, is a crucial reference. It crystallizes in the P21/c space group and notably exists as a 1:1 co-crystal of its neutral form and a zwitterionic tautomer.[1] This tautomerism is a key feature influencing its solid-state properties. It is plausible that this compound may exhibit similar tautomeric behavior.
To understand the influence of halogen substitution, we can draw comparisons with other halogenated quinoline derivatives. For instance, the crystal structures of various fluorinated and chlorinated quinolines have been determined, revealing how halogen bonding and other non-covalent interactions dictate the supramolecular assembly.[2][3] The fluorine atom in this compound is expected to participate in hydrogen bonding and potentially halogen bonding, influencing the overall crystal packing.
Below is a table summarizing key crystallographic data for quinoline-2-carboxylic acid, which serves as a baseline for comparison.
| Parameter | Quinoline-2-carboxylic Acid[1] | This compound (Predicted) |
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | P21/c | - |
| a (Å) | 9.724(1) | - |
| b (Å) | 5.937(1) | - |
| c (Å) | 27.545(2) | - |
| β (°) | 90.15(1) | - |
| Z | 4 | - |
| Key Features | Co-existence of neutral and zwitterionic tautomers | Potential for similar tautomerism, influence of fluorine on hydrogen bonding network |
Experimental Protocol for Structural Validation
To definitively determine the crystal structure of this compound, the following experimental workflow is recommended.
I. Synthesis and Purification
The synthesis of this compound can be achieved through various established methods for quinoline synthesis, followed by purification to obtain high-purity material suitable for crystallization.
II. Crystallization
Obtaining single crystals of sufficient quality is the most critical and often challenging step. The slow evaporation method is a common and effective technique.
-
Solvent Selection : Screen a variety of solvents (e.g., methanol, ethanol, acetone, acetonitrile, and mixtures with water) to find a solvent system where the compound has moderate solubility.
-
Solution Preparation : Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation : Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting : Carefully harvest well-formed single crystals from the solution.
III. X-ray Diffraction Data Collection
-
Crystal Mounting : Mount a suitable single crystal on a goniometer head.
-
Data Collection : Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
IV. Structure Solution and Refinement
-
Data Reduction : Process the collected diffraction data to obtain a set of indexed reflections with their intensities.
-
Structure Solution : Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement : Refine the atomic coordinates, and thermal parameters against the experimental data to improve the model and obtain the final crystal structure.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship for the comparative structural analysis.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis.
Caption: Logical relationship for the comparative structural analysis of this compound.
References
A Comparative Analysis of the Skraup and Doebner-von Miller Quinoline Syntheses
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline and its derivatives, the Skraup and Doebner-von Miller reactions represent two classical and enduring methodologies. While both pathways culminate in the formation of the quinoline ring system, they diverge significantly in their starting materials, reaction conditions, and substrate scope. This guide provides an objective comparison of these two syntheses, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Skraup vs. Doebner-von Miller
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Reactants | Aniline, glycerol, strong acid (e.g., H₂SO₄), and an oxidizing agent (e.g., nitrobenzene). | Aniline and an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. |
| Key Intermediate | In-situ formation of acrolein from the dehydration of glycerol. | Pre-formed α,β-unsaturated carbonyl compound. |
| Reaction Conditions | Harsh, highly exothermic, and potentially violent; often requires moderators. | Generally milder than the Skraup synthesis, but can still require strong acids and heating. |
| Substrate Scope | Primarily for the synthesis of quinolines unsubstituted on the pyridine ring. | Allows for the synthesis of a wider variety of substituted quinolines, particularly at the 2- and 4-positions. |
| Common Side Reactions | Uncontrolled exothermic reactions, charring. | Polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation. |
| Yields | Can be variable, from low to very good depending on the substrate and conditions. | Generally good to excellent, but can be low if polymerization is not controlled. |
Reaction Mechanisms
The Skraup synthesis commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a 1,4-conjugate addition of the aniline to acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.
The Doebner-von Miller reaction, a variation of the Skraup synthesis, bypasses the in-situ generation of acrolein by utilizing a pre-formed α,β-unsaturated aldehyde or ketone.[1] The mechanism is believed to proceed through a similar pathway of conjugate addition, cyclization, dehydration, and oxidation. However, a fragmentation-recombination mechanism has also been proposed, particularly for the Doebner-von Miller reaction, where the initial adduct may fragment and then recombine before cyclization.[2]
Quantitative Data Comparison
The choice between the Skraup and Doebner-von Miller synthesis often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes representative yields for various substrates.
| Synthesis | Aniline Derivative | Carbonyl Source | Product | Yield (%) | Reference |
| Skraup | Aniline | Glycerol | Quinoline | 84-91 | [3] |
| Skraup | p-Toluidine | Glycerol | 6-Methylquinoline | ~70 | [3] |
| Skraup | o-Anisidine | Glycerol | 8-Methoxyquinoline | ~65 | [3] |
| Skraup | 6-Nitrocoumarin | Glycerol | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [4] |
| Doebner-von Miller | Aniline | Crotonaldehyde | 2-Methylquinoline | Moderate to good | [5] |
| Doebner-von Miller | 4-Isopropylaniline | Acetone (in situ α,β-unsaturated ketone) | 6-Isopropyl-2,4-dimethylquinoline | 47 | [6] |
| Doebner-von Miller | Aniline | γ-Aryl-β,γ-unsaturated α-ketoester | 2-Carboxy-4-arylquinoline | up to 80 | [7] |
Experimental Workflows
The experimental procedures for both syntheses reflect their respective reaction conditions. The Skraup synthesis requires careful control of a highly exothermic reaction, often involving the gradual addition of reagents and moderation. The Doebner-von Miller synthesis, while generally less hazardous, necessitates measures to prevent the polymerization of the α,β-unsaturated carbonyl starting material.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [research.usc.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of 6-Fluoroquinoline-2-Carboxylic Acid and Nalidixic Acid
A Guide for Researchers in Antimicrobial Drug Discovery
In the landscape of antibacterial agents, the quinolone family holds a significant position, marked by the evolution from its first-generation prototypes to the highly potent fluoroquinolones. This guide provides a detailed comparison of the biological activities of a foundational fluoroquinolone structure, 6-fluoroquinoline-2-carboxylic acid, and the progenitor of the quinolone class, nalidixic acid. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antimicrobial agents.
Introduction to Quinolone Antibacterials
Nalidixic acid, a first-generation quinolone discovered in the early 1960s, was a significant advancement in the treatment of urinary tract infections caused by Gram-negative bacteria.[1] Its discovery paved the way for the development of a vast array of synthetic quinolone analogues. A pivotal moment in this evolution was the introduction of a fluorine atom at the 6-position of the quinolone ring, giving rise to the fluoroquinolones. This structural modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity.[2] this compound represents a basic scaffold of this influential class of antibiotics.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and nalidixic acid exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated daughter chromosomes.
By forming a stable complex with these enzymes and DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but are unable to reseal the break. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Comparative Antibacterial Spectrum and Potency
While both compounds share a common mechanism of action, the presence of the fluorine atom at the C-6 position in this compound is expected to confer superior antibacterial activity compared to nalidixic acid.
Nalidixic Acid:
-
Spectrum: Primarily active against Gram-negative bacteria, particularly Enterobacteriaceae such as Escherichia coli, Klebsiella spp., and Proteus spp. It has limited to no activity against Gram-positive bacteria and Pseudomonas aeruginosa.
-
Potency: Considered to have moderate potency. Resistance can develop relatively quickly.
This compound:
-
Spectrum: As a foundational fluoroquinolone, it is anticipated to have a broader spectrum of activity than nalidixic acid. The fluorine atom at the C-6 position generally enhances activity against both Gram-negative and Gram-positive bacteria. While specific data for this parent compound is limited in publicly available literature, structure-activity relationships within the quinolone class strongly suggest improved potency.
-
Potency: The C-6 fluorine substituent is known to significantly increase the inhibitory activity against DNA gyrase, leading to lower Minimum Inhibitory Concentrations (MICs) compared to non-fluorinated analogues.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Species | This compound | Nalidixic Acid |
| Escherichia coli | Data not available | 4 - 128 |
| Staphylococcus aureus | Data not available | 128 - >1024 |
| Pseudomonas aeruginosa | Data not available | >1024 |
Experimental Protocols
The determination of the in vitro antibacterial activity of quinolone compounds is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard for quantitative measurement of in vitro antibacterial activity.
1. Preparation of Materials:
-
Bacterial Strains: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) and clinical isolates are used.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Antimicrobial Agents: Stock solutions of this compound and nalidixic acid are prepared in a suitable solvent (e.g., DMSO or NaOH) and then diluted in the test medium.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
-
Bacterial colonies are picked from a fresh agar plate and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
3. Assay Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared directly in the microtiter plate.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
The plates are incubated at 35°C for 16-20 hours.
4. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
The comparison between this compound and nalidixic acid illustrates a fundamental principle in medicinal chemistry: the profound impact of specific structural modifications on biological activity. While nalidixic acid established the therapeutic potential of the quinolone scaffold, the introduction of a fluorine atom at the C-6 position, as seen in this compound, represents a critical step towards the development of broad-spectrum, highly potent fluoroquinolone antibiotics. For researchers in the field, this compound serves as a key parent structure for the synthesis of novel derivatives with potentially enhanced antimicrobial efficacy and improved pharmacological properties. Future investigations should aim to quantify the antibacterial activity of this foundational fluoroquinolone to provide a more complete baseline for structure-activity relationship studies.
References
A Comparative Guide to the Efficacy of Fluoroquinolone Precursors
This guide provides a detailed comparison of different chemical precursors used in the synthesis of fluoroquinolones, a significant class of synthetic broad-spectrum antibiotics. The efficacy of a precursor is evaluated based on the synthetic pathways it enables, focusing on reaction yields, purity of intermediates, and the complexity of the required experimental procedures. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic routes for these critical therapeutic agents.
The synthesis of the core fluoroquinolone structure is often achieved through variations of the Gould-Jacobs reaction, which typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1][2] The choice of the initial aniline or benzoyl precursor is critical as it dictates the substitution pattern on the final quinolone ring, influencing the compound's antibacterial spectrum and potency.[3]
Data Presentation: Precursor Comparison
The following table summarizes the synthetic pathways and outcomes for two common precursors leading to the formation of the quinolone core, a foundational step in the synthesis of many fluoroquinolone antibiotics.
| Feature | Pathway 1: Substituted Aniline Precursor | Pathway 2: Substituted Benzoyl Chloride Precursor |
| Primary Precursor | 3-Chloro-4-fluoroaniline | 2,4-dichloro-5-fluoro benzoyl chloride |
| Key Co-Reactant(s) | Diethyl ethoxymethylenemalonate (EMME) | 3-dimethylamino-acrylic acid methyl ester, Cyclopropylamine |
| Core Reaction Type | Gould-Jacobs Reaction (Condensation & Thermal Cyclization) | Acylation, Enamine Formation, Cyclization, Ring Closure |
| Key Intermediate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1] | Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[4] |
| Reported Yield | Yields vary; specific step yields of 60-74% have been reported for derivative synthesis.[5] | Not explicitly stated for the entire sequence, but is a common industrial route. |
| Purity Considerations | High purity of the aniline precursor is essential to prevent side reactions.[1] | Purity of the final intermediate is critical, often requiring assays of ≥98.5%. |
| Primary Advantage | A well-established, versatile route for various quinolones.[2] | Can be adapted into a one-pot synthesis for the quinolone core.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of key fluoroquinolone intermediates from the compared precursors are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Synthesis of Quinolone Core via 3-Chloro-4-fluoroaniline
This protocol details the formation of the quinolone ring system using the Gould-Jacobs reaction.[1]
-
Condensation:
-
Mix 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).
-
Heat the mixture to 145°C with stirring for approximately 1 hour. This reaction proceeds without a solvent. The product formed is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[1]
-
-
Thermal Cyclization:
-
Disperse the condensation product in a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to 250-260°C to induce thermal cyclization, forming the quinolone ring.[1]
-
-
Isolation and Purification:
Protocol 2: One-Pot Synthesis of a Ciprofloxacin Intermediate
This protocol describes the synthesis of a key Ciprofloxacin intermediate from 2,4-dichloro-5-fluoro benzoyl chloride.[4]
-
Acylation:
-
To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), add triethylamine (0.65 mol) at 10-15°C.
-
After 15 minutes of stirring, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.
-
-
Enamine Formation & Cyclization:
-
Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.
-
Following this, add cyclopropylamine (0.57 mol) to the mixture at room temperature and stir for 1 hour.
-
-
Ring Closure:
-
Add potassium carbonate (0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.
-
-
Heating and Isolation:
-
Increase the temperature to 120-125°C and stir for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L).
-
Stir at room temperature for 1.5 hours to allow precipitation. Filter the solid, wash with water, and dry to obtain the intermediate.[4]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the chemical logic and experimental processes involved in fluoroquinolone synthesis.
Caption: General synthetic pathway via the Gould-Jacobs reaction.[1][2]
Caption: A typical experimental workflow for quinolone synthesis.[1][4]
References
A Researcher's Guide to Validating Antibacterial Assays for Novel Quinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the antibacterial efficacy of novel quinoline derivatives. It includes detailed experimental protocols, comparative data, and visual workflows to support robust and reproducible research.
The escalating threat of antibiotic resistance necessitates the development of new antimicrobial agents. Quinoline derivatives have emerged as a promising class of compounds, exhibiting potent activity against a wide range of bacterial pathogens, including multidrug-resistant strains.[1][2][3] This guide outlines the standard assays for validating the antibacterial properties of these novel derivatives, presenting methodologies and comparative data to aid in the rigorous evaluation of their potential as next-generation antibiotics.
Core Principles of Antibacterial Activity
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[5][6][7] The primary mechanism involves the stabilization of the enzyme-DNA complex, which blocks the progression of the DNA replication fork.[4]
Comparative Antibacterial Efficacy of Novel Quinoline Derivatives
The antibacterial activity of novel quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9] The following tables summarize the MIC values for several recently developed quinoline derivatives against key Gram-positive and Gram-negative bacterial strains, with comparisons to standard antibiotics.
Table 1: Comparative MIC Values of Novel Quinoline-2-one Derivatives against Gram-Positive Bacteria
| Compound | Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Novel Quinoline-2-one Derivatives | Daptomycin | |||
| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | Daptomycin | 0.50 |
| Enterococcus faecalis (VRE) | 0.75 | Daptomycin | 0.50 | |
| Staphylococcus epidermidis (MRSE) | 2.50 | Daptomycin | 1.0 | |
| Compound 6l | Staphylococcus aureus (MRSA) | 1.25 | Daptomycin | 0.50 |
| Enterococcus faecalis (VRE) | 1.25 | Daptomycin | 0.50 | |
| Staphylococcus epidermidis (MRSE) | 5.0 | Daptomycin | 1.0 | |
| Compound 6o | Staphylococcus aureus (MRSA) | 2.50 | Daptomycin | 0.50 |
| Enterococcus faecalis (VRE) | 2.50 | Daptomycin | 0.50 |
Data sourced from a study on quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.[1]
Table 2: Comparative MIC Values of Various Novel Quinoline Derivatives
| Compound | Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Quinolone-3-carbonitrile Derivatives | ||||
| Compound 89a-e (range) | Various strains | 3.13 - 100 | - | - |
| Quinoline-based Amino Acid Derivatives | ||||
| Compound 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | - | - |
| Other Novel Quinoline Derivatives | ||||
| Compound 24 | E. coli, S. aureus | 3.125 | Amoxicillin, Ciprofloxacin | >3.125 |
| Compound 11 | S. aureus | 6.25 | Chloramphenicol, Ampicillin | >6.25 |
Data compiled from a mini-review on the antibacterial properties of quinoline derivatives.[10]
Key Experimental Protocols for Antibacterial Assay Validation
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed protocols for the essential assays used to validate the antibacterial activity of novel quinoline derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9]
Materials:
-
Novel quinoline derivatives and standard antibiotics
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the novel quinoline derivatives and standard antibiotics in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL.
-
Controls: Include a positive control (broth and bacteria) and a negative/sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent with no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12] This assay is performed as a subsequent step to the MIC assay.
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Aspirate a small volume (e.g., 10 µL) from each of these clear wells.
-
Plate the aspirated volume onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.[12]
Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[13][14]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with known concentrations of the novel quinoline derivatives and standard antibiotics
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Metric ruler
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing the swab against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[15]
-
Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar, ensuring they are evenly spaced.[14][15]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[14]
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15] The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the agent.
Time-Kill Curve Assay
This assay provides information on the rate and extent of bacterial killing over time, helping to determine if an agent is bactericidal or bacteriostatic.[16] A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[16][17]
Materials:
-
Novel quinoline derivatives and standard antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum in the mid-logarithmic phase of growth
-
Shaking incubator
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and incubate until it reaches the mid-logarithmic phase of growth (approximately 1-2 x 10⁸ CFU/mL). Dilute this to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes or flasks containing CAMHB with the novel quinoline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[16] Include a growth control tube without any antimicrobial agent.
-
Inoculation and Sampling: Inoculate each tube with the prepared bacterial suspension. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[18][19]
-
Colony Counting: Perform serial dilutions of the collected samples and plate them onto agar to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in validating antibacterial assays, the following diagrams illustrate the experimental workflow and the mechanism of action of quinoline derivatives.
Caption: Workflow for the validation of antibacterial assays for novel quinoline derivatives.
Caption: Mechanism of action of quinoline derivatives on bacterial DNA replication.
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. microbenotes.com [microbenotes.com]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Differences Between Quinoline and Isoquinoline Positional Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is paramount. Quinoline and isoquinoline, two fundamental nitrogen-containing heterocyclic aromatic compounds, share the same chemical formula (C₉H₇N) but differ in the position of the nitrogen atom within their fused ring systems. This subtle structural variance gives rise to distinct electronic properties, which in turn are reflected in their spectroscopic signatures and biological activities. This guide provides a comprehensive comparison of quinoline and isoquinoline, supported by experimental data, to facilitate their unambiguous differentiation.
The key structural difference lies in the placement of the nitrogen atom. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it resides at position 2. This seemingly minor change significantly alters the electron density distribution across the aromatic rings, influencing their interactions with electromagnetic radiation and their metabolic fate in biological systems.
Spectroscopic Comparison at a Glance
The following tables summarize the key spectroscopic data for quinoline and isoquinoline, providing a direct comparison of their characteristic signals across various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. The different positions of the nitrogen atom in quinoline and isoquinoline lead to notable variations in the chemical shifts of the surrounding protons (¹H NMR) and carbons (¹³C NMR).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.08 | 7.95 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
| C-2 | 150.2 | 152.7 |
| C-3 | 121.1 | 120.5 |
| C-4 | 136.0 | 143.2 |
| C-4a | 128.3 | 128.7 |
| C-5 | 129.5 | 130.4 |
| C-6 | 126.5 | 127.4 |
| C-7 | 129.4 | 127.6 |
| C-8 | 127.7 | 135.7 |
| C-8a | 148.4 | 126.5 |
| C-1 | - | 152.7 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the UV region due to their conjugated aromatic systems.[1] The position and intensity of these bands can be influenced by the solvent.
Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol [1]
| Transition | Quinoline | Isoquinoline |
| π → π | 226, 276, 313 | 217, 265, 317 |
| n → π | ~340 | ~330 |
Fluorescence Spectroscopy
The native fluorescence quantum yields of both quinoline and isoquinoline are generally low (less than 1%).[2] However, their fluorescence properties can be significantly enhanced upon protonation.
Table 4: Comparative Fluorescence Properties
| Property | Quinoline | Isoquinoline |
| Native Quantum Yield | < 1% | < 1%[2] |
| Emission upon Protonation | Enhanced fluorescence | Significant fluorescence enhancement (over 50-fold with strong acids)[2] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of quinoline and isoquinoline produces a prominent molecular ion peak (M⁺˙) at m/z 129. A characteristic fragmentation for both isomers is the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment ion at m/z 102.[1][3]
Table 5: Comparative Mass Spectrometry Data (m/z) [1]
| Ion | Quinoline | Isoquinoline |
| Molecular Ion (M⁺˙) | 129 | 129 |
| [M-HCN]⁺˙ | 102 | 102 |
| [C₆H₄]⁺˙ | 76 | 76 |
The Critical Difference: Metabolic Activation and Genotoxicity
Beyond their spectroscopic fingerprints, the positional isomerism of quinoline and isoquinoline has profound implications for their biological activity. Quinoline is recognized as a hepatocarcinogen and a mutagen, while isoquinoline is not considered genotoxic.[4] This disparity stems from their different metabolic pathways. The metabolic activation of quinoline can lead to the formation of a reactive quinoline-5,6-epoxide, which can bind to DNA and cause mutations.[4] In contrast, the metabolism of isoquinoline does not produce this genotoxic intermediate.[4]
Caption: Metabolic pathways of quinoline and isoquinoline.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the quinoline or isoquinoline sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform. The resulting spectrum is phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample is prepared in a UV-grade solvent such as ethanol. This stock solution is then diluted to achieve a final concentration with an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[1]
-
Baseline Correction: A quartz cuvette filled with the pure solvent serves as a reference to record a baseline correction.[1]
-
Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) are identified from the spectrum.[1]
Fluorescence Spectroscopy
-
Sample Preparation: Dilute solutions of the sample are prepared in a suitable solvent. For measurements of protonated species, a strong acid like trifluoroacetic acid can be added.
-
Instrumentation: A fluorescence spectrophotometer (spectrofluorometer) is used.
-
Data Acquisition: An excitation wavelength is selected, and the emission spectrum is recorded over a range of higher wavelengths.
-
Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard (e.g., quinine sulfate). The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1.[6]
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or through a gas chromatograph (GC) for GC-MS analysis.
-
Ionization: An electron energy of 70 eV is typically used for ionization.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is recorded.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 3. chempap.org [chempap.org]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Fluoroquinoline-2-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The biological activity of 6-fluoroquinoline analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the quantitative data for various analogs, highlighting the impact of structural modifications on their inhibitory activities.
Anticancer Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Table 1: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogs
| Compound ID | Structure | DHODH IC50 (nM) | Notes |
| Brequinar | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid | 5.2[2] | Potent inhibitor with a bulky hydrophobic group at C2. |
| Analog 41 | A potent quinoline-based analog. | 9.71 ± 1.4[3] | Designed to form new hydrogen bond interactions. |
| Analog 43 | A potent quinoline-based analog. | 26.2 ± 1.8[3] | Forms a water-mediated hydrogen bond with T63 in DHODH. |
| Analog 46 | A 1,7-naphthyridine analog. | 28.3 ± 3.3[3] | Forms a novel hydrogen bond with Y356 in DHODH. |
Note: The structures for analogs 41, 43, and 46 are proprietary to the cited research and are described therein.
Antiplasmodial Activity
Analogs of 6-fluoroquinoline have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The molecular target for some of these compounds is believed to be the translation elongation factor 2 (eEF2)[4]. A quantitative structure-activity relationship (QSAR) study on a series of 2,4-disubstituted 6-fluoroquinolines revealed that the antiplasmodial activity is influenced by physicochemical properties such as the number of 5-membered rings and specific topological and distance-based descriptors[5][6].
Table 2: Antiplasmodial Activity of 2,4-Disubstituted 6-Fluoroquinoline Analogs against P. falciparum (NF54, chloroquine-sensitive) [5]
| Compound ID | R2 Substituent | R4 Substituent | IC50 (nM) | pIC50 (-logIC50 M) |
| 1 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | CONH(CH2)2-pyrrolidin-1-yl | 7.38 | 8.132 |
| 5 | 4-(morpholinomethyl)phenyl | CONH(CH2)2-pyrrolidin-1-yl | 0.89 | 9.051 |
| 11 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | CONH(CH2)2-morpholino | 2.90 | 8.538 |
| 16 | 4-(morpholinomethyl)phenyl | CONH(CH2)2-morpholino | 0.29 | 9.538 |
| 22 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | CONH(CH2)2-(4-methylpiperazin-1-yl) | 1.10 | 8.959 |
| 24 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | CONH(CH2)2-(4-hydroxypiperidin-1-yl) | 0.45 | 9.347 |
Note: The core structure for these analogs is a 6-fluoroquinoline. The table presents a selection of compounds from the cited QSAR study to illustrate key SAR trends.
Antibacterial Activity
Fluoroquinolones are a well-established class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV[7]. The SAR of fluoroquinolones has been extensively studied. Key structural features for potent antibacterial activity include the N-1 substituent, the C-6 fluorine atom, the C-7 substituent, and the C-8 substituent[8]. While specific SAR data for a series of 6-fluoroquinoline-2-carboxylic acid analogs is not compiled in a single table, general principles from broader fluoroquinolone studies can be applied. For instance, a cyclopropyl group at N-1 and a piperazinyl or pyrrolidinyl substituent at C-7 are often associated with broad-spectrum and potent activity[9].
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of an electron acceptor, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
Test compounds (dissolved in DMSO)
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, DHODH enzyme, Coenzyme Q10, and varying concentrations of the test compound. Include a vehicle control (DMSO only).
-
Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Add DCIP to each well.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[10].
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I[10].
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.
-
Add the parasite suspension to the wells containing the test compounds.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration[10].
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin
-
ATP
-
Test compounds (dissolved in DMSO)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, ATP, relaxed plasmid DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value[11].
Visualizations
Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors like brequinar.
Caption: Inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the general workflow for an enzyme inhibition assay to determine the IC50 of a test compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
A Comparative In Vitro Evaluation of Novel Fluoroquinolone Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel fluoroquinolone candidates against established alternatives, supported by experimental data. The following sections detail the antibacterial efficacy, cytotoxicity profiles, and mechanistic insights of these compounds, offering a comprehensive resource for preclinical assessment.
Antibacterial Activity: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of novel fluoroquinolones is a critical determinant of their potential clinical utility. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric. Newer fluoroquinolones have been developed to enhance activity against a wide array of respiratory tract pathogens.[1][2]
Extensive surveillance programs have demonstrated that newer fluoroquinolones exhibit potent in vitro activity against key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][3] Notably, many of these newer agents maintain their efficacy against strains that have developed resistance to older fluoroquinolones like ciprofloxacin, as well as to other antibiotic classes such as β-lactams and macrolides.[3][4]
The comparative in vitro activities of several fluoroquinolones against common respiratory pathogens are summarized below.
Gram-Positive Pathogens
Newer fluoroquinolones generally show enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, a leading cause of community-acquired pneumonia.[2][3] Agents like gatifloxacin and moxifloxacin have demonstrated lower MICs against S. pneumoniae compared to ciprofloxacin and levofloxacin.[1][2]
| Fluoroquinolone Candidate | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Novel Candidate A | Streptococcus pneumoniae | 0.12 | 0.25 | Fictional Data |
| Novel Candidate B | Streptococcus pneumoniae | 0.06 | 0.12 | Fictional Data |
| Ciprofloxacin | Streptococcus pneumoniae | 1.0 | 2.0 | [1] |
| Levofloxacin | Streptococcus pneumoniae | 1.0 | 2.0 | [2] |
| Gatifloxacin | Streptococcus pneumoniae | 0.25 | 0.5 | [2] |
| Moxifloxacin | Streptococcus pneumoniae | 0.25 | 0.38 | [2] |
| Novel Candidate A | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.06 | 0.12 | Fictional Data |
| Novel Candidate B | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.03 | 0.06 | Fictional Data |
| Ciprofloxacin | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [3] |
| Sparfloxacin | Methicillin-Susceptible Staphylococcus aureus (MSSA) | ≤0.25 | ≤0.25 | [3] |
| Gatifloxacin | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.12 | 0.12 | [3] |
Gram-Negative Pathogens
Against many Gram-negative bacteria, the activity of newer fluoroquinolones can be more variable. While some exhibit improved potency, others may be comparable to or slightly less active than ciprofloxacin.[5] For instance, against Pseudomonas aeruginosa, ciprofloxacin often remains a highly potent agent.[6]
| Fluoroquinolone Candidate | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Novel Candidate C | Escherichia coli | 0.015 | 0.03 | Fictional Data |
| Novel Candidate D | Escherichia coli | ≤0.008 | 0.015 | Fictional Data |
| Ciprofloxacin | Escherichia coli | ≤0.015 | 0.03 | [5] |
| Sparfloxacin | Escherichia coli | ≤0.015 | 0.06 | [5] |
| Novel Candidate C | Pseudomonas aeruginosa | 0.25 | 1.0 | Fictional Data |
| Novel Candidate D | Pseudomonas aeruginosa | 0.5 | 2.0 | Fictional Data |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 | 1.0 | [5] |
| Sparfloxacin | Pseudomonas aeruginosa | 1.0 | 4.0 | [5] |
| Novel Candidate C | Haemophilus influenzae | ≤0.008 | ≤0.008 | Fictional Data |
| Novel Candidate D | Haemophilus influenzae | ≤0.008 | 0.015 | Fictional Data |
| Ciprofloxacin | Haemophilus influenzae | ≤0.015 | 0.015 | [1] |
| Levofloxacin | Haemophilus influenzae | 0.015 | 0.03 | [1] |
| Gatifloxacin | Haemophilus influenzae | ≤0.015 | 0.015 | [1] |
| Moxifloxacin | Haemophilus influenzae | ≤0.015 | 0.03 | [1] |
Cytotoxicity Evaluation
A critical aspect of novel drug development is the assessment of cytotoxicity to ensure a favorable therapeutic index. Fluoroquinolones have been reported to exhibit toxic activity on mammalian cells.[7] In vitro assays are essential for preliminary safety profiling.
Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.[7] Studies have shown that fluoroquinolones can decrease the viability of cell lines in a dose- and time-dependent manner.[8]
| Fluoroquinolone Candidate | Cell Line | IC₅₀ (µM) - 48h | Reference |
| Novel Candidate X | HepG2 (Human Liver) | > 500 | Fictional Data |
| Novel Candidate Y | HEK293 (Human Kidney) | 350 | Fictional Data |
| Levofloxacin | Rat Bone Marrow Mesenchymal Stem Cells | > 224 | [9] |
| Ciprofloxacin | Murine Cell Lines | Variable | [7] |
| Ofloxacin | Murine Cell Lines | Variable | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (CLSI Guidelines)
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Drug Dilution: Serial two-fold dilutions of the fluoroquinolone candidates and comparator agents are prepared in a 96-well microtiter plate with CAMHB.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay
MTT Assay
-
Cell Seeding: Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluoroquinolone candidates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
DNA Gyrase Inhibition Assay
Supercoiling Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the necessary buffer components (Tris-HCl, KCl, MgCl₂, ATP, DTT).
-
Inhibitor Addition: The fluoroquinolone candidates are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA and the increase in relaxed DNA compared to the no-inhibitor control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, can then be calculated.[10][11]
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of novel fluoroquinolone candidates.
Mechanism of Action: DNA Gyrase Inhibition
References
- 1. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mona.uwi.edu [mona.uwi.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In-vitro activity of four new fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of BAY 12-8039, a new fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 9. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery
A Guide for Researchers in Medicinal Chemistry and Drug Development
Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects. The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents. Molecular docking studies are a cornerstone of modern drug discovery, providing valuable insights into the binding interactions between small molecules and their biological targets at a molecular level. This guide presents a comparative overview of docking studies performed on various quinoline derivatives, offering a valuable resource for researchers in the field.
Performance of Quinoline Derivatives Across Various Protein Targets
The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been instrumental
A Researcher's Guide to Antibody Cross-Reactivity Against Quinoline Structures
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials to antibiotics. When developing immunoassays for these compounds or investigating their immunological effects, understanding the cross-reactivity of antibodies raised against them is paramount. Unwanted cross-reactivity can lead to inaccurate quantification in diagnostic assays and potential off-target effects in therapeutic applications. This guide provides an objective comparison of antibody cross-reactivity against various quinoline structures, supported by experimental data and detailed protocols to aid in the design and interpretation of immunological studies.
Understanding Antibody Cross-Reactivity with Quinolines
Antibody cross-reactivity occurs when an antibody, generated against a specific immunogen (a quinoline derivative in this case), binds to other structurally similar molecules. This phenomenon is governed by the structural similarity between the original immunogen and the cross-reacting molecule, particularly at the epitope, the specific region where the antibody binds. For small molecules like quinolines, the entire molecule or a significant portion of it can act as a hapten, which, when conjugated to a carrier protein, elicits an immune response. The resulting antibodies may then recognize not only the original hapten but also other quinoline derivatives that share similar structural features.
Factors influencing the degree of cross-reactivity include:
-
Structural Similarity: The closer the structural resemblance between two quinoline derivatives, the higher the likelihood of cross-reactivity. This includes the core quinoline ring system, the nature and position of substituents, and stereochemistry.
-
Hapten Design and Conjugation: The way a quinoline hapten is synthesized and conjugated to a carrier protein can influence which parts of the molecule are most immunogenic and, therefore, which structural variations are tolerated by the resulting antibodies.
-
Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally exhibit lower cross-reactivity compared to polyclonal antibodies, which can recognize multiple epitopes on the same antigen.
-
Assay Format and Conditions: The specific immunoassay format (e.g., competitive ELISA, indirect ELISA) and experimental conditions (e.g., pH, temperature, buffer composition) can also affect antibody binding and the apparent cross-reactivity.
Comparative Analysis of Cross-Reactivity Data
The following tables summarize quantitative data on the cross-reactivity of antibodies raised against specific quinoline derivatives. The data is primarily derived from competitive enzyme-linked immunosorbent assays (cELISA), where the ability of various quinoline analogs to inhibit the binding of the specific antibody to a coated antigen is measured. Cross-reactivity is often expressed as a percentage relative to the binding of the original immunogen, calculated from the half-maximal inhibitory concentrations (IC50).
Fluoroquinolone Antibiotics
Fluoroquinolones are a major class of antibiotics based on the quinoline scaffold. The following data showcases the cross-reactivity of polyclonal antibodies raised against Ciprofloxacin and Clinafloxacin with a panel of other fluoroquinolones.
| Compound | Anti-Ciprofloxacin Antibody Cross-Reactivity (%) | Anti-Clinafloxacin Antibody Cross-Reactivity (%) |
| Ciprofloxacin | 100 | 11.2 |
| Clinafloxacin | 1.1 | 100 |
| Norfloxacin | 94 | 1.1 |
| Enrofloxacin | 77 | 0.8 |
| Sarafloxacin | 4.5 | 0.4 |
| Levofloxacin | 5.3 | 0.3 |
| Ofloxacin | 4.8 | 0.3 |
| Lomefloxacin | 11 | 0.2 |
| Fleroxacin | 4.5 | 0.2 |
| Pefloxacin | 18 | 0.2 |
| Marbofloxacin | 3.2 | 0.1 |
| Gatifloxacin | 0.8 | 0.1 |
| Moxifloxacin | 0.2 | < 0.1 |
| Trovafloxacin | < 0.1 | < 0.1 |
Data is illustrative and compiled from published research. Actual values can vary based on the specific antibody and assay conditions.
Antimalarial Quinolines
The 4-aminoquinoline and 8-aminoquinoline derivatives are cornerstone drugs in the treatment and prophylaxis of malaria. Cross-reactivity studies are crucial for the development of specific drug monitoring assays and for understanding potential immunological interactions.
A study on monoclonal antibodies developed against Amodiaquine (AQ) provides insights into their specificity.[1]
| Compound | Anti-Amodiaquine mAb (JUN7) Cross-Reactivity (%) | Anti-Amodiaquine mAb (TE7) Cross-Reactivity (%) |
| Amodiaquine | 100 | 100 |
| N-desethylamodiaquine (metabolite) | 72.7 | 9.5 |
| Chloroquine | < 0.1 | < 0.1 |
| Piperaquine | < 0.1 | < 0.1 |
Another study investigating quinidine immunoassays demonstrated high stereospecificity, with minimal cross-reactivity from its optical isomer, quinine, and the structurally related chloroquine at therapeutic concentrations.[2]
| Compound | Cross-Reactivity with Quinidine Immunoassay |
| Quinine | No cross-reactivity up to 250 µg/mL; small cross-reactivity at higher concentrations. |
| Chloroquine | No cross-reactivity up to 1000 µg/mL. |
These findings highlight that while antibodies can be highly specific, even distinguishing between stereoisomers, significant cross-reactivity can occur with metabolites or structurally very similar analogs.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess antibody cross-reactivity against quinoline structures.
Hapten Synthesis and Conjugation to Carrier Proteins
To generate antibodies against small molecules like quinolines, they must first be rendered immunogenic by conjugating them to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Example: Synthesis of an Amodiaquine Hapten and Conjugation [1]
-
Hapten Synthesis: Amodiaquine is dissolved in N,N-dimethylformamide (DMF). Ethyl bromoacetate and potassium carbonate are added, and the mixture is refluxed under nitrogen. After cooling, water is added, and the product is extracted with ethyl acetate. The organic phase is dried and concentrated to yield the amodiaquine hapten.
-
Activation of Hapten: The synthesized hapten is activated to facilitate conjugation to the carrier protein.
-
Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of the carrier protein (e.g., BSA for immunization, ovalbumin (OVA) for coating in ELISA) in a suitable buffer (e.g., phosphate-buffered saline, PBS). The mixture is stirred overnight at 4°C.
-
Purification: The resulting conjugate is purified by dialysis against PBS to remove unconjugated hapten and other small molecules.
-
Characterization: The conjugation ratio (hapten molecules per protein molecule) is determined using methods like UV-Vis spectrophotometry.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
This is the most common method for quantifying antibody cross-reactivity with small molecules.
Protocol:
-
Coating: Microtiter plates are coated with a quinoline-protein conjugate (e.g., quinoline-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBST with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again as in step 2.
-
Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the free quinoline derivative (the competitor) or the reference compound. This mixture is then added to the coated wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed thoroughly.
-
Substrate Addition: A substrate solution (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 value is determined for each compound. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of reference compound / IC50 of test compound) x 100
Visualizing Experimental Workflows and Structural Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
References
- 1. Development of single and multiplexing immunoassays for rapid detection and quantitation of amodiaquine in ACT drugs and rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Quinoline Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of quinoline and its derivatives, compounds of significant interest in pharmaceutical development due to their diverse pharmacological activities.[1] The validation of these HPLC methods is not merely a procedural step but a critical component in ensuring data integrity, reproducibility, and compliance with regulatory standards such as those set by the International Council for Harmonisation (ICH).[2][3][4][5][6][7]
This guide provides a detailed comparison of two validated Reverse-Phase HPLC (RP-HPLC) methods for the analysis of quinoline derivatives, offering insights into their performance characteristics and experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for two distinct HPLC methods used for the analysis of quinoline derivatives. These parameters are essential for evaluating the reliability and suitability of a method for its intended purpose.[1][8]
| Validation Parameter | Method 1: Analysis of LMP776 (indenoisoquinoline derivative) | Method 2: Analysis of MMQMTA (triazol-4-amine derivative) | Typical Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9999[9] | 0.9998[10] | > 0.999 |
| Accuracy (% Recovery) | 98.6 – 100.4%[9] | 98.69 – 101.19%[10] | 98.0 – 102.0% |
| Precision (RSD%) | ≤ 1.4%[9] | < 2%[10] | ≤ 2% |
| Limit of Detection (LOD) | 0.13 µg/mL[9] | Not Reported | Method Dependent |
| Limit of Quantitation (LOQ) | Not Reported | 4 ppm (µg/mL)[10] | Method Dependent |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation of any analytical method. Below are the specific methodologies for the two compared HPLC methods.
Method 1: Analysis of LMP776 [9]
-
Instrumentation : HPLC system with UV detection.[9]
-
Column : C18 reversed-phase column.[9]
-
Mobile Phase :
-
Gradient Program :
-
Flow Rate : 1.0 mL/min[9]
-
Injection Volume : 5 µL[9]
-
Detection Wavelength : 270 nm[9]
-
Sample Preparation : 1 mg of the drug substance was dissolved in 2 mL of ACN/H₂O (1:1) with 0.1% TFA to obtain a 0.5 mg/mL solution.[9]
Method 2: Analysis of MMQMTA [10]
-
Instrumentation : Shimadzu LC-20AD HPLC system with a PDA detector.[10]
-
Column : HYPERSIL C18 (5.0 µm, 250 x 4.6 mm).[10]
-
Mobile Phase : Acetonitrile:Water (80:20 v/v).[10]
-
Elution Mode : Isocratic[10]
-
Flow Rate : 0.5 mL/min[10]
-
Injection Volume : 20 µL[10]
-
Detection Wavelength : 340 nm[10]
-
Sample Preparation : A stock solution was prepared by dissolving 100 mg of the standard in acetonitrile.[10] Linearity test solutions were prepared from this stock solution at concentrations of 4, 8, 12, 16, 20, and 24 ppm.[10]
Workflow for HPLC Method Validation
The validation of an HPLC method is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for quinoline analysis, based on ICH guidelines.[2][4][5][6][7]
Caption: A logical workflow for the validation of an HPLC method for quinoline analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. assayprism.com [assayprism.com]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsred.com [ijsred.com]
Unveiling the Mutagenic Potential of Quinoline Analogues: A Comparative Guide to the Ames Test
For researchers and professionals in drug development and chemical safety assessment, understanding the mutagenic potential of new chemical entities is paramount. The Ames test, a widely accepted bacterial reverse mutation assay, serves as a crucial primary screening tool. This guide provides a comparative analysis of the mutagenicity of various quinoline analogues as determined by the Ames test, supported by experimental data and detailed protocols.
Comparative Mutagenicity of Quinoline Analogues
The mutagenic activity of quinoline and its analogues can vary significantly based on their chemical structure and the metabolic conditions of the assay. The following table summarizes the mutagenicity of several quinoline analogues in the Salmonella typhimurium Ames test, highlighting the impact of different bacterial strains and the presence or absence of a metabolic activation system (S9 mix).
| Quinoline Analogue | Bacterial Strain | Metabolic Activation (S9 Mix) | Mutagenic Activity (revertants/mg) |
| Quinoline | TA100 | + | 30,758[1] |
| 1,5-Naphthyridine | TA100 | + | 419[1] |
| 1,7-Naphthyridine | TA100 | + | 255[1] |
| 1,8-Naphthyridine | TA100 | + | 170[1] |
| Cinnoline | TA1537 | - | 13[1] |
| Quinoline 7,8-oxide | TA100 | + | ~2498 (revertants/µmole)[2] |
| N-methyl-quinoline 5,6-oxide | TA100 | + | ~134 (revertants/µmole)[2] |
| trans-quinoline-5,6,7,8-dioxide | TA100 | +/- | ~123 (revertants/µmole)[2] |
Note: The mutagenic activity for quinoline 7,8-oxide, N-methyl-quinoline 5,6-oxide, and trans-quinoline-5,6,7,8-dioxide were reported in revertants per micromole.
From the data, it is evident that quinoline itself exhibits the highest mutagenic activity in the presence of metabolic activation with the TA100 strain, which is indicative of base-pair substitution mutations.[1] Several of its nitrogen-containing analogues (naphthyridines) are also mutagenic under similar conditions, though to a lesser extent.[1] Interestingly, cinnoline shows weak mutagenic activity in the absence of S9 mix with the TA1537 strain, which detects frameshift mutations.[1] This suggests different mechanisms of mutagenicity among the analogues. The oxide derivatives of quinoline also demonstrate mutagenicity, primarily with metabolic activation.[2]
Experimental Protocol: Ames Test for Quinoline Analogues
The following is a detailed methodology for conducting the Ames test with quinoline analogues, based on the pre-incubation method commonly cited in the literature.[3]
1. Bacterial Strains and Culture Preparation:
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are typically used to detect different types of mutations.[3] These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.[4]
-
Culture: Bacteria are grown overnight in a nutrient broth to a concentration of approximately 1 x 10⁹ cells/mL.[3]
2. Preparation of Test Compounds and S9 Mix:
-
Test Compounds: Quinoline analogues are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
S9 Mix: For experiments with metabolic activation, a rat liver homogenate (S9 fraction) is prepared. This mixture contains enzymes that can metabolize the test compound into a mutagenic form.[5] The S9 mix typically includes the S9 fraction and a cofactor solution.[3]
3. Ames Test Procedure (Pre-incubation Method):
-
In a test tube, the following are added in order:
-
The test compound solution at various concentrations.
-
0.1 mL of the bacterial culture.[3]
-
0.5 mL of phosphate buffer (for tests without S9) or S9 mix (for tests with S9).
-
-
The mixture is pre-incubated at 37°C for a specified time (e.g., 20 minutes) with shaking.[3]
-
After pre-incubation, 2 mL of molten top agar (containing a trace amount of histidine and biotin) is added to the test tube.
-
The entire mixture is poured onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutations to be expressed.
-
The plates are incubated at 37°C for 48-72 hours.[6]
4. Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase is typically at least double the spontaneous reversion rate.
Experimental Workflow
The following diagram illustrates the general workflow of the Ames test.
Caption: General workflow of the Ames test for determining the mutagenicity of chemical compounds.
Structure-Mutagenicity Relationships
The mutagenicity of quinoline analogues is closely linked to their chemical structure. Studies have suggested that the position of nitrogen atoms within the quinoline ring system plays a critical role in their mutagenic potential.[3] For instance, certain quinoline analogues with nitrogen at specific positions (2, 5, 7, or 8 in addition to position 1) have been identified as being more likely to be mutagenic.[3] This information is invaluable for the predictive toxicology and rational design of safer chemical compounds.
References
- 1. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
A Comparative Analysis of the Biological Activities of Ciprofloxacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, has long been a cornerstone in the treatment of bacterial infections. Its mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, has made it a highly effective therapeutic agent.[1][2] However, the rise of antibiotic resistance has necessitated the development of novel derivatives with enhanced potency and expanded biological activities.[3] This guide provides a comprehensive comparison of the biological activities of various ciprofloxacin derivatives, focusing on their antibacterial and anticancer properties, supported by experimental data and detailed protocols.
Antibacterial Activity of Ciprofloxacin Derivatives
The antibacterial efficacy of ciprofloxacin derivatives is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. Modifications to the ciprofloxacin scaffold, particularly at the C-7 piperazine moiety, have yielded derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including some resistant strains.[1][4]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the MIC values of representative ciprofloxacin derivatives against various bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Derivative/Hybrid Class | Compound | Test Organism | MIC (µg/mL) | Reference Ciprofloxacin MIC (µg/mL) | Reference |
| Ciprofloxacin-Indole Hybrid | 8b | S. aureus CMCC 25923 | 0.0625 | 0.25 | [4] |
| Ciprofloxacin-Indole Hybrid | 3a | S. aureus ATCC 29213 | 1 | 0.5 | [4] |
| Ciprofloxacin-Indole Hybrid | 8b | E. coli ATCC 25922 | 0.125 | 0.125 | [4] |
| Heteroaryl-based Ciprofloxacin | 6 (Oxadiazole derivative) | S. aureus | Superior activity (120% of ciprofloxacin) | - | [3] |
| Heteroaryl-based Ciprofloxacin | 4 (Oxadiazole derivative) | S. aureus | Equipotent to ciprofloxacin | - | [3] |
| Heteroaryl-based Ciprofloxacin | 5 (Oxadiazole derivative) | E. coli | Equipotent to ciprofloxacin | - | [3] |
| Ciprofloxacin-Thymol Hybrid | 43 | Staphylococcus pasteuri KR 4358 | 1 | - | [1] |
| Ciprofloxacin-Thymol Hybrid | 43 | S. aureus (T 5591) | 1 | - | [1] |
| Ciprofloxacin-Sulfonamide Hybrid | 9 | S. aureus Newman | 0.324 µM | - | [1] |
| Ciprofloxacin-Sulfonamide Hybrid | 10 | S. aureus Newman | 0.422 µM | - | [1] |
| Ciprofloxacin-Sulfonamide Hybrid | 9 | E. coli ATCC8739 | 0.013 µM | - | [1] |
Anticancer Activity of Ciprofloxacin Derivatives
Recent research has unveiled the promising anticancer potential of ciprofloxacin derivatives.[5][6] These compounds often exert their cytotoxic effects through the inhibition of human topoisomerase I and II, induction of apoptosis, and cell cycle arrest.[5][7][8] The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Quantitative Comparison of Anticancer Activity
The following table presents the IC50 values of various ciprofloxacin derivatives against different cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Derivative/Hybrid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Reference |
| Ciprofloxacin-Chalcone Hybrid | 21 | HCT-116 (Colon) | 5.0 | Staurosporine (8.4) | [7] |
| Ciprofloxacin-Chalcone Hybrid | 21 | LOX IMVI (Melanoma) | 1.3 | Staurosporine (1.6) | [7] |
| N-4 Substituted Ciprofloxacin | 13 | PC3 (Prostate) | 2.02 | Cisplatin (13.1) | [7] |
| Piperonal Ciprofloxacin Hydrazone | 26 | SMMC-7721 (Hepatocarcinoma) | 2.96 | Ciprofloxacin (6.86) | [7] |
| Piperonal Ciprofloxacin Hydrazone | 26 | MCF-7 (Breast) | 3.71 | - | [7] |
| Piperonal Ciprofloxacin Hydrazone | 26 | HCT-8 (Colon) | 3.69 | - | [7] |
| Ciprofloxacin/Thiazole Chalcone Hybrid | 4b | HL-60 (Leukemia) | - (99.07% growth inhibition at 10 µM) | - | [9] |
| Ciprofloxacin/Thiazole Chalcone Hybrid | 4b | RPMI-8226 (Leukemia) | - (99.48% growth inhibition at 10 µM) | - | [9] |
| Ciprofloxacin-1,2,3-triazole-chalcone | 4j | HCT116 (Colon) | 2.53 | Doxorubicin (1.22) | [5] |
| N-4 Substituted Ciprofloxacin | 2 | T-24 (Bladder) | 3.88 | Doxorubicin (1.2-7.1 fold less potent) | [1] |
| N-4 Substituted Ciprofloxacin | 2 | PC-3 (Prostate) | 9.35 | Doxorubicin (1.2-7.1 fold less potent) | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ciprofloxacin derivatives is determined using standardized methods such as broth microdilution or agar dilution.[6][10]
Broth Microdilution Method:
-
Preparation of Reagents: A stock solution of the ciprofloxacin derivative is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the ciprofloxacin derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11][13]
-
Solubilization and Measurement: The MTT solution is removed, and an organic solvent such as Dimethyl Sulfoxide (DMSO) or isopropanol is added to dissolve the formazan crystals.[11][13] The absorbance is then measured using a microplate reader at a wavelength of 492 nm or between 570-590 nm.[11][12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Topoisomerase II Inhibition Assay
The inhibitory effect of ciprofloxacin derivatives on topoisomerase II is a key mechanism for their antibacterial and anticancer activities.[14][15] These assays typically measure the enzyme's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).
DNA Decatenation Assay:
-
Reaction Setup: The reaction mixture contains kDNA (a network of interlocked circular DNA), purified topoisomerase II enzyme, and the ciprofloxacin derivative at various concentrations in a suitable reaction buffer.[16]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA into individual minicircles.[16]
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
Result Interpretation: In the absence of an inhibitor, topoisomerase II will convert the kDNA into decatenated circular DNA, which migrates faster through the gel. An effective inhibitor will prevent this process, resulting in the kDNA remaining at the origin of the gel. The intensity of the bands is quantified to determine the inhibitory concentration.[16]
Signaling Pathways
Induction of Apoptosis and Cell Cycle Arrest
Several ciprofloxacin derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, often through the p53 signaling pathway.[1][14][17] DNA damage caused by topoisomerase inhibition can lead to the activation of p53.
Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, executing the apoptotic cascade.[17][18][19] Furthermore, p53 can induce cell cycle arrest, typically at the G2/M phase, by upregulating the expression of p21, a cyclin-dependent kinase inhibitor.[1][17] This prevents the cell from progressing through mitosis, ultimately leading to cell death.[17]
Signaling pathway of ciprofloxacin derivatives inducing apoptosis and cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 19. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Fluoroquinoline-2-carboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Fluoroquinoline-2-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for halogenated aromatic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound. Avoid generating dust. In case of a spill, follow the cleanup procedures outlined in the experimental protocols section.
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a designated and properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1] Wash the area with soap and water.
-
Dispose of Waste: The collected waste must be disposed of as hazardous waste, following the procedures outlined below.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[1][5] This is crucial as mixing these waste streams can complicate and increase the cost of disposal.[1]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a dedicated container for halogenated organic liquid waste.[1]
-
-
Container Labeling: The waste container must be appropriately labeled as soon as the first item of waste is added. The label must include:
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated location.[1]
-
Ensure the waste container is stored in secondary containment to prevent spills.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Note on Neutralization: While some simple carboxylic acids can be neutralized for disposal, this is not recommended for complex, hazardous compounds like this compound without explicit approval from your institution's EHS office.[3] The complex structure may present additional hazards during neutralization attempts.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluoroquinoline-2-carboxylic Acid
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoroquinoline-2-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before each use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. | Primary |
| Respiratory Protection | - N95 (or higher) Particulate Respirator- Air-Purifying Respirator with Organic Vapor Cartridges | - For handling the solid, powdered form to prevent inhalation of dust.- For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | - Laboratory Coat- Chemical-Resistant Apron | - Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles during activities with a high risk of splashes, such as bulk transfers. | Secondary |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
2. Weighing and Transferring (Solid Form):
-
Perform all weighing and transferring of the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne dust.
-
Use a spatula for all solid transfers. Avoid scooping actions that could create dust.
3. Solution Preparation:
-
When dissolving the solid, slowly add the this compound to the solvent to prevent splashing.
-
If using a volatile solvent, ensure this is performed within the fume hood and consider the use of an air-purifying respirator with organic vapor cartridges.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical using an appropriate solvent, followed by washing with soap and water.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Response: Spill and Exposure Protocols
Immediate and correct response to spills and exposures is crucial.
Spill Cleanup Protocol (Solid Material)
For minor spills (less than one pound) that you are trained and equipped to handle:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Minimize Dust: Gently cover the spill with a damp paper towel or spill pad to avoid making the powder airborne.[3][4] Do not use water if the material is water-reactive.
-
Clean-Up: Carefully wipe up the material, working from the outside of the spill inwards. Place all contaminated materials into a labeled, sealable polyethylene bag for hazardous waste.[3]
-
Decontaminate: Wipe the spill area with a wet paper towel, then clean with soap and water. Dispose of all cleaning materials as hazardous waste.[3]
-
Report: Inform your supervisor or Environmental Health & Safety (EHS) department of the incident.
For large spills, evacuate the area and contact your institution's EHS for assistance.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, designated, and compatible hazardous waste containers. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date and any other components in the waste mixture.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[6] Do not discharge to sewer systems.[6]
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound, from preparation to post-handling and emergency procedures.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
